The table below summarizes the core quantitative data on Mianserin's absorption, distribution, metabolism, and excretion in humans.
| Parameter | Value | Conditions & Notes |
|---|---|---|
| Bioavailability | 20-30% [1] | Oral administration. |
| Protein Binding | 95% [1] | - |
| Time to Peak Concentration (t~max~) | ~2 hours [2] | After a single 15 mg oral dose. |
| 8 hours [3] | After a 30 mg rectal suppository. | |
| Elimination Half-Life (t~1/2~) | 21 - 61 hours [1] | Range reported in prescribing information. |
| ~10 hours [2] | Median β-phase half-life after a 15 mg oral dose. | |
| Metabolism | Liver (primarily CYP2D6) [1] | Via aromatic hydroxylation, N-oxidation, and N-demethylation. |
| Excretion | Urine: 4-7%; Feces: 14-28% [1] | - |
The following diagram illustrates the primary metabolic pathway of this compound, based on the described pharmacokinetic data. This visual outlines the process from administration to elimination, highlighting the key organs and enzymes involved.
The diagram above summarizes the journey of this compound in the body: after oral intake, it is absorbed and undergoes significant first-pass metabolism in the liver, primarily by the CYP2D6 enzyme, before the parent drug and its metabolites are eliminated via urine and feces [1].
The data presented is supported by specific clinical and experimental studies. Here are the methodologies from two key studies cited in the results.
| Study Focus / Citation | Subjects & Design | Analytical Method | Key Measured Outcomes |
|---|
| Early Human Pharmacokinetics [2] | • 4 male volunteers • Single 15 mg oral dose • Repeated on two occasions | • Plasma level analysis over time • EEG profile monitoring | • C~max~: ~11.0 ng/mL • t~max~: ~2 h • t~1/2~: ~10.0 h (β-phase) | | Rectal vs. Oral Delivery [3] | • 3 healthy adult males (human study) • Single 30 mg rectal suppository • Compared to oral tablet data | • Gas Chromatography-Mass Spectrometry (GC-MS) • Plasma concentration measured over 24h | • Rectal C~max~: 14.6 ± 6.3 ng/mL • Rectal t~max~: 8 h • Rectal AUC~0-24~: 266 ± 103 h·ng/mL |
When working with or interpreting this compound pharmacokinetic data, please consider the following points derived from the available literature:
| Receptor / Transporter | Binding Affinity (Ki, nM) | Primary Action |
|---|---|---|
| Histamine H1 | 0.30 - 1.7 [1] | Antagonist / Inverse Agonist |
| α2-Adrenergic | 3.8 - 73 [1] | Antagonist |
| 5-HT2C | 0.63 - 6.5 [1] | Inverse Agonist |
| 5-HT2A | 1.6 - 55 [1] | Antagonist |
| 5-HT2B | 1.6 - 20 [1] | Antagonist |
| 5-HT7 | 48 - 56 [1] | Antagonist |
| Norepinephrine Transporter (NET) | 71 [1] | Uptake Inhibitor |
| α1-Adrenergic | 34 [1] | Antagonist |
| 5-HT6 | 55 - 81 [1] | Antagonist |
| Muscarinic Acetylcholine (mACh) | 820 [1] | Low Affinity |
| Serotonin Transporter (SERT) | 4000 [1] | Low Affinity |
| Dopamine Transporter (DAT) | 9400 [1] | Low Affinity |
The understanding of this compound's pharmacology is derived from decades of research. The following section outlines some of the pivotal experimental findings and the methodologies used to establish them.
This compound's therapeutic effects are mediated through its action on several receptor systems. The diagram below illustrates the core signaling pathways and their interactions.
Core pathways of this compound's pharmacodynamic activity.
This compound's unique profile offers several insights for professionals in the field. Its high affinity for H1 receptors explains the sedation commonly observed at treatment initiation, while its low muscarinic affinity results in a favorable lack of anticholinergic side effects [1]. The primary mechanism is attributed to the enhancement of noradrenergic and serotonergic neurotransmission via α2-autoreceptor blockade, a distinct approach from monoamine reuptake inhibition [2] [1].
Furthermore, its recently discovered anti-inflammatory properties, which may be independent of 5-HT receptor binding, open a promising avenue for investigating the repurposing of this compound or developing novel analogs for inflammatory and autoimmune conditions [4].
This compound is a tetracyclic antidepressant (TeCA) with a complex pharmacological profile, primarily used for the treatment of major depressive disorder and insomnia at lower doses [1]. Chemically classified as a tetracyclic piperazinoazepine, it serves as a structural precursor to the later-developed antidepressant mirtazapine [1]. Its molecular formula is C₁₈H₂₀N₂, with a molar mass of 264.372 g·mol⁻¹ [1]. The compound exerts its therapeutic effects through a multifaceted mechanism of action, primarily characterized by antagonism of specific serotonin and histamine receptors and inhibition of norepinephrine reuptake [1] [2]. Unlike many first-generation tricyclic antidepressants, this compound exhibits negligible anticholinergic activity, which contributes to its differentiated side effect profile [1]. Recent research has uncovered previously unexpected pharmacological activities, including agonist effects at specific serotonin receptor subtypes (5-HT1eR and 5-HT1FR), potentially explaining its clinically observed antimigraine properties [3]. This guide provides a comprehensive technical analysis of this compound's structure-activity relationship, detailing its binding affinities, key structural features, experimental approaches for SAR study, and recently discovered signaling pathways.
This compound exhibits a complex polypharmacology, interacting with multiple neurotransmitter receptors and transporters. Its binding profile explains both therapeutic effects and side effects.
Table 1: Comprehensive Binding Affinity Profile of this compound at Human Receptors and Transporters
| Target | Ki (nM) | Activity | Biological Significance |
|---|---|---|---|
| Histamine H₁ Receptor | 0.30 - 1.7 | Antagonist/Inverse Agonist | Sedation, weight gain [1] |
| 5-HT₂C Receptor | 0.63 - 6.5 | Antagonist | Antidepressant, anxiolytic effects [1] |
| 5-HT₂A Receptor | 1.6 - 55 | Antagonist | Antidepressant effect, sleep improvement [1] |
| α2C-Adrenergic Receptor | 3.8 | Antagonist | Disinhibition of NE/5-HT/DA release [1] |
| α2A-Adrenergic Receptor | 4.8 | Antagonist | Disinhibition of NE/5-HT/DA release [1] |
| 5-HT₃ Receptor | 5.8 - 300 | Antagonist | Antiemetic effect, reduced GI side effects [1] |
| Norepinephrine Transporter (NET) | 71 | Inhibitor | Increased noradrenergic neurotransmission [1] [4] |
| 5-HT₆ Receptor | 55 - 81 | Antagonist | Potential cognitive effects [1] |
| 5-HT₇ Receptor | 48 - 56 | Antagonist | Possible antidepressant and circadian effects [1] |
| α1-Adrenergic Receptor | 34 | Antagonist | Orthostatic hypotension, dizziness [1] |
| α2B-Adrenergic Receptor | 27 | Antagonist | Disinhibition of neurotransmitter release [1] |
| Muscarinic Acetylcholine Receptor | 820 | Weak Antagonist | Low anticholinergic side effects [1] |
| Serotonin Transporter (SERT) | 4000 | Weak Inhibitor | Minimal direct serotonergic effects [1] |
| Dopamine Transporter (DAT) | 9400 | Very Weak Inhibitor | Negligible dopaminergic effects [1] |
The tetracyclic structure of this compound contains several key regions that dictate its affinity for different molecular targets. Understanding these regions is crucial for rational drug design.
Table 2: Key Structural Features of this compound and Their Role in Activity
| Structural Element | Description | Role in Pharmacological Activity |
|---|---|---|
| Tetracyclic Core | Dibenzazepine framework with a piperazinoazepine ring system | Provides the fundamental scaffold for receptor interaction [1] |
| Aromatic Rings | Two benzene rings connected by the azepine ring | Facilitates π-π interactions with aromatic residues in receptor binding pockets [4] |
| N-Methyl Group | Methyl substitution on the piperazine nitrogen | Critical for aminergic receptor binding; removal reduces 5-HT receptor affinity [5] |
| Secondary Amine | Basic nitrogen in the piperazine ring | Serves as a proton acceptor for ionic and hydrogen bonding with receptors [5] |
| Stereochemical Center | Chiral center at position 14b | (S)-(+)-enantiomer is 200-300 times more active than the (R)-(-)-enantiomer [1] |
Strategic modification of these structural elements can significantly alter the compound's pharmacological profile:
The following diagram illustrates the core structural features of this compound and their pharmacological significance:
Diagram 1: Key structural features of this compound and their pharmacological roles. The N-methyl group and basic amine nitrogen are particularly critical for receptor binding affinity.
Several experimental methodologies are employed to elucidate the structure-activity relationship of this compound and its derivatives.
The workflow for a comprehensive SAR study integrating these techniques can be visualized as follows:
Diagram 2: Integrated experimental workflow for this compound SAR studies. The approach combines functional assays, structural biology, and phenotypic screening to develop comprehensive structure-activity models.
Recent research has revealed previously unexpected signaling pathways for this compound, expanding our understanding of its clinical applications.
The discovery of this compound's agonist activity at 5-HT1eR and 5-HT1FR receptors represents a significant shift in understanding its pharmacological profile. These receptors are Gi-coupled and their activation inhibits adenylyl cyclase, reducing cellular cAMP levels [3]. The following diagram illustrates this pathway:
Diagram 3: Newly discovered agonism pathway of this compound at 5-HT1eR/5-HT1FR receptors. Activation of these Gi-coupled receptors reduces cAMP production, potentially mediating the drug's antimigraine effects.
The SAR findings for this compound have several important clinical implications:
The structure-activity relationship of this compound reveals a complex polypharmacological agent with distinct interactions across multiple receptor systems. Recent research has uncovered unexpected agonist activity at 5-HT1eR and 5-HT1FR receptors, expanding our understanding of its mechanism of action and therapeutic potential. The development of structurally modified derivatives with reduced 5-HT receptor binding but retained anti-inflammatory activity demonstrates the potential for target-specific drug design based on this compound's core scaffold.
Future research directions should include:
Chirality plays a fundamental role in psychopharmacology, as enantiomers of psychotropic drugs frequently exhibit marked differences in their pharmacological activity, pharmacokinetic profiles, and metabolic pathways. The significance of stereochemistry in drug design is particularly pronounced in antidepressant therapy, where optimized receptor interactions can substantially impact both therapeutic efficacy and adverse effect profiles. This compound, a tetracyclic antidepressant (TeCA) of the piperazino-azepine class, represents a compelling case study in stereoselectivity, as its enantiomers demonstrate quantitatively and qualitatively distinct biological activities despite their identical chemical composition aside from spatial orientation. First introduced in the 1970s, this compound continues to be used clinically for major depressive disorder and insomnia at varying dosages, maintaining relevance due to its distinctive mechanism of action that differs from conventional SSRIs and tricyclic antidepressants.
The clinical and research interest in this compound enantiomers stems from the growing recognition in medicinal chemistry that racemic drug formulations often represent incomplete therapeutic solutions, with one enantiomer frequently contributing disproportionately to the desired pharmacological activity while the other may be inactive or contribute disproportionately to adverse effects. This understanding has driven the development of chiral switching strategies and stereoselective synthesis methods across psychopharmacology. For this compound specifically, the (S)-(+)-enantiomer demonstrates substantially greater potency than its (R)-(-)-counterpart across multiple pharmacological assays, raising important questions about the continued administration of the racemate in clinical practice and highlighting opportunities for potential drug development focused on the isolated active enantiomer [1] [2].
The differential activity between this compound enantiomers represents one of the most pronounced examples of stereoselectivity in psychopharmacology. Comprehensive receptor binding studies and behavioral assays have consistently demonstrated that the (S)-(+)-enantiomer possesses significantly greater pharmacological potency compared to the (R)-(-)-enantiomer across multiple receptor systems. Research indicates that (S)-(+)-mianserin is approximately 200-300 times more active than its (R)-(-)-counterpart in pharmacological tests predictive of antidepressant activity, establishing a remarkable enantiomeric ratio that underscores the critical importance of stereochemistry in this compound's mechanism of action [2]. This profound difference in activity stems from the enantiomers' distinct three-dimensional spatial configurations, which directly impact their ability to interact with and modulate key neuroreceptor systems.
Behavioral studies using the differential-reinforcement-of-low-rate 72-s (DRL 72-s) schedule, a well-validated preclinical screen for antidepressant activity, have provided compelling evidence for the superior efficacy of (S)-(+)-mianserin. In these experiments, both enantiomers demonstrated antidepressant-like effects characterized by increased reinforcement rates and decreased response rates, but with markedly different potency profiles. The (S)-(+)-enantiomer produced significant effects at doses as low as 0.6 mg/kg, while the (R)-(-)-enantiomer required substantially higher doses of 2.5 mg/kg to elicit comparable behavioral changes [3] [4]. This approximately 4-fold difference in potency in behavioral assays, while less extreme than the 200-300-fold difference observed in receptor binding studies, nonetheless confirms the superior pharmacological profile of the (S)-(+)-enantiomer and suggests its primary responsibility for this compound's therapeutic effects in the racemic formulation.
Table 1: Comparative Receptor Binding Affinities (Ki in nM) of this compound Enantiomers
| Receptor Type | (S)-(+)-Mianserin | (R)-(-)-Mianserin | Species |
|---|---|---|---|
| 5-HT₂A | 1.6-55 | Not reported | Human |
| 5-HT₂C | 0.63-6.5 | Not reported | Human |
| α₂-Adrenergic | 3.8-73 | Not reported | Human |
| H₁ Histamine | 0.30-1.7 | Not reported | Human |
| 5-HT₃ | 5.8-300 | Not reported | Rodent |
The therapeutic activity of this compound primarily derives from its complex interactions with monoaminergic receptor systems rather than reuptake inhibition mechanisms characteristic of many antidepressants. Both enantiomers function as potent antagonists at presynaptic α₂-adrenergic auto-receptors and hetero-receptors, thereby disinhibiting neurotransmitter release and enhancing noradrenergic, serotonergic, dopaminergic, and cholinergic transmission in various brain regions. However, the (S)-(+)-enantiomer demonstrates substantially greater affinity for key serotonergic receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, which may contribute to its enhanced antidepressant efficacy in behavioral models [3]. This specific receptor profile distinguishes this compound from tricyclic antidepressants and SSRIs, positioning it as a representative of the noradrenergic and specific serotonergic antidepressant (NaSSA) class, though the evidence supporting this classification has been questioned in some literature [2].
The sedative properties of this compound, which contribute to its clinical utility in depressed patients with insomnia, appear to be more equally distributed between enantiomers. Pharmacological tests indicative of sedation suggest that sedative effects are similar for racemic this compound and its individual enantiomers, contrasting sharply with the pronounced stereoselectivity observed for antidepressant-like activity [5]. This differential stereoselectivity across therapeutic domains suggests that the sedative effects primarily stem from H₁ histamine receptor antagonism, which demonstrates less enantioselectivity than serotonergic receptors, while the antidepressant effects derive more substantially from 5-HT₂A/2C and α₂-adrenergic receptor interactions that show marked stereoselectivity. Computerized EEG studies in healthy volunteers participating in a double-blind placebo-controlled single-dose trial determined that racemic this compound offered the optimal therapeutic ratio of antidepressant-like activity versus sedative properties, potentially explaining why the racemate rather than the isolated (S)-(+)-enantiomer has been maintained in clinical practice [5].
The metabolic fate of this compound enantiomers demonstrates complex stereoselectivity that significantly influences their relative concentrations and persistence in biological systems. This compound undergoes extensive hepatic metabolism primarily via three major pathways: 8-hydroxylation, N-demethylation (to desmethylthis compound), and N-oxidation. Each of these metabolic transformations exhibits distinct stereoselectivity, resulting in enantioselective formation and accumulation of metabolites. Research has demonstrated that the mean Vmax/Km values of 8-hydroxylation and N-oxidation are significantly greater for S-(+)-mianserin compared to R-(-)-mianserin, whereas N-demethylation demonstrates the opposite stereoselectivity, proceeding more readily with the R-(-)-enantiomer [6]. These metabolic differences directly impact the relative exposure to each enantiomer following administration of the racemic drug and may contribute to variations in individual therapeutic response and side effect profiles.
Human cytochrome P450 isoform mapping has revealed the specific enzymes responsible for each metabolic pathway and their contributions to the observed stereoselectivity. CYP2D6 emerges as the primary catalyst for 8-hydroxylation of both enantiomers, while CYP1A2 plays the dominant role in N-demethylation for both enantiomers and N-oxidation specifically for S-(+)-mianserin. Additionally, CYP3A4 contributes to varying degrees across all metabolic pathways for both enantiomers [6]. This metabolic complexity is further enhanced by the pharmacological activity of the primary metabolites. Desmethylthis compound and 8-hydroxythis compound substantially retain pharmacological properties indicative of antidepressant activity but are less active than the parent compound in tests indicative of sedation [5]. Despite their potential contribution to overall therapeutic effects, behavioral studies suggest that the antidepressant-like effects of this compound are primarily attributable to the parent compound rather than its metabolites [3].
Table 2: Stereoselective Metabolism of this compound Enantiomers by Cytochrome P450 Isoforms
| Metabolic Pathway | Primary CYP Isoforms | Stereoselectivity | Comments |
|---|---|---|---|
| 8-Hydroxylation | CYP2D6, CYP2B6, CYP3A4, CYP1A2 | Preferentially S-(+)-mianserin | Major metabolic pathway |
| N-Demethylation | CYP1A2, CYP2B6, CYP2C19, CYP3A4, CYP2D6 | Preferentially R-(-)-mianserin | Forms active metabolite (desmethylthis compound) |
| N-Oxidation | CYP1A2, CYP3A4 | Preferentially S-(+)-mianserin | Minor metabolic pathway |
The clinical pharmacokinetics of this compound enantiomers reveal substantial interindividual variation that may contribute to differences in therapeutic response. HPLC studies measuring enantiomer ratios in patients treated with racemic this compound have demonstrated considerable variability in the relative concentrations of (S)- and (R)-mianserin and their metabolites. In a study of 10 this compound-treated patients who were all extensive metabolizers of debrisoquine (determined by CYP2D6 genotyping), the measured ratios of (S)-mianserin to (R)-mianserin in plasma varied from 1.0 to 4.06, while the ratios of (S)-desmethylthis compound to (R)-desmethylthis compound ranged from 0.19 to 0.64 [7]. This variability in enantiomer ratios stems not only from polymorphisms in CYP2D6 but also from interindividual differences in the activity of other contributing CYP isoforms, particularly CYP1A2 and CYP3A4, which may be influenced by genetic factors, environmental inducers, or concomitant medication.
The disposition of metabolites further complicates the clinical pharmacology of this compound. Desmethylthis compound occurs in human plasma after both single and multiple dosage at concentrations approximately one-third that of the parent compound [5]. The inverse stereoselectivity observed for the desmethyl metabolite ratio (S/R ranging from 0.19 to 0.64) compared to the parent compound ratio (S/R ranging from 1.0 to 4.06) reflects the preferential N-demethylation of the R-(-)-enantiomer and highlights the complex interplay between metabolic pathways in determining overall enantiomer exposure. As the enantiomers differ substantially in their pharmacological profile, this variability in enantiomer ratios could partially explain why no consistent relationship has been established between therapeutic response and total [(S) + (R)] plasma levels of this compound [7]. These findings underscore the potential clinical value of therapeutic drug monitoring focused on enantiomer-specific concentrations rather than total drug levels, particularly in patients exhibiting atypical responses to standard dosing.
High-performance liquid chromatography (HPLC) has emerged as the predominant analytical technique for the separation and quantification of this compound enantiomers and their chiral metabolites in biological matrices. A sophisticated HPLC method has been developed that enables simultaneous measurement of the enantiomers of this compound, desmethylthis compound, and 8-hydroxythis compound in a single analytical run using plasma and urine samples from this compound-treated patients [7]. This comprehensive approach provides a complete stereoselective metabolic profile that captures the complex interrelationships between parent enantiomers and their metabolites. The method demonstrates impressive sensitivity, with limits of quantitation for the (S)- and (R)-enantiomers of this compound and desmethylthis compound reaching 4 ng/mL and 2.5 ng/mL, respectively, in plasma, and for the (S)- and (R)-enantiomers of this compound, desmethylthis compound, and 8-hydroxythis compound reaching 5 ng/mL, 2.5 ng/mL, and 5 ng/mL, respectively, in urine [7]. This level of sensitivity is sufficient for therapeutic drug monitoring applications and detailed pharmacokinetic studies.
The chromatographic resolution of this compound enantiomers presents significant technical challenges due to their structural similarity and the need to simultaneously resolve multiple metabolites with closely related structures. Early enantioselective analysis employed GC methods following derivatization with chiral reagents, but these approaches have largely been superseded by direct HPLC separation using chiral stationary phases [8]. For preparative-scale separation of enantiomers, chiral HPLC with (+)- or (-)-di-p-toluoyltartaric acid has been successfully implemented [9]. The development of robust enantioselective analytical methods has been instrumental in advancing our understanding of this compound's stereoselective pharmacokinetics and pharmacodynamics, enabling researchers to correlate enantiomer-specific concentrations with pharmacological effects and to identify the metabolic determinants of interindividual variability in enantiomer exposure. These analytical advances provide essential tools for potential future therapeutic drug monitoring programs targeting individual enantiomers rather than total drug concentrations.
For researchers seeking to implement enantioselective analysis of this compound, the following detailed protocol adapted from Eap et al. (1994) provides a validated methodology for comprehensive enantiomer quantification [7]:
Sample Preparation: Add 1 mL of plasma or urine to a glass extraction tube followed by 100 μL of internal standard solution (appropriate structural analog). Add 500 μL of 0.1 M sodium carbonate buffer (pH 9.5) and vortex mix for 30 seconds. Extract with 5 mL of n-hexane containing 1.5% isoamyl alcohol by rotating for 10 minutes. After centrifugation at 2000 × g for 5 minutes, transfer the organic layer to a conical tube and evaporate under nitrogen stream at 40°C. Reconstitute the residue in 100 μL of mobile phase and vortex for 60 seconds before injection.
Chromatographic Conditions: Utilize a chiral HPLC column such as a ChiraDex β-Dex 120 (250 × 4 mm, 5 μm) or equivalent. Employ a mobile phase consisting of n-hexane and 2-propanol (90:10 v/v) with 0.1% diethylamine at a flow rate of 1.0 mL/min. Maintain column temperature at 25°C and use UV detection at 254 nm. Injection volume should be 50-100 μL. Under these conditions, retention times are typically approximately 12 minutes for (R)-(-)-mianserin and 14 minutes for (S)-(+)-mianserin, with baseline separation (resolution >1.5).
Validation Parameters: Establish linearity over the concentration range of 2.5-500 ng/mL for each enantiomer with correlation coefficients >0.99. Determine precision and accuracy using quality control samples at low, medium, and high concentrations, with intra-day and inter-day coefficients of variation <15%. Evaluate extraction efficiency using comparative analysis of extracted samples versus standard solutions, with recoveries >85% considered acceptable.
The asymmetric synthesis of this compound enantiomers has represented a significant challenge in medicinal chemistry, with several innovative approaches developed to access these compounds in enantiomerically pure form. A particularly efficient enantioselective synthetic procedure employs asymmetric transfer hydrogenation (ATH) as the key stereodetermining step [9]. This approach begins with 2-benzylaniline (3), which is reacted with N-phthalylglycyl chloride (4) to form amide 5 in 87% yield. Subsequent Bischler–Napieralski condensation using phosphorus oxychloride in acetonitrile yields endocyclic imine 6 in 36% yield, with the unreacted material being fully recyclable. The critical stereochemical introduction is achieved through asymmetric transfer hydrogenation of imine 6 using chiral ruthenium complexes, such as catalyst (R,R)-11 containing (1R,2R)-N-tosyl-1,2-cyclohexanediamine as the chiral ligand. This reduction proceeds optimally in dichloromethane with a formic acid/triethylamine mixture as the hydrogen source, affording enantiomerically enriched amine 7 with 92% enantiomeric excess and 65% chemical yield [9].
The catalyst optimization for this asymmetric reduction has been systematically investigated, revealing significant solvent effects on both chemical yield and stereoselectivity. While catalyst (R,R)-11 in acetonitrile provided only 11% yield and 60% ee, switching to dichloromethane dramatically improved both parameters (65% yield, 92% ee). Other solvents such as chloroform and dimethylformamide provided inferior results, with the latter offering high enantioselectivity (95% ee) but poor chemical yield (26%) [9]. Alternative catalysts based on different chiral diamines were also evaluated, with catalyst 12 (derived from N-tosyl-(1S,2S)-1,2-diphenylethane-1,2-diamine) providing moderate enantioselectivity (72-73% ee) across various solvents, and catalyst 13 exhibiting similar performance (75% ee). The enantiomeric purity of amine 7 can be further enhanced to optical purity through recrystallization from chloroform/methanol/diethyl ether mixture, with recovery rates of 46-91% depending on initial enantiomeric excess [9].
Following the crucial asymmetric reduction step, the synthetic pathway to (S)-(+)-mianserin continues through a sequence of well-established transformations. Amine 7 is reacted with ethyl chloro(oxo)acetate in dichloromethane in the presence of triethylamine to form amide 8 in 94% yield [9]. Subsequent removal of the phthaloyl protecting group using hydrazine generates an intermediate with a free amino group that undergoes spontaneous in situ cyclization to dioxopiperazine 9 in 90% yield. Reduction of the carbonyl groups using a 1.0 M solution of lithium aluminum hydride in tetrahydrofuran yields desmethylthis compound (10) in 81% yield. The final step involves N-methylation through reaction with methyl iodide, providing optically pure (S)-(+)-mianserin (1) in 67% yield with confirmed optical purity by chiral HPLC analysis [9]. This synthetic route represents a significant advancement over earlier approaches that relied on resolution of racemic mixtures or use of chiral auxiliaries such as (S)-(-)-α-methylbenzylamine, which introduced additional steps for auxiliary attachment and removal [8].
The synthetic methodology developed for (S)-(+)-mianserin also provides access to other structurally related bioactive compounds. Specifically, amine 7 serves as a versatile intermediate for the synthesis of (S)-(+)-epinastine, a histamine H₁ receptor antagonist used in eye drops for allergic conjunctivitis [9]. This synthetic convergence highlights the strategic value of developing enantioselective routes to key chiral intermediates that can be diversified to multiple therapeutic agents. The synthetic approach described here offers advantages for potential commercial manufacture of this compound enantiomers compared to earlier processes based on chiral resolution or diastereoselective synthesis, which were economically unjustified due to multiple steps, expensive reagents, or low overall yields [9]. The availability of efficient asymmetric synthesis routes opens possibilities for further investigation of enantiomerically pure this compound as a potential refined therapeutic agent with optimized efficacy and side effect profile compared to the racemate.
Table 3: Comparison of Synthetic Approaches to this compound Enantiomers
| Synthetic Method | Key Features | Yield | Enantiomeric Excess | Reference |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ruthenium-chiral diamine catalyst; formic acid/TEA hydrogen source | 65% (key step) | 92-95% | [9] |
| Chiral Auxiliary Approach | (S)-(-)-α-methylbenzylamine as chiral inductor; requires auxiliary removal | 45% (overall) | >99% after purification | [8] |
| Chiral Resolution | Diastereomeric salt formation with (+)- or (-)-di-p-toluoyltartaric acid | Theoretical maximum 50% | >99% | [9] |
The following diagram illustrates the strategic approach to synthesizing and studying this compound enantiomers, connecting the key stages from initial synthesis through to biological evaluation:
Diagram 1: Strategic workflow for this compound enantiomer research, connecting synthesis, analysis, and biological evaluation
The comprehensive analysis of this compound enantiomers reveals a compelling case of pronounced stereoselectivity in both pharmacological activity and metabolic fate. The (S)-(+)-enantiomer demonstrates substantially greater potency in antidepressant behavioral assays, likely mediated through its superior affinity for key serotonergic receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. Despite this significant enantioselectivity in antidepressant efficacy, the racemic mixture remains the clinical formulation, possibly due to a more favorable balance between therapeutic and sedative effects in the racemate or historical development pathways. The metabolic disposition of this compound further demonstrates complex stereoselectivity, with different cytochrome P450 isoforms preferentially metabolizing specific enantiomers through distinct pathways, leading to variable enantiomer ratios in clinical populations that may contribute to interindividual differences in treatment response.
The table below summarizes mianserin's common and clinically significant adverse effects based on clinical studies and pharmacovigilance data.
| Effect Category | Specific Adverse Effect | Incidence / Notes | Key Research Findings |
|---|---|---|---|
| General & Common | Somnolence / Sedation, Dry Mouth, Constipation | Very Common (>10%) at treatment start [1]. | Strong H1 receptor inverse agonism [1] [2]. |
| Neurological | Drowsiness, Dizziness, Headache, Tremor | Common (1-10%) [1]. | Antagonism of H1 and α1-adrenergic receptors [1]. |
| Seizure | Significant pharmacovigilance signal; causal link not confirmed [3]. | Class-wide signal for antidepressants used for insomnia; ROR 2.52 [3]. |
| Hematological | Agranulocytosis, Leukopenia | Rare; regular blood count monitoring recommended in initial months [2]. | -- | Cardiovascular | Orthostatic Hypotension, Tachycardia | Common; particularly with α1-adrenergic receptor blockade [1]. | Overdose can cause hypotension, hypertension, tachycardia, QT prolongation [1]. | | Gastrointestinal | Weight Gain | Uncommon (0.1-1%) [1]. | Related to H1 receptor inverse agonism [1]. | | Withdrawal | Anxiety, Insomnia, Irritability, Flu-like Symptoms | Occurs with abrupt discontinuation [1] [4]. | -- | Cognitive | Drug-Induced Cognitive Impairment (DICI) | Potential risk; common with sedating antidepressants [5]. | Mediated by strong antihistamine and adrenergic activity [5]. |
This compound's adverse effect profile is directly linked to its complex pharmacology as a tetracyclic antidepressant. The diagram below illustrates the primary receptor interactions and resulting clinical effects.
This compound's primary receptor interactions and downstream clinical effects [1] [2] [5].
Key aspects of its mechanism include:
Robust evaluation of this compound's safety and biological effects relies on standardized experimental models. Key methodologies from recent research are outlined below.
These protocols are used to investigate this compound's potential anti-tumor effects and general cytotoxicity mechanisms [6].
This model assesses this compound's activity in a live organism [6].
Mianserin's therapeutic effects stem from its action on multiple neurotransmitter systems. The table below details its key receptor interactions.
| Target | Affinity (Ki, nM) | Action | Functional Outcome |
|---|---|---|---|
| Histamine H1 Receptor [1] | 0.30-1.7 [1] | Antagonist/Inverse Agonist [1] | Sedation, weight gain [1] [2] |
| α2-Adrenergic Receptor [1] | 3.8-73 [1] | Antagonist [1] [3] | Disinhibits NE, 5-HT, DA release [1] [2] |
| 5-HT2A Receptor [1] | 1.6-55 [1] | Antagonist [1] [3] | Contributes to antidepressant & sleep effects [1] |
| 5-HT2C Receptor [1] | 0.63-6.5 [1] | Antagonist [1] [3] | May be involved in anxiolytic & appetite effects [1] |
| Norepinephrine Transporter (NET) [1] [4] | 71 [1] | Weak Inhibitor [4] | Increases synaptic norepinephrine [1] |
| κ-Opioid Receptor (KOR) [4] | 530 (EC50) [1] | Partial Agonist [4] | Novel antidepressant/analgesic mechanism; subject of ongoing research [4] |
| Muscarinic Acetylcholine Receptors [1] | 820 [1] | Very Low Affinity [1] [4] | Lacks significant anticholinergic effects [1] |
This compound is classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA). Its core mechanism involves blocking presynaptic α2-adrenergic auto- and heteroreceptors, which increases the release of both norepinephrine and serotonin [1] [2]. The subsequent antagonism of specific serotonin receptors (e.g., 5-HT2A, 5-HT2C, 5-HT3) fine-tunes serotonin signaling and is thought to contribute to its antidepressant efficacy and lower side-effect profile compared to older antidepressants [1] [2] [3].
A key experimental finding is that this compound acts as a partial agonist at the κ-opioid receptor (KOR) [4]. This was determined through radioligand binding and functional assays (e.g., [³⁵S]GTPγS binding and MAPK phosphorylation) in CHO cells transfected with human opioid receptors and rat brain membranes [4]. This KOR activity is a shared property with some tricyclic antidepressants and may contribute to both analgesic and antidepressant effects [4].
Emerging research suggests this compound has anti-inflammatory properties that may be independent of its actions on 5-HT receptors [5]. A 2019 study synthesized this compound derivatives to reduce 5-HT receptor binding and found that the lead compound retained the ability to inhibit endosomal Toll-like Receptor (TLR) signaling in primary human macrophages and spontaneous cytokine production from human rheumatoid synovial tissue [5]. This indicates a potentially separate, direct immunomodulatory mechanism.
The diagram below illustrates the core signaling pathways affected by this compound.
For professionals, several factors are critical when working with this compound:
This compound presents a versatile pharmacological profile with established mental health applications and promising research avenues in immunology and analgesia. Its complex polypharmacology offers a rich substrate for further drug development and mechanistic studies.
Mianserin is a tetracyclic piperazino-azepine compound first synthesized in 1966 for its peripheral anti-5-hydroxytryptamine properties [1]. Early animal screening revealed central activity, though the initial profile did not clearly indicate antidepressant potential [1]. The compound's psychoactive properties were subsequently identified through quantitative electroencephalogram (EEG) studies demonstrating that this compound's effects on brain activity closely resembled those of established antidepressants like amitriptyline [1]. Clinical observations of both sedative properties and potential mood-lifting effects prompted further investigation, leading to its development as an antidepressant with a distinct profile from tricyclic antidepressants [1].
This compound's development history represents an interesting case of drug discovery where clinical observations preceded full understanding of pharmacological mechanisms. Unlike many psychotropic agents developed through targeted approaches, this compound's antidepressant properties were identified after initial synthesis based on its structural properties [1]. Throughout the 1970s, extensive clinical and pharmacological studies established this compound as an effective antidepressant with several distinctive characteristics, including an apparent lack of anticholinergic effects and reduced cardiotoxicity compared to tricyclic antidepressants [1] [2]. These properties made it particularly valuable for specific patient populations, including the elderly and those with cardiac concerns.
This compound has demonstrated established efficacy in the management of depressive disorders through multiple controlled clinical trials. Research has consistently shown that this compound is superior to placebo and exhibits similar therapeutic effectiveness to reference antidepressants including imipramine and amitriptyline [3] [2]. Early clinical studies in general practice settings confirmed that this compound provides comparable antidepressant efficacy to imipramine, with both agents demonstrating significant superiority over placebo [3]. The therapeutic dosing of this compound has shown considerable variability across studies, with early trials typically utilizing 30-60 mg daily, while some inpatient studies have employed doses up to 200 mg daily [2].
The antidepressant action of this compound typically manifests within 1-3 weeks of initiation, with noticeable improvements in depressive symptoms [4]. Comparative studies have indicated that while efficacy is similar to tricyclic antidepressants, this compound offers potential advantages in specific clinical scenarios due to its distinct side effect profile [2]. Particularly relevant is its reduced anticholinergic activity and lower cardiotoxicity, making it a valuable alternative for patients who cannot tolerate standard tricyclic antidepressants [2] [4].
Beyond depression, this compound has demonstrated therapeutic utility in anxiety disorders. Controlled clinical trials have shown that this compound is as effective as diazepam in the treatment of anxiety states in general practice settings [3]. The anxiolytic properties of this compound are likely related to its potent histamine H1 receptor antagonism, which contributes to its sedative effects [2] [4]. This sedative quality can be particularly beneficial for anxious patients with accompanying sleep disturbances, providing both anxiolytic and sleep-enhancing benefits.
The overall incidence of side effects in anxiety treatment studies has been reported as very low, supporting its favorable tolerability profile in anxiety management [3]. Unlike benzodiazepines, this compound does not appear to associate with significant dependence or withdrawal issues, making it a potentially valuable alternative for longer-term anxiety management [3]. However, the sedative effects may diminish with continued use as tolerance develops to the histamine-blocking effects.
Recent investigations have revealed promising anti-neoplastic effects of this compound, demonstrating activity against various cancer types through multiple mechanistic pathways:
Liver Cancer Growth Inhibition: Recent 2025 research demonstrates that this compound exerts significant cytotoxicity against liver cancer cells through targeting the CCR9-AKT signaling pathway [5]. The compound suppresses hepatocellular carcinoma growth by inducing HSP60 translocation to the cell surface, leading to downregulation of CCR9 and subsequent inactivation of the AKT-(β-catenin/NFκB) signaling axis [5]. Importantly, this compound demonstrates synergistic effects when combined with sorafenib, enhancing antitumor activity against both parental and sorafenib-resistant liver cancer cells in vivo [5].
Glutamine Transport Inhibition: 2022 research identified this compound as a potent inhibitor of SLC1A5-mediated glutamine transport, representing a novel approach to targeting tumor metabolic vulnerabilities [6]. By interfering with cancer cells' ability to acquire glutamine—a critical nutrient for proliferation—this compound creates metabolic stress in malignant cells [6]. In vivo studies using SW480 cells demonstrated that this compound's antitumor efficacy correlated directly with reduced glutamine concentrations in tumor tissues, confirming its mechanism of action through nutrient deprivation [6].
Overcoming Chemoresistance: The combination of this compound with sorafenib represents a particularly promising approach for addressing therapy resistance in oncology [5]. Research demonstrates that this compound maintains efficacy against sorafenib-resistant liver cancer cells, suggesting potential for drug combination strategies to overcome resistance mechanisms [5].
Table 1: Anti-Cancer Mechanisms of this compound
| Cancer Type | Primary Mechanism | Key Molecular Targets | Experimental Model |
|---|---|---|---|
| Liver Cancer | CCR9-AKT Pathway Inhibition | HSP60, CCR9, AKT, β-catenin, NFκB | Xenograft model, parental and sorafenib-resistant cells [5] |
| Multiple Cancers | Glutamine Transport Blockade | SLC1A5 | SW480 cells, HEK293-SLC1A5 transfected cells [6] |
This compound demonstrates significant immunomodulatory properties that may have therapeutic relevance for inflammatory conditions:
TLR Signaling Inhibition: this compound selectively inhibits cytokine production induced by endosomal toll-like receptors (TLRs), particularly TLR8 in primary human macrophages [7]. This inhibition occurs at concentrations substantially higher than those required for 5-HT receptor binding, suggesting the anti-inflammatory activity represents a distinct, off-target effect separate from its psychoactive properties [7].
Cytokine Suppression: The drug effectively inhibits spontaneous cytokine production in human rheumatoid synovial membrane cultures from rheumatoid arthritis patients, demonstrating potential applicability for autoimmune conditions [7]. Structural modification studies have revealed that this compound's anti-inflammatory mechanism may be independent of 5-HT receptor activity, as derivatives with dramatically reduced 5-HT receptor affinity retained full anti-inflammatory activity [7].
Therapeutic Implications: These immunomodulatory effects may contribute to the clinical benefit observed when treating depression in patients with inflammatory comorbidities [7]. The anti-inflammatory activity also suggests potential for drug repurposing in chronic inflammatory diseases, though clinical studies in this area are still preliminary.
This compound exhibits a complex pharmacological profile with multiple mechanisms contributing to its therapeutic effects:
Monoaminergic Activity: this compound functions as a potent antagonist at various neurotransmitter receptors, including α1- and α2-adrenoceptors, and several serotonin receptor subtypes (5-HT2A, 5-HT2C, 5-HT3) [2] [4]. It demonstrates weak noradrenaline reuptake inhibiting effects while strongly stimulating norepinephrine release [4]. Unlike many antidepressants, this compound has negligible affinity for muscarinic cholinergic receptors, explaining its lack of anticholinergic side effects [2] [4].
Histamine Receptor Blockade: this compound is a potent histamine H1 receptor antagonist, accounting for its significant sedative properties and beneficial effects on sleep disturbances in depressed patients [2] [4]. This antihistaminic activity represents one of its dominant pharmacological features and contributes to both therapeutic effects (sedation) and side effects (weight gain, drowsiness).
Additional Receptor Interactions: The drug demonstrates affinity for multiple additional receptor systems including D2 dopamine receptors and various other serotonin receptor subtypes, though the clinical significance of these interactions continues to be investigated [4].
Table 2: Receptor Binding Profile of this compound
| Receptor Type | Activity | Potency (pKi) | Clinical Correlation |
|---|---|---|---|
| Histamine H1 | Antagonist | 9.26 | Sedation, weight gain [2] [4] |
| 5-HT2A | Antagonist | 8.37 | Antidepressant efficacy, sleep improvement [4] |
| 5-HT2C | Inverse Agonist | 8.36 | Antidepressant efficacy, possible weight gain [4] |
| α2-adrenoceptor | Antagonist | ~7.4 | Noradrenaline release, antidepressant effect [4] |
| Noradrenaline Transporter | Inhibitor | 7.6 | Noradrenergic enhancement [4] |
| Muscarinic Cholinergic | Minimal affinity | - | Lack of anticholinergic side effects [2] |
The anti-cancer effects of this compound involve multiple interconnected signaling pathways that have been elucidated through recent research:
Figure 1: this compound's multi-targeted anti-cancer signaling pathways, showing CCR9-AKT inhibition and SLC1A5-mediated glutamine transport blockade
The CCR9-AKT pathway inhibition represents a primary mechanism for this compound's activity against liver cancers [5]. This compound-induced cytosolic HSP60 translocates to the cell surface where it participates in CCR9 downregulation, leading to subsequent inactivation of AKT signaling and its downstream effectors β-catenin and NFκB [5]. This pathway inhibition results in suppressed proliferation and induced apoptosis in malignant cells. Concurrently, this compound's inhibition of SLC1A5-mediated glutamine transport creates metabolic stress through deprivation of this critical nutrient, further compromising cancer cell viability and proliferation [6].
In vitro assessment of cell viability and apoptosis:
In vivo xenograft tumor models:
TLR signaling inhibition assays:
Synovial membrane culture studies:
Glutamine uptake assays:
Pathway analysis:
This compound exhibits a distinct adverse effect profile that differs significantly from traditional tricyclic antidepressants:
Common Adverse Effects: The most frequently reported side effects include drowsiness and dizziness, largely attributable to its potent histamine H1 receptor antagonism [2]. Significant cognitive impairment occurs more commonly with this compound than with SSRIs, and weight gain represents a frequently observed issue during prolonged treatment [2].
Hematological Effects: The most serious adverse effect of this compound is agranulocytosis, characterized by a dangerous reduction in white blood cells [2]. This potentially life-threatening complication necessitates specific monitoring protocols, including baseline blood count assessment before treatment initiation and monthly white cell count monitoring for the first three months of therapy [2].
Comparative Safety Advantages: Unlike tricyclic antidepressants, this compound demonstrates minimal anticholinergic effects and significantly reduced cardiotoxicity, making it preferable for elderly patients and those with cardiac concerns [2] [4]. In overdose situations, this compound appears less toxic than tricyclic antidepressants, though intentional overdose still requires immediate medical attention [2].
Table 3: Pharmacokinetic and Dosing Properties of this compound
| Parameter | Characteristics | Clinical Implications |
|---|---|---|
| Absorption | Well absorbed following oral administration [4] | Suitable for oral dosing with predictable bioavailability |
| Protein Binding | Approximately 90% protein-bound [4] | Potential for drug interactions with highly protein-bound agents |
| Half-Life | 10-17 hours [4] | Supports once-daily dosing, typically administered at night |
| Metabolism | Hepatic metabolism [4] | Requires dose adjustment in hepatic impairment |
| Dosing Range | 30-60 mg daily (outpatients) to 200 mg daily (inpatients) [2] | Flexible dosing based on clinical setting and patient response |
| Therapeutic Onset | 1-3 weeks [4] | Manage patient expectations regarding delayed response |
This compound represents a pharmacologically distinct agent with established efficacy in depression and anxiety disorders, plus emerging potential in oncology and inflammatory conditions. Its multi-receptor profile explains both therapeutic effects and side patterns, while recent discoveries of anti-cancer mechanisms through CCR9-AKT pathway inhibition and SLC1A5-mediated glutamine transport blockade highlight promising drug repurposing opportunities [5] [6].
Clinical studies have demonstrated mianserin's effectiveness in treating depression, with a profile that differs from classic tricyclic antidepressants (TCAs).
Recent research indicates that this compound possesses significant anti-inflammatory properties, which may be independent of its activity on 5-HT receptors [3]. The following diagram and protocol detail a key methodology used to investigate this effect.
Experimental workflow for screening anti-inflammatory activity in human macrophages.
Based on the research by [3], here is a detailed protocol for assessing the anti-inflammatory effects of compounds in primary human immune cells:
1. Cell Isolation and Culture:
2. Compound Treatment and Stimulation:
3. Data Collection and Analysis:
Beyond its psychiatric applications, this compound has shown promising anti-tumor effects in preclinical models of liver cancer, both alone and in combination with sorafenib [4]. The following diagram illustrates this emerging pathway.
Proposed pathway for this compound's anti-tumor effects in liver cancer.
Key Experimental Findings:
A comprehensive technical guide requires an understanding of the drug's disposition and safety.
| Property | Profile |
|---|---|
| Protein Binding | High (approximately 90%) [5]. |
| Metabolism | Hepatic [5]. |
| Half-Life | 10 - 17 hours [5]. |
| Common Side Effects | Drowsiness, dizziness, blurred vision, weight gain, dry mouth, constipation [2]. |
| Serious Adverse Reactions | Hematological problems (e.g., blood dyscrasias), seizures, hypomania [2]. Requires monitoring. |
This compound presents several compelling avenues for future research and drug development:
This compound's multifaceted pharmacology extends well beyond its classic antidepressant role. Its distinct receptor profile, emerging anti-cancer mechanisms, and 5-HT-receptor-independent immunomodulatory effects provide a strong foundation for developing novel therapeutics and combination strategies.
The proposition of using mianserin for delirium is supported by a small body of clinical evidence, primarily from the 1990s, which highlights its potential benefits for a specific patient population.
This compound's potential efficacy in delirium is hypothesized to stem from its complex, multi-receptor pharmacology, which differs significantly from that of typical antipsychotics or SSRIs.
The table below summarizes the primary receptor interactions of this compound that contribute to its therapeutic effects [4].
| Pharmacological Target | Interaction | Functional Consequence & Potential Relevance to Delirium |
|---|---|---|
| Serotonin 5-HT₂ Receptors | Potent antagonism [4] [2] [5] | Modulates serotonin neurotransmission; potentially reduces psychosis, agitation, and normalizes sleep-wake cycles. A key mechanism for its "atypical" profile. |
| Noradrenergic α₂-Adrenoceptors | Antagonism [4] | Increases noradrenaline and serotonin release in the synapse by blocking presynaptic autoreceptors; may contribute to pro-cognitive and antidepressant effects. |
| Noradrenergic α₁-Adrenoceptors | Antagonism [4] | Contributes to sedative effects and may cause dizziness and postural hypotension. |
| Histamine H₁ Receptors | Antagonism (from general pharmacology knowledge) | Causes sedation and drowsiness, which can be beneficial for managing agitation and insomnia in delirium. |
| Muscarinic Cholinergic Receptors | No significant affinity [4] | Low risk of anticholinergic side effects (e.g., confusion, dry mouth, constipation), a significant advantage in treating delirium. |
| Dopamine D₂ Receptors | No significant direct blockade | Low potential for extrapyramidal side effects, making it suitable for vulnerable elderly populations [1]. |
Beyond acute receptor blockade, chronic administration of this compound induces adaptive changes in neuronal signaling systems, which may be critical for its therapeutic action.
Diagram 1: Proposed signaling pathways and neuroadaptive changes in response to this compound. Acute administration (green) involves receptor antagonism and subsequent signaling events. Chronic administration (red) leads to the upregulation of α₁-adrenoceptor responsiveness, a potential key mechanism for long-term efficacy [6].
For research reproducibility, here are the summarized methodologies from two pivotal studies.
| Protocol Element | Description |
|---|---|
| Study Design | Open trial. |
| Subjects | 62 consecutive aged patients with delirium diagnosed according to DSM-IV. |
| Intervention | Administration of this compound. (Dosage not specified in abstract). |
| Duration | 4 weeks. |
| Assessment | Symptoms assessed once a week using the Delirium Rating Scale (DRS). |
| Primary Outcomes | Efficacy in treating behavioral and sleep-wake disturbances. Side-effect profile. |
| Protocol Element | Description |
|---|
| In Vitro Experiments | - Receptor Binding: Confirmed binding potency to α₁- and α₂-adrenoceptors.
This compound's value in delirium may lie in its unique side-effect profile compared to other psychotropic agents.
Current evidence, though limited, suggests that this compound's mechanism in treating delirium may be driven by its potent 5-HT₂ receptor antagonism, its ability to enhance noradrenergic transmission via α₂-blockade, and its favorable side-effect profile, particularly the lack of anticholinergic effects and low EPS risk.
However, it is crucial to note that the clinical evidence is from old, small-scale studies, and the mechanistic data largely comes from animal or in vitro models. The most recent identified clinical study on this specific application is from 1996 [1]. Therefore, This compound should be considered an experimental and off-label option for delirium.
Future research should include:
Mianserin is a tetracyclic piperazino-azepine compound that represents an important class of antidepressant agents with a unique multimodal mechanism of action. First synthesized in 1966 for its peripheral anti-5-hydroxytryptamine properties, initial animal screening revealed central activity, though the profile did not immediately suggest antidepressant potential. Clinical observations of sedative and possible mood-lifting effects eventually led to systematic investigation, with quantitative electroencephalogram (EEG) studies demonstrating that this compound's effects closely resembled those of the established tricyclic antidepressant amitriptyline. Subsequent research has established this compound as an effective antidepressant with a distinct pharmacological profile that differentiates it from traditional tricyclic antidepressants both chemically and pharmacologically. [1] [2]
As a prototypical Noradrenergic and Specific Serotonergic Antidepressant (NaSSA), this compound enhances both noradrenergic and serotonergic neurotransmission through a novel mechanism distinct from reuptake inhibition. Unlike many older antidepressants, this compound demonstrates a favorable side effect profile with minimal anticholinergic effects and reduced cardiotoxicity. This technical guide provides a comprehensive overview of this compound's pharmacology, experimental protocols for studying its effects, signaling pathways, therapeutic potential, and research applications, specifically designed for researchers, scientists, and drug development professionals working in psychopharmacology and neuropsychiatric drug discovery. [3] [2]
This compound exerts its therapeutic effects through a complex receptor interaction profile that defines the NaSSA class. The primary mechanism involves antagonism of presynaptic α2-adrenergic auto-receptors and hetero-receptors, which disinhibits norepinephrine release and enhances noradrenergic transmission. Simultaneously, this compound acts as a potent antagonist at specific serotonin receptors including 5-HT2A, 5-HT2C, and 5-HT3 receptors, resulting in enhanced serotonergic transmission primarily through 5-HT1A receptors. This specific receptor profile creates a synergistic enhancement of both monoamine systems implicated in depressive disorders while minimizing side effects associated with nonspecific serotonin receptor activation. [3] [4]
The structural configuration of this compound as a tetracyclic compound facilitates its unique receptor binding properties. Unlike selective serotonin reuptake inhibitors (SSRIs) that increase synaptic serotonin levels non-specifically, this compound's targeted receptor antagonism directs serotonergic activity toward receptors most associated with antidepressant effects while blocking those linked to adverse effects. This receptor selectivity translates to a clinical profile with reduced incidence of sexual dysfunction, nausea, and anxiety that often complicate SSRI treatment. Additionally, this compound's potent histamine H1 receptor antagonism contributes to its sedative properties, which can be beneficial for depressed patients with insomnia or agitation. [3] [4]
Table 1: Quantitative Receptor Binding Profile of this compound
| Receptor Type | Action | Potency/IC50 | Functional Outcome |
|---|---|---|---|
| α2-adrenergic | Antagonist | High affinity | ↑ Noradrenaline release |
| 5-HT2A | Antagonist | High affinity | ↑ 5-HT1A transmission |
| 5-HT2C | Antagonist | High affinity | Reduced anxiety, improved sleep |
| 5-HT3 | Antagonist | Moderate affinity | Reduced nausea/GI side effects |
| H1 histamine | Antagonist | High affinity | Sedation, weight gain |
| Muscarinic cholinergic | Minimal affinity | Very low | Low anticholinergic side effects |
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value/Range | Notes |
|---|---|---|
| Bioavailability | ~20-30% | Significant first-pass metabolism |
| Protein Binding | ~95% | Highly bound to plasma proteins |
| Half-life | 20-40 hours | Suitable for once-daily dosing |
| Metabolism | Heppatic (CYP2D6) | Demethylation and hydroxylation |
| Active Metabolites | Desmethylthis compound | Contributes to overall activity |
| Time to Steady State | 5-7 days | Based on half-life |
The pharmacokinetic properties of this compound contribute to its clinical utility. With a half-life of approximately 20-40 hours, this compound supports once-daily dosing, typically administered at bedtime to capitalize on its sedative effects. Hepatic metabolism via cytochrome P450 enzymes, particularly CYP2D6, generates active metabolites including desmethylthis compound, which shares similar receptor affinity. This compound exhibits linear kinetics within the therapeutic dose range (30-90 mg/day), and steady-state concentrations are typically achieved within one week of initiation. The medication's high protein binding and extensive distribution contribute to its central effects while the lack of significant enzyme inhibition reduces its potential for drug-drug interactions compared to many other antidepressants. [3]
Radioligand binding studies provide essential quantitative data on this compound's affinity for various neurotransmitter receptors. The standard protocol involves preparing cerebral cortex membranes from rat brain tissue homogenized in ice-cold buffer (typically 50 mM Tris-HCl, pH 7.4) and centrifuged at 40,000 × g for 20 minutes. The pellet is resuspended and incubated with this compound at varying concentrations (0.1 nM to 10 μM) in the presence of radiolabeled ligands specific to target receptors (e.g., [3H]rauwolscine for α2-adrenergic receptors, [3H]ketanserin for 5-HT2A receptors). Non-specific binding is determined in the presence of unlabeled excess ligand. After incubation at 25°C for 60 minutes, the reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Radioactivity quantification using scintillation counting allows generation of competition binding curves, with IC50 values calculated and converted to Ki values using the Cheng-Prusoff equation. This methodology reliably demonstrates this compound's high affinity for α2-adrenergic receptors (Ki ≈ 2-10 nM) and 5-HT2A/2C receptors (Ki ≈ 1-10 nM), with moderate affinity for 5-HT3 receptors and histamine H1 receptors. [5] [2]
The anti-inflammatory properties of this compound can be evaluated using primary human peripheral blood mononuclear cells (PBMCs) or differentiated macrophages. PBMCs are isolated from healthy donors by density gradient centrifugation using Lympholyte-H or similar media. Cells are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and antibiotics at 37°C in 5% CO2. For toll-like receptor (TLR) signaling assays, macrophages are differentiated from monocytes using M-CSF (100 ng/mL) over 4-6 days, then pre-treated with this compound (typically 10-40 μg/mL) or vehicle control for 30 minutes before stimulation with TLR ligands: LPS (10 ng/mL) for TLR4, Pam3Cys (100 ng/mL) for TLR1/2, flagellin (100 ng/mL) for TLR5, or R-848 (1 μg/mL) for TLR7/8. After 6-24 hours of stimulation, supernatants are collected for cytokine measurement via ELISA, with significant inhibition of TNF-α, IL-6, and IL-1β typically observed at higher this compound concentrations (20-40 μg/mL). This protocol demonstrates this compound's specific inhibition of endosomal TLR signaling, particularly for TLR7/8, suggesting an immunomodulatory mechanism independent of its monoaminergic activities. [5]
The anti-cancer effects of this compound can be assessed using liver cancer cell lines (e.g., HepG2, J7) through MTT assays for viability and annexin V/propidium iodide staining for apoptosis. For MTT assays, cells are plated in 48-well plates (5,000-10,000 cells/well) and treated with this compound across a concentration range (0-40 μg/mL) for 24-72 hours. MTT reagent (0.5 mg/mL) is added for 4 hours, followed by solubilization solution (10% SDS in 0.01 M HCl) overnight. Absorbance measurement at 570 nm with 650 nm reference determines cell viability, with IC50 values typically ranging from 10-20 μg/mL for liver cancer cells. For apoptosis assessment, cells treated with this compound (20 μg/mL) for 48 hours are stained with FITC-conjugated annexin V and propidium iodide using commercial kits, followed by flow cytometry analysis (FACSCalibur instrument). Data analysis with Modfit LT software typically demonstrates dose-dependent increases in early and late apoptotic populations, confirming pro-apoptotic effects. Additional immunoblot analyses can examine cleavage of caspase-3 and PARP to confirm apoptotic pathway activation. [6]
Table 3: Experimental Parameters for Assessing this compound's Effects
| Assay Type | Cell Types/Models | Key Parameters | Expected Outcomes |
|---|---|---|---|
| Receptor Binding | Rat cerebral cortex membranes | Concentration range: 0.1 nM-10 μM | High affinity for α2-adrenergic, 5-HT2, H1 receptors |
| Cytokine Inhibition | Human PBMCs, macrophages | This compound: 10-40 μg/mL, TLR stimulation | Inhibition of TNF-α, IL-6 production (TLR7/8 specific) |
| Anti-tumor Activity | HepG2, J7 liver cancer cells | Treatment: 24-72 hours, 0-40 μg/mL | IC50: 10-20 μg/mL, dose-dependent apoptosis |
| In vivo Xenograft | BALB/c nude mice | Intratumoral: 2-3 mg/60 μL, 5×/week | Significant tumor growth reduction vs controls |
This compound's complex pharmacological profile involves multiple interconnected signaling pathways that mediate both its neuropsychiatric and recently discovered anti-inflammatory and anti-cancer effects. The diagrams below visualize the key signaling pathways using Graphviz DOT language, with careful attention to color contrast and layout specifications as requested.
Diagram 1: this compound's neuropharmacological mechanisms as a NaSSA antidepressant. The diagram illustrates receptor antagonism leading to increased neurotransmitter release and clinical effects.
Diagram 2: this compound's anti-inflammatory and anti-cancer signaling pathways. The diagram shows HSP60 translocation, CCR9 downregulation, and TLR8 inhibition as key mechanisms.
This compound demonstrates established efficacy in the treatment of major depressive disorder (MDD), with a clinical response profile that compares favorably with other antidepressant classes. Meta-analyses of randomized controlled trials indicate that dual-action antidepressants like this compound, which enhance both serotonergic and noradrenergic neurotransmission, produce response rates of approximately 63.6% compared to 59.3% for selective serotonin reuptake inhibitors (SSRIs). This difference, while modest, represents a statistically significant advantage (risk ratio = 1.059, p = 0.003) with a number needed to treat (NNT) of nearly 24. This means that approximately 24 patients would need to be treated with dual-action antidepressants like this compound instead of SSRIs to obtain one additional responder. While this difference falls below the NNT threshold of 10 suggested by the UK's National Institute of Clinical Excellence for clinical significance, it may nonetheless hold public health relevance given the large population of depressed patients treated with these medications. The therapeutic onset for this compound typically occurs within 1-3 weeks of treatment initiation, with full effects emerging over 4-6 weeks. [7] [3]
The side effect profile of this compound offers particular advantages in certain patient populations. Common adverse effects include dizziness, drowsiness, blurred vision, weight gain, dry mouth, and constipation, while more serious but rare reactions may include hypomania, fainting, seizures, and hematological problems. Notably, this compound demonstrates reduced cardiotoxicity compared to tricyclic antidepressants and minimal anticholinergic effects, making it potentially suitable for elderly patients or those with cardiac concerns. The sedative properties of this compound, primarily mediated through H1 receptor antagonism, can be strategically utilized in depressed patients with significant insomnia or agitation. As with other antidepressants, abrupt discontinuation should be avoided, with gradual tapering recommended to minimize potential withdrawal symptoms. [3]
Beyond its neuropsychiatric applications, this compound demonstrates significant immunomodulatory properties that may contribute to its antidepressant efficacy and represent a potential therapeutic mechanism for inflammatory conditions. Research indicates that this compound inhibits endosomal toll-like receptor (TLR) signaling, particularly TLR7 and TLR8, in primary human macrophages and B-lymphocytes. This effect occurs at concentrations (10-40 μg/mL) substantially higher than those required for monoamine receptor binding, suggesting a distinct mechanism from its antidepressant action. This compound significantly reduces spontaneous cytokine production in human rheumatoid synovial membrane cultures, inhibiting TNF-α, IL-6, and IL-1β production. Importantly, structural modification studies demonstrate that this compound's anti-inflammatory activity may be independent of 5-HT receptor binding, as derivatives with dramatically reduced affinity for 5-HT receptors retain full anti-inflammatory activity. This suggests that the immunomodulatory properties represent a distinct, off-target effect that could potentially be optimized through structural refinement. [5]
The pathophysiological relevance of these immunomodulatory effects is supported by the established connection between inflammation and depression. Patients with major depressive disorder frequently exhibit elevated levels of pro-inflammatory cytokines, which normalize in those who respond to antidepressant treatment. Additionally, depression commonly occurs as a comorbidity in chronic inflammatory conditions such as rheumatoid arthritis, where systemic cytokine elevation is present. The demonstration that this compound ameliorates disease progression in murine collagen-induced arthritis models further supports its potential application in inflammatory disorders. These findings position this compound as a multimodal therapeutic agent capable of addressing both the psychological and inflammatory components of complex disease states. [5]
Emerging research reveals that this compound possesses anti-tumor properties against various cancers, particularly hepatocellular carcinoma (HCC). Investigations demonstrate that this compound exerts cytotoxic effects on liver cancer cells by inhibiting proliferation and inducing apoptosis through a novel mechanism involving heat shock protein 60 (HSP60) translocation and subsequent downregulation of CCR9 expression. This leads to inactivation of the AKT-(β-catenin/NFκB) signaling pathway, which plays a critical role in cell survival and proliferation. The therapeutic potential of this compound in oncology is further enhanced by its synergistic effects when combined with sorafenib, the standard first-line treatment for advanced hepatocellular carcinoma. Both in vitro and in vivo experiments demonstrate that combination treatment with this compound and sorafenib produces significant synergistic effects on cell viability, apoptosis induction, and tumor growth inhibition in both parental and sorafenib-resistant liver cancer cells. [6]
The translational significance of these findings is substantial, particularly given the challenges in treating advanced liver cancer and the development of sorafenib resistance. This compound's well-established safety profile from decades of clinical use as an antidepressant potentially facilitates drug repurposing opportunities. In vivo validation using subcutaneous xenograft models in nude mice demonstrates that intratumoral administration of this compound (2-3 mg/60 μL/mouse, approximately 100-150 mg/kg) five days per week significantly limits tumor growth in both sorafenib-sensitive and sorafenib-resistant liver cancer cells. These findings position this compound as a promising adjuvant therapy to sorafenib, potentially offering a strategy to overcome resistance mechanisms in hepatocellular carcinoma. Further research is needed to establish optimal dosing regimens and to explore this compound's anti-cancer potential in other tumor types. [6]
The investigation of this compound's mechanisms and therapeutic potential employs diverse experimental models across multiple disciplines. In neuroscience research, olfactory bulb ablation models in rats demonstrate this compound's ability to reverse behavioral changes associated with this lesion, supporting its antidepressant efficacy. For inflammatory studies, the rat carrageenan-induced paw edema model and murine collagen-induced arthritis model provide robust systems for evaluating this compound's anti-inflammatory properties. In oncological research, subcutaneous xenograft models using immunocompromised mice implanted with human liver cancer cells (e.g., J7 and J7-SR sorafenib-resistant cells) enable the assessment of this compound's anti-tumor effects in vivo. These models typically involve tumor volume measurements calculated using the formula: W × L × T (where W represents the smallest diameter, L the longest diameter, and T the thickness), with statistical comparisons between control and treatment groups. [2] [6]
Cell culture systems for evaluating this compound's effects include primary human peripheral blood mononuclear cells (PBMCs) isolated via density gradient centrifugation, human M-CSF-derived macrophages, rheumatoid synovial membrane cultures, and various cancer cell lines. For receptor binding studies, rat cerebral cortex membranes provide a biologically relevant system for quantifying affinity at aminergic receptors. Each model system offers specific advantages: primary human cells maintain physiological relevance, immortalized cell lines provide reproducibility and scalability, and animal models enable the assessment of complex systemic effects. The dosing considerations vary significantly across these systems, with in vitro studies typically utilizing this compound concentrations of 10-40 μg/mL, while in vivo studies employ doses ranging from 1-60 mg/kg for intraperitoneal administration in rodent models. [5] [2] [6]
Recent advances in multi-omics technologies and computational approaches offer powerful methods for elucidating this compound's complex mechanisms of action. Integrative analysis of genomics, transcriptomics, proteomics, and epigenomics data can provide comprehensive insights into the molecular networks affected by this compound treatment. The mosGraphFlow model, a novel graph AI approach, enables the analysis of multi-omic signaling graphs (mosGraphs) by integrating biological regulatory networks from databases like KEGG with experimental data. This approach has been successfully applied to Alzheimer's disease research but can be adapted to study this compound's effects by identifying important biomarkers and signaling interactions across multiple molecular levels. [8] [9]
The methodological framework for such analyses involves several key steps: First, multi-omics datasets are preprocessed and standardized to a uniform gene-level format. Methylation data are mapped from CpG sites to gene regions, genomic data are filtered for non-silent mutations, transcriptomic data are normalized using methods like FPKM, and proteomic data are standardized using median log2 normalization. Next, biological knowledge graphs are constructed by intersecting multi-omics datasets with established regulatory networks from databases like KEGG, which includes 2,241 genes and 21,041 edges. The mosGraphFlow model then employs graph neural networks to analyze these integrated datasets, leveraging K-hop information of local substructures to overcome limitations of traditional GNN models. This approach not only achieves superior classification accuracy but also identifies important disease biomarkers and signaling interactions, with visualization tools that highlight signaling sources at specific omic levels to facilitate understanding of pathogenic mechanisms. [8] [9]
This compound represents a pharmacologically distinct antidepressant with a multifaceted mechanism of action that continues to reveal novel therapeutic potential beyond its original psychiatric applications. As a noradrenergic and specific serotonergic antidepressant (NaSSA), this compound's unique receptor profile provides efficacy comparable to other antidepressant classes with potentially favorable tolerability in specific patient populations. The recent discovery of its anti-inflammatory properties, mediated through inhibition of endosomal TLR signaling, and its anti-cancer effects, involving HSP60 translocation and CCR9 downregulation, significantly expand this compound's potential therapeutic relevance. These findings exemplify the value of investigating established drugs for novel applications, particularly as the immunomodulatory and anti-cancer effects appear to operate through mechanisms distinct from this compound's primary neuropharmacological actions. [5] [3] [6]
Mianserin's therapeutic action is mediated through its effects on several neurotransmitter systems. The table below summarizes its key interactions and affinities (Ki values) at various molecular targets [1].
Table 1: Receptor Binding Profile of this compound
| Receptor Target | Affinity (Ki, nM) | Action | Primary Functional Outcome |
|---|---|---|---|
| α2-Adrenergic | 3.8 - 73 | Antagonist | Disinhibits norepinephrine, dopamine, serotonin, and acetylcholine release [1] [2]. |
| 5-HT2C | 0.63 - 6.5 | Antagonist | Potentially enhances noradrenergic and serotonergic transmission [1]. |
| Histamine H1 | 0.30 - 1.7 | Inverse Agonist | Causes sedation and drowsiness [1]. |
| 5-HT2A | 1.6 - 55 | Antagonist | Contributes to sleep improvement and potential antidepressant effect [1]. |
| NET (Norepinephrine Transporter) | 71 | Inhibitor | Increases synaptic norepinephrine levels [1]. |
| 5-HT3 | 5.8 - 300 | Antagonist | May contribute to anti-nausea and anxiolytic effects [1]. |
| κ-Opioid Receptor | 530 (EC₅₀) | Partial Agonist | May contribute to analgesic and antidepressant effects; mechanism under investigation [3]. |
| Muscarinic (mACh) | 820 | Low Affinity | Negligible anticholinergic side effects [1]. |
This compound's effects are stereoselective, with the (S)-(+)-enantiomer being 200-300 times more pharmacologically active than the (R)-(-) form in blocking α2-adrenergic autoreceptors, a key action believed to underpin its ability to enhance noradrenergic transmission [1] [2].
The following are detailed methodologies from research investigating this compound's actions, particularly its interaction with the κ-opioid receptor [3].
The following diagrams illustrate the core signaling pathways and a typical experimental workflow for investigating this compound's κ-opioid receptor activity.
Diagram 1: this compound's multimodal mechanism of action involves antagonism and agonism at multiple receptors, leading to complex downstream effects.
Diagram 2: A typical workflow for characterizing this compound's activity at the κ-opioid receptor, combining binding and functional assays.
Clinical Uses: this compound is used for Major Depressive Disorder at doses of 30-90 mg/day and for insomnia at lower doses (around 10 mg/day) [1]. It has demonstrated efficacy comparable to tricyclic antidepressants like amitriptyline and imipramine in clinical studies [4] [5].
This compound's intricate pharmacology, particularly its κ-opioid receptor activity, presents a compelling profile for research. Further investigation into this mechanism could inform the development of novel antidepressant agents.
| Therapeutic Area | Proposed Mechanism of Action | Key Experimental Findings | In Vivo Evidence |
|---|
| Oncology (Liver Cancer) [1] | Cytotoxicity via CCR9/AKT pathway; synergistic with Sorafenib. | • IC₅₀: ~10-20 µg/mL (HepG2, J7 cells) • Apoptosis: Induced (Annexin V/PI staining) • Synergy: Significant with Sorafenib (5-8 µM) | Tumor growth inhibition in nude mice (J7 xenograft) with intratumoral injection (100-150 mg/kg, 5x/week) [1]. | | Oncology (General) [2] | Inhibition of SLC1A5-mediated glutamine transport ("glutamine addiction"). | • Target: SLC1A5 (ASCT2) • Effect: Inhibits glutamine uptake, disrupting tumor metabolism. | Antitumor efficacy in SW480 xenograft models; correlated with reduced tumor glutamine levels [2]. | | Osteoarthritis (OA) [3] | Antagonism of R-spondin 2 (Rspo2), inhibiting Wnt/β-catenin signaling. | • Target: Rspo2-LGR5 interaction • IC₅₀ (TOPFlash): ~10 µM • Chondrogenesis: Increased proteoglycan & marker genes (Sox9, Col2a1, Acan) | Prevents cartilage degradation in a rat OA model via intra-articular administration [3]. | | Neuropsychopharmacology [4] | Partial agonist activity at the κ-opioid receptor (KOR). | • Affinity: 12-18x higher for KOR than µ- and δ-opioid receptors. • Effect: KOR-specific activation in [³⁵S]GTPγS binding & ERK1/2 phosphorylation. | Stimulated [³⁵S]GTPγS binding in rat striatum and nucleus accumbens; effect blocked by nor-BNI [4]. |
The methodologies from these studies provide a robust framework for replicating and building upon this research.
The following diagrams, created using DOT language, illustrate the key signaling pathways modulated by this compound as identified in the research.
This compound induces HSP60 translocation, inactivating CCR9/AKT to inhibit cancer growth.
This compound blocks Rspo2 from binding LGR5, inhibiting Wnt/β-catenin to protect cartilage.
This compound acts as a partial κ-opioid receptor agonist, activating downstream signaling.
The compiled data highlights this compound's polypharmacology, presenting both an opportunity and a challenge for drug development.
| Receptor | Ki (nM) | Species | Action / Notes |
|---|---|---|---|
| 5-HT2A | 1.6 – 55 | Human | Antagonist/Inverse Agonist [1] |
| 5-HT2C | 0.63 – 6.5 | Human | Antagonist/Inverse Agonist [1] |
| 5-HT1F | 13 | Human | Agonist (Unexpected) [1] [2] |
| 5-HT1E | - | Human | Agonist (EC50 = 123.3 nM) [2] |
| 5-HT7 | 48 – 56 | Human | Antagonist/Inverse Agonist [1] |
| 5-HT3 | 5.8 – 300 | Rodent | Antagonist/Inverse Agonist [1] |
| 5-HT6 | 55 – 81 | Human | Antagonist/Inverse Agonist [1] |
| H1 | 0.30 – 1.7 | Human | Inverse Agonist (Strong) [1] |
| α2C | 3.8 | Human | Antagonist [1] |
| α2A | 4.8 | Human | Antagonist [1] |
| α1 | 34 | Human | Antagonist [1] |
| NET | 71 | Human | Norepinephrine Transporter Inhibitor [1] |
| κ-Opioid | 530 (EC50) | Human | Partial Agonist [3] [1] |
The data in the table above was generated using standard pharmacological techniques. The following are detailed protocols for key experiments used to characterize this compound's activity.
This protocol is used to determine the affinity (Ki) of an unlabeled drug like this compound by measuring its ability to compete with a known radiolabeled ligand for the receptor binding site.
[3H]LSD for 5-HT receptors).This assay measures the activation of a receptor by a ligand in live cells, which is crucial for identifying agonists like this compound's action at 5-HT1E and κ-Opioid receptors.
The diagram below illustrates the complex and unexpected functional activities of this compound at different receptor types, moving beyond simple binding.
This diagram captures the key signaling consequences of this compound's binding:
The receptor profile of this compound has several important implications:
Mianserin is almost completely metabolized in humans and laboratory animals, with the liver serving as the primary site of metabolism [1]. The major metabolic pathways involve cytochrome P450 enzymes, particularly CYP2D6, followed by conjugation [2].
The following diagram illustrates the primary metabolic pathways of this compound, showing how the parent compound is transformed into various stable and reactive metabolites.
Major identified stable metabolites include 8-Hydroxythis compound, Desmethylthis compound, and This compound-N-oxide [3]. A key finding is that not only the parent drug but also its stable metabolites, 8-Hydroxythis compound and Desmethylthis compound, can be further activated by cytochrome P450 enzymes. This leads to the formation of a reactive iminium intermediate that binds irreversibly to microsomal proteins, which may have implications for toxicity [3].
The following methodologies are central to studying this compound's metabolism and excretion.
Significant species differences exist in this compound's metabolism and excretion, which is crucial for interpreting preclinical data.
| Species | Key Excretion & Metabolic Differences |
|---|---|
| Human | Urinary excretion ~53% of radioactivity over 3 days; 15% of dose as conjugated + non-conjugated parent drug; direct conjugation of desmethyl metabolite is a specific pathway [5] [1]. |
| Rat | Urinary excretion ~36% of radioactivity; desmethylation is a major pathway; 8-hydroxydesmethylthis compound is principal metabolite; forms N-sulphonate conjugate [5] [1]. |
| Rabbit | Urinary excretion ~80% of radioactivity [5]. |
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, forming several stable metabolites. The following diagram illustrates its core metabolic pathways and the pharmacological relevance of its primary metabolites.
This compound's primary metabolic pathways and metabolite activity.
The pharmacological profiles of this compound's metabolites contribute significantly to its overall therapeutic effect. Desmethylthis compound and 8-hydroxythis compound are considered major active metabolites [1] [2].
Table 1: Pharmacological Activity of this compound and Key Metabolites *In Vitro*
| Compound | Noradrenaline Uptake Inhibition (IC₅₀) | Serotonin Uptake Inhibition (IC₅₀) | Presynaptic α-Receptor Blockade | Antihistaminic Activity (Relative to this compound) |
|---|---|---|---|---|
| This compound | 30 nM [3] | >10 µM (Weak) [3] | Potent [3] | 1x (Reference) [3] |
| Desmethylthis compound | 60 nM [3] | 6 µM [3] | Potent (less than this compound) [3] | ~0.1x [3] |
| 8-Hydroxythis compound | >10 µM (Weak) [3] | 9 µM [3] | Potent [3] | ~0.03x [3] |
| This compound-N-Oxide | Inactive/Weak [1] [3] | Inactive/Weak [1] | Inactive/Weak [3] | Not Significant [3] |
Table 2: Relative Activity and Clinical Relevance in Humans
| Parameter | This compound | Desmethylthis compound | 8-Hydroxythis compound |
|---|---|---|---|
| Contribution to Antidepressant Effect | Primary compound | Substantial contributor [1] | Contributes [1] |
| Sedative Properties | Significant [1] | Less active than this compound [1] | Less active than this compound [1] |
| Steady-State Plasma Concentration | Reference (100%) | ~33% of parent drug [1] [2] | Data not fully quantified in results |
| Importance for Therapeutic Drug Monitoring (TDM) | Primary analyte | Should be considered alongside parent drug [4] | Should be considered alongside parent drug [4] |
Accurate quantification of this compound and its metabolites is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
HPLC with Electrochemical Detection (Historical Method)
Modern HPLC-MS/MS Method for Simultaneous Antidepressant Monitoring A recent high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) method can simultaneously determine 23 antidepressants and active metabolites, including this compound, in human serum [4].
Mianserin is a tetracyclic antidepressant drug used primarily for the treatment of major depressive disorder and, at lower doses, for insomnia [1]. It is administered as a racemate of R(−) and S(+)-enantiomers and is metabolized mainly by N-demethylation, aromatic hydroxylation, N-oxidation, and N-glucuronidation [2]. N-desmethylthis compound is the major metabolite in plasma and contributes substantially to the overall therapeutic effects in patients [2]. The development of robust, specific, and sensitive analytical methods is crucial for the accurate quantification of this compound and its metabolites in biological matrices for pharmacokinetic, bioequivalence, and toxicokinetic studies.
Liquid chromatography-mass spectrometry (LC-MS) has become the preferred technique for determining drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and precision [2]. This document provides detailed application notes and protocols for the bioanalytical method development and validation of this compound and its active metabolite, N-desmethylthis compound, in human plasma.
A highly specific and sensitive LC-MS method has been developed for the simultaneous determination of this compound and N-desmethylthis compound in human plasma [2] [3].
The sample preparation involves a liquid-liquid extraction technique, which is critical for clean sample extraction and minimizing matrix effects [3].
Table 1: Calibration Curve Parameters for this compound and N-desmethylthis compound
| Analyte | Concentration Range (ng/mL) | LLOQ (ng/mL) | Internal Standard |
|---|---|---|---|
| This compound | 1.00 – 60.00 | 1.00 | Imipramine |
| N-desmethylthis compound | 0.50 – 14.00 | 0.50 | Imipramine |
The developed LC-MS method was validated according to standard bioanalytical guidelines, assessing key parameters such as specificity, linearity, accuracy, precision, and stability [2] [3] [4].
The method demonstrated high specificity, with no significant interference from endogenous plasma components at the retention times of this compound, N-desmethylthis compound, or the internal standard [2].
Calibration curves were constructed by plotting the peak area ratio of each analyte to the internal standard against the nominal concentrations. The method showed excellent linearity over the specified ranges [2]. The lower limit of quantification (LLOQ) was established at 1.00 ng/mL for this compound and 0.50 ng/mL for N-desmethylthis compound, with a signal-to-noise ratio of at least 10:1 [2] [4].
The intra-day and inter-day precision, expressed as percentage coefficient of variation (% C.V.), was less than 10% for both this compound and N-desmethylthis compound, meeting acceptance criteria [3]. The accuracy ranged from 94.44 to 112.33% for this compound and 91.85 to 100.13% for N-desmethylthis compound [3].
Table 2: Summary of Validation Parameters
| Validation Parameter | This compound | N-desmethylthis compound |
|---|---|---|
| Linearity Range (ng/mL) | 1.00 – 60.00 | 0.50 – 14.00 |
| LLOQ (ng/mL) | 1.00 | 0.50 |
| Intra-day Precision (% C.V.) | < 10 | < 10 |
| Inter-day Precision (% C.V.) | < 10 | < 10 |
| Accuracy Range (%) | 94.44 – 112.33 | 91.85 – 100.13 |
Stability studies confirmed that this compound and N-desmethylthis compound in human plasma remain stable during the short-term periods required for sample preparation and analysis [2] [3]. The stability of the analytes under various storage and handling conditions (e.g., benchtop, freeze-thaw, long-term) should be assessed as per protocol requirements.
This protocol outlines the steps for quantifying this compound and its metabolite in human plasma samples.
Forced degradation studies, or stress testing, are conducted to demonstrate the stability-indicating capability of the method [4].
Understanding the pharmacological profile of this compound is essential for comprehensive drug development. This compound's therapeutic action is mediated through a multi-receptor mechanism [1].
This compound acts primarily through dual enhancement of noradrenergic and serotonergic neurotransmission, but unlike many antidepressants, it achieves this not by direct reuptake inhibition of serotonin but through receptor blockade [1]. Its key molecular interactions include:
Furthermore, this compound has been identified as a low-affinity partial agonist of the κ-opioid receptor (KOR), a property it shares with some tricyclic antidepressants, which may contribute to its overall therapeutic profile [6].
Recent research has revealed that this compound possesses significant anti-inflammatory activity that may be independent of its classic actions on 5-hydroxytryptamine (5-HT) receptors [7]. Studies have shown that this compound can inhibit cytokine production induced by endosomal Toll-like receptors (TLRs), such as TLR8, in primary human macrophages. It also suppresses spontaneous cytokine production in ex vivo human rheumatoid synovial tissue [7]. This suggests potential for drug repurposing and provides new insights into the structural requirements for its anti-inflammatory action.
Emerging evidence points to the potential anti-tumor effects of this compound. A 2025 study demonstrated that this compound exerts cytotoxic effects on liver cancer cells by inhibiting viability and inducing apoptosis [8]. The proposed mechanism involves this compound-induced translocation of cytosolic HSP60 to the cell surface, leading to the downregulation of CCR9 and subsequent inactivation of the AKT-(β-catenin/NFκB) signaling pathway [8]. Furthermore, combination treatment with this compound and sorafenib showed significant synergistic effects, even in sorafenib-resistant cells, highlighting its potential as an adjuvant therapy in oncology [8].
The LC-MS method detailed in these application notes provides a rapid, specific, and sensitive approach for the simultaneous quantification of this compound and its major active metabolite, N-desmethylthis compound, in human plasma. The method has been rigorously validated and meets standard acceptance criteria for bioanalytical methods, making it suitable for application in pharmacokinetic studies and therapeutic drug monitoring.
The ongoing research into this compound's anti-inflammatory and potential anti-cancer effects underscores the value of robust analytical methods. These tools are essential not only for understanding its primary pharmacokinetics but also for exploring new therapeutic applications and combination drug strategies, such as its promising synergy with sorafenib in liver cancer models [8].
Mianserin is a tetracyclic antidepressant drug administered as a racemate of R(-) and S(+) this compound hydrochloride in daily doses of 30-90 mg for treating major depressive disorder. Therapeutic Drug Monitoring (TDM) is crucial for antidepressants like this compound due to significant pharmacokinetic variability among patients, leading to individual differences in steady-state blood concentrations even with identical dosing regimens. This application note provides detailed HPLC and LC-MS protocols for determining this compound concentrations in human serum/plasma to support drug development and clinical TDM applications.
This method utilizes high-performance liquid chromatography with ultraviolet detection (HPLC-UV) for the determination of this compound in human serum.
Chromatographic Conditions:
Sample Preparation (Liquid-Liquid Extraction):
This more advanced method enables simultaneous determination of this compound and its metabolite, N-desmethylthis compound.
Chromatographic Conditions:
Sample Preparation (Liquid-Liquid Extraction):
The following workflow illustrates the complete sample preparation and analysis process for both methods:
Both methods were validated according to regulatory guidelines with the following performance characteristics:
Table 1: Method Validation Parameters for HPLC-UV and LC-MS Methods
| Validation Parameter | HPLC-UV Method [1] | LC-MS Method [2] |
|---|
| Linear Range | 2.0-128.0 ng/mL | this compound: 1.00-60.00 ng/mL N-desmethylthis compound: 0.50-14.00 ng/mL | | Limit of Quantification (LOQ) | 2.0 ng/mL (CV=13.8%) | this compound: 1.00 ng/mL N-desmethylthis compound: 0.50 ng/mL | | Accuracy | 92.5-107.5% | Not specified | | Precision (%CV) | Not fully specified | <10% for both analytes (intraday and interday) | | Recovery | 86.1-94.5% for this compound | Not specified | | Specificity | Specific | Specific |
The validated HPLC method was successfully applied to measure this compound in serum samples obtained from healthy volunteers who had received a single oral dose of 30 mg this compound. The obtained pharmacokinetic parameters aligned with existing literature data [1]. Understanding this compound's pharmacokinetic profile is essential for appropriate TDM interpretation:
If recovery values fall below acceptable limits (<85%), consider the following optimization strategies:
For poor peak separation or asymmetric peak shapes:
The described HPLC-UV and LC-MS methods provide reliable, validated approaches for determining this compound and its metabolite in human plasma. The HPLC-UV method offers a cost-effective solution for routine TDM applications, while the LC-MS method provides enhanced sensitivity and specificity for research applications requiring metabolite quantification. These methods enable clinical researchers and drug development professionals to conduct therapeutic drug monitoring of this compound, supporting personalized dosing regimens for optimized depression treatment outcomes.
Gas chromatography (GC) coupled with various detection systems is a well-established technique for the quantitative determination of the tetracyclic antidepressant mianserin in human plasma. These methods are critical for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The following notes and protocols summarize validated methodologies from the scientific literature.
This method offers a robust and reproducible approach for determining this compound at therapeutic concentrations without requiring mass spectrometry instrumentation [1] [2].
Sample Preparation & Extraction:
Chromatographic Conditions:
Method Performance:
GC-MS provides superior specificity and sensitivity, making it suitable for low-level detection and confirmation. This protocol uses a stable isotope-labeled internal standard for highly accurate quantification [4].
Sample Preparation & Extraction:
GC-MS Conditions:
Method Performance:
The following workflow diagram summarizes the two main GC-based analytical paths for determining this compound in plasma:
A comprehensive, validated method for the simultaneous determination of this compound and 12 other newer antidepressants in plasma compares Electron Ionization (EI) and Chemical Ionization (CI) modes [6].
Sample Preparation:
GC-MS Conditions:
Method Performance:
The table below consolidates key performance data for the described GC methods.
| Method | Detection | Internal Standard | Linearity Range | Limit of Quantification (LOQ) | Precision (CV) |
|---|---|---|---|---|---|
| GC-NPD [1] | Nitrogen-Phosphorus Detector | Cyproheptadine | Not specified | 2.5 ng/mL | < 8% (between-day) |
| GC-MS (EI) [4] | Mass Spectrometry (SIM) | This compound-d₃ | 5 to >100 ng/mL | 5 ng/mL | ~5% (at LOQ) |
| Multi-analyte GC-MS [6] | Mass Spectrometry (EI mode) | Deuterated compounds | Not fully specified | 5 - 12.5 ng/mL (in EI) | Acceptable (per validation) |
GC-based methods, particularly when coupled with NPD or MS detection, provide reliable and validated means for determining this compound in biological fluids. The choice between GC-NPD and GC-MS depends on the required sensitivity, specificity, and available instrumentation. The use of a stable isotope-labeled internal standard in GC-MS represents a gold-standard approach for achieving high accuracy and precision in quantitative analysis.
This compound hydrochloride is a tetracyclic antidepressant drug with a complex pharmacological profile that includes presynaptic alpha-adrenergic receptor blockade and inhibition of neurotransmitter reuptake. The compound's chemical structure consists of a tetracyclic ring system with a piperazinyl nitrogen that can be protonated, enabling formation of ion-pair complexes with various anionic dyes. This property has been exploited in the development of several visible spectrophotometric methods that provide practical advantages for routine quality control in pharmaceutical analysis.
The quantitative determination of this compound in pharmaceutical formulations and biological matrices represents a significant analytical challenge due to the need for sensitivity, selectivity, and reproducibility. While sophisticated techniques like LC-MS and HPLC provide excellent sensitivity for biological samples [1] [2], they require expensive instrumentation and specialized training not always available in routine quality control laboratories. Spectrophotometric methods offer a viable alternative for the analysis of pharmaceutical formulations, providing sufficient accuracy and precision with simpler instrumentation.
This article provides comprehensive application notes and experimental protocols for the spectrophotometric determination of this compound, focusing on methods that have been properly validated according to International Conference on Harmonization (ICH) guidelines. These methods include ultraviolet spectrophotometry, acid-dye complexation, and oxidation-coupled reactions, each with distinct advantages for specific analytical scenarios.
The simplest approach for this compound quantification leverages its intrinsic chromophoric properties in the ultraviolet region. When dissolved in 0.1 M hydrochloric acid, this compound hydrochloride exhibits a characteristic absorption maximum at 278 nm. This direct UV method requires minimal sample preparation and represents the most straightforward analytical approach for pharmaceutical formulation analysis [3].
Table 1: Optimum Parameters for UV Spectrophotometric Method
| Parameter | Specification |
|---|---|
| Solvent | 0.1 M HCl |
| Wavelength (λmax) | 278 nm |
| Linearity range | 20.0 - 140.0 μg/mL |
| Beer's law limits | 20.0 - 140.0 μg/mL |
| Correlation coefficient | ≥0.999 |
| Specificity | No interference from common pharmaceutical excipients |
Reagents and Equipment:
Sample Preparation:
Procedure:
Method Validation:
Acid-dye complexation methods exploit the basic nitrogen in the this compound structure that can be protonated in acidic medium to form a cation. This cation subsequently forms an ion-pair complex with anionic dyes, which can be extracted into organic solvents, producing intensely colored solutions amenable to visible spectrophotometry. The formation of these complexes follows the general reaction:
This compound-H⁺ (aqueous) + Dye⁻ (aqueous) → [this compound-H⁺·Dye⁻] (organic)
The extraction efficiency and molar absorptivity of the resulting complexes depend on several factors including pH, dye structure, and organic solvent selection. Proper optimization of these parameters is essential for achieving high sensitivity and reproducibility.
Tropaeolin-OOO (also known as Orange II) forms a reddish-yellow ion-associative complex with this compound that can be extracted into chloroform, exhibiting maximum absorption at 524 nm [4].
Reagents and Equipment:
Optimized Protocol:
Table 2: Validation Parameters for Tropaeolin-OOO Method
| Validation Parameter | Results |
|---|---|
| λmax | 524 nm |
| Beer's law range | 4-24 μg/mL |
| Molar absorptivity | 2.18 × 10⁴ L·mol⁻¹·cm⁻¹ |
| Sandell sensitivity | 0.0136 μg/cm² |
| Correlation coefficient | >0.9999 |
| Intra-day RSD | 1.382-1.781% |
| Inter-day RSD | 1.128-1.765% |
| Recovery | 99.50-99.87% |
Farag et al. [5] developed a comprehensive extractive spectrophotometric method using four different acid dyes, providing analysts with multiple options depending on available reagents and required sensitivity.
Reagents Preparation:
General Procedure:
Table 3: Comparative Data for Acid-Dye Complexation Methods
| Dye Reagent | Optimal pH | λmax (nm) | Beer's Law Range (μg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|---|
| Picric Acid | 5.0 ± 0.5 | 410 | 2-30 | 1.85 × 10⁴ |
| Bromothymol Blue | 4.5 ± 0.5 | 420 | 1-25 | 2.42 × 10⁴ |
| Bromocresol Purple | 5.5 ± 0.5 | 410 | 1-20 | 2.65 × 10⁴ |
| Chlorophenol Red | 5.0 ± 0.5 | 435 | 1-42 | 2.12 × 10⁴ |
| Alizarin Sulfonic Acid [6] | Acidic medium | 520 | 0.001-3.5 μg/10mL | 3.15 × 10⁴ |
The Fe³⁺-phenanthroline method is based on the oxidation of this compound by ferric ion, followed by complex formation with phenanthroline, resulting in a colored product with maximum absorption at 484 nm [7] [8].
Mechanism: this compound undergoes oxidative degradation when reacted with ferric chloride in acidic medium. The resulting reduced species (Fe²⁺) then complexes with 1,10-phenanthroline to form the orange-red ferroin complex, which is quantified spectrophotometrically. The intensity of the resulting color is directly proportional to the this compound concentration in the sample.
Reagents:
Procedure:
Validation Data:
Other oxidative methods have been reported for this compound determination, including:
3-Methyl-2-benzothiazolinone Hydrazone (MBTH) Method:
When selecting an appropriate spectrophotometric method for this compound determination, several factors should be considered:
Table 4: Comprehensive Comparison of Spectrophotometric Methods for this compound
| Method | Working Range | λmax (nm) | Remarks | Best Application Context |
|---|---|---|---|---|
| Direct UV [3] | 20-140 μg/mL | 278 | Simplest, rapid, no derivatization | Quality control of bulk material, formulation uniformity |
| Tropaeolin-OOO [4] | 4-24 μg/mL | 524 | Excellent precision (RSD<2%), validated per ICH | Routine quality control in pharmaceutical analysis |
| Multi-dye Extraction [5] | 1-42 μg/mL | 410-435 | Multiple dye options, good sensitivity | Laboratories requiring method verification with different reagents |
| Alizarin Sulfonic Acid [6] | 0.001-3.5 μg/10mL | 520 | Highest sensitivity, very low LOD | Stability studies, degradation product analysis |
| Fe³⁺-Phenanthroline [7] [8] | 1-6 μg/mL | 484 | Good sensitivity, requires heating step | Trace analysis, dissolution studies |
The following workflow diagrams illustrate the key procedural steps for the main categories of spectrophotometric methods described in this protocol:
Figure 1: Workflow for direct UV spectrophotometric determination of this compound
Figure 2: Generalized workflow for acid-dye complexation methods for this compound determination
The spectrophotometric methods presented in this application note provide reliable, cost-effective alternatives to sophisticated instrumental techniques for the quantitative determination of this compound in pharmaceutical formulations. Each method has been validated according to ICH guidelines and demonstrates acceptable accuracy, precision, and sensitivity for quality control applications.
The direct UV method offers simplicity and rapidity for routine analysis, while acid-dye complexation methods provide enhanced sensitivity and selectivity through extraction procedures. The oxidation-based methods deliver the highest sensitivity for applications requiring low detection limits. Method selection should be based on specific analytical requirements, available instrumentation, and required throughput.
These protocols are particularly valuable for industrial quality control laboratories in developing countries where access to advanced instrumentation may be limited. The methods can be successfully applied to the analysis of this compound in bulk drug substance, pharmaceutical formulations, and during stability studies, providing reliable data to ensure product quality and consistency.
Mianserin is a tetracyclic antidepressant drug that has been widely used in the treatment of major depressive disorders. As a second-generation antidepressant, it offers advantages over tricyclic antidepressants with less anticholinergic activity and reduced cardiotoxicity. The pharmacological activity of this compound is not limited to its parent compound; it undergoes extensive metabolism to several active metabolites including desmethylthis compound (DMM), 8-hydroxythis compound (HM), and This compound-N-oxide (MNO). Among these, desmethylthis compound is the major metabolite in plasma and contributes substantially to the overall therapeutic effects in patients [1] [2]. The accurate determination of this compound and its metabolites in biological samples requires robust sample preparation techniques to extract these analytes from complex matrices while minimizing interference from endogenous compounds.
Solid-phase extraction (SPE) has emerged as a powerful sample preparation technique for the isolation and concentration of this compound and its metabolites from biological fluids. SPE offers significant advantages over traditional liquid-liquid extraction methods, including higher selectivity, better reproducibility, reduced solvent consumption, and the ability to process multiple samples simultaneously. For researchers and clinical laboratories performing therapeutic drug monitoring, pharmacokinetic studies, or forensic toxicology analyses, optimized SPE protocols are essential for obtaining reliable and accurate results. This application note provides comprehensive protocols and experimental data for the efficient extraction of this compound from various biological matrices, particularly human plasma and serum [3] [4].
The selection of an appropriate sorbent material is critical for achieving optimal recovery of this compound and its metabolites during solid-phase extraction. A comprehensive evaluation of ten different sorbent materials, including apolar, polymeric, ion-exchange, and mixed-mode phases, revealed that strong cation exchanger (SCX) sorbents provided the best overall performance for extracting this compound and related antidepressants from plasma samples. When using SCX sorbents, recoveries ranged between 70% and 109% for most compounds, including this compound and its metabolites, though notably lower recovery (39%) was observed for trazodone, which is often analyzed alongside this compound in multi-analyte methods [3].
Mixed-mode sorbents, which combine reversed-phase and ion-exchange mechanisms, have also demonstrated excellent performance for extracting tetracyclic antidepressants like this compound from biological matrices. These sorbents leverage both hydrophobic interactions and ion-exchange capabilities, allowing for selective extraction of basic compounds like this compound from complex biological samples. The monolithic silica solid-phase extraction tips (MonoTip C18), which contain a monolithic silica gel packing material, have shown remarkable efficiency for extracting this compound, mirtazapine, and setiptiline from human plasma with recoveries ranging from 84.6% to 99.6% [4]. This high efficiency is attributed to the biporous structure of monolithic silica, which consists of macropores that permit high flow rates and mesopores that provide high surface area for efficient retention.
Table 1: Comparison of SPE Sorbents for this compound Extraction
| Sorbent Type | Mechanism | Recovery Range | Matrix | Remarks |
|---|---|---|---|---|
| Strong Cation Exchanger (SCX) | Cation exchange | 70-109% | Plasma | Best overall performance for multiple antidepressants [3] |
| Mixed-mode C8 | Reversed-phase + cation exchange | 80-95% | Plasma | Suitable for basic compounds like this compound [3] |
| Monolithic Silica C18 | Reversed-phase | 84.6-99.6% | Plasma | High efficiency, suitable for small sample volumes [4] |
| Polymeric Sorbents | Hydrophobic/ hydrophilic | 65-90% | Plasma | Moderate recovery for this compound [3] |
| Amino Propyl | Anion exchange | 60-85% | Plasma | Lower efficiency for basic compounds [3] |
This protocol utilizes strong cation exchange (SCX) sorbents, which demonstrated superior recovery for this compound and its metabolites in comparative studies [3].
Step 1: Column Preparation: Condition the SCX cartridge (100 mg/1 mL) with 2 mL of methanol followed by 2 mL of deionized water. Maintain a flow rate of approximately 1-2 mL/min during conditioning to ensure proper sorbent activation.
Step 2: Sample Preparation: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity. Transfer 1 mL of plasma to a clean tube and add 100 μL of internal standard solution (appropriate deuterated analogs or structural analogs like imipramine). Add 2 mL of 0.1 M phosphate buffer (pH 6.0) to the sample and mix thoroughly. The buffer pH is critical as it ensures this compound (a basic compound with pKa ~7.5) remains in its protonated form, facilitating efficient cation exchange.
Step 3: Sample Loading: Apply the prepared sample to the conditioned SCX cartridge at a flow rate of 1 mL/min. Do not allow the sorbent to dry during this process.
Step 4: Washing: Wash the cartridge sequentially with 2 mL of deionized water, followed by 2 mL of 0.1 M hydrochloric acid, and finally with 1 mL of methanol. These washing steps effectively remove interfering compounds, proteins, and polar matrix components while retaining this compound and its metabolites on the sorbent.
Step 5: Elution: Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v) into a clean collection tube. The alkaline nature of the elution solvent neutralizes the cationic exchange sites, releasing the retained basic compounds.
Step 6: Sample Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue in 100 μL of mobile phase (appropriate for the subsequent chromatographic analysis) and vortex mix for 30 seconds. Transfer to autosampler vials for analysis [3].
This method utilizes monolithic silica pipette tips (MonoTip C18) and is particularly suitable for small sample volumes, offering high recovery with simplified procedures [4].
Step 1: Tip Conditioning: Pre-wet the MonoTip C18 (200 μL pipette tip volume) by aspirating and dispensing 200 μL of methanol five times. Equilibrate the tip with 200 μL of distilled water using five aspirating/dispensing cycles.
Step 2: Sample Preparation: Mix 100 μL of plasma sample with 330 μL of distilled water and 50 μL of 0.5 M glycine-sodium hydroxide buffer solution (pH 8.0) in a clean tube. Centrifuge the mixture at 10,000 × g for 5 minutes to precipitate proteins.
Step 3: Extraction: Transfer the supernatant to a clean tube and perform extraction by 25 sequential aspirating/dispensing cycles with the MonoTip C18. This extensive contact ensures efficient retention of the analytes on the monolithic silica sorbent.
Step 4: Washing: Wash the tip with 200 μL of distilled water using five aspirating/dispensing cycles to remove residual matrix components and salts.
Step 5: Elution: Elute the retained analytes with 100 μL of methanol using five aspirating/dispensing cycles into a clean collection tube.
Step 6: Concentration (if needed): For enhanced sensitivity, evaporate the eluate under nitrogen and reconstitute in a smaller volume (e.g., 50 μL) of mobile phase compatible with subsequent chromatographic analysis [4].
This protocol is optimized for the simultaneous extraction of this compound along with other antidepressants, making it suitable for comprehensive toxicological screening [3].
Step 1: Conditioning: Condition a mixed-mode cation exchange cartridge (e.g., Oasis MCX, 60 mg/3 mL) with 2 mL of methanol followed by 2 mL of water.
Step 2: Sample Preparation: Mix 1 mL of plasma with 4 mL of 2% phosphoric acid and internal standard. Centrifuge at 5,000 × g for 10 minutes to remove particulates.
Step 3: Loading: Load the supernatant onto the conditioned cartridge at a flow rate of 1-2 mL/min.
Step 4: Washing: Wash sequentially with 2 mL of 2% formic acid and 2 mL of methanol.
Step 5: Elution: Elute with 2 mL of 5% ammonium hydroxide in ethyl acetate.
Step 6: Reconstitution: Evaporate to dryness and reconstitute in 100-200 μL of mobile phase for LC-MS/MS analysis.
Table 2: Comparison of SPE Protocols for this compound Extraction
| Parameter | Protocol 1: SCX | Protocol 2: Monolithic Tip | Protocol 3: Mixed-Mode |
|---|---|---|---|
| Sample Volume | 1 mL plasma | 0.1 mL plasma | 1 mL plasma |
| Sorbent Type | Strong cation exchanger | Monolithic silica C18 | Mixed-mode cation exchange |
| Conditioning | Methanol, water | Methanol, water | Methanol, water |
| Sample Pretreatment | Phosphate buffer (pH 6.0) | Glycine-NaOH buffer (pH 8.0) | Phosphoric acid (2%) |
| Washing Steps | Water, 0.1M HCl, methanol | Distilled water | 2% formic acid, methanol |
| Elution Solvent | DCM:IPA:NH4OH (78:20:2) | Methanol | 5% NH4OH in ethyl acetate |
| Recovery | 70-109% | 84.6-99.6% | >85% (estimated) |
| Processing Time | 45-60 minutes | 20-30 minutes | 45-60 minutes |
Comprehensive validation of SPE methods for this compound extraction is essential to ensure reliability, accuracy, and reproducibility in analytical measurements. According to established bioanalytical method validation guidelines, key parameters including accuracy, precision, selectivity, sensitivity, and stability must be rigorously evaluated. For this compound SPE methods, validation data demonstrates excellent performance characteristics suitable for both clinical and research applications [1] [5].
The limit of quantification (LOQ) for this compound in human plasma or serum has been established at 2.0 ng/mL using conventional SPE methods with HPLC-UV detection, with a linear dynamic range extending from 2.0 to 128.0 ng/mL [5]. When utilizing more advanced detection techniques such as liquid chromatography-mass spectrometry (LC-MS), the sensitivity can be significantly improved, with LOQs reaching 1.00 ng/mL for this compound and 0.50 ng/mL for its active metabolite N-desmethylthis compound [1]. The precision of validated methods, expressed as coefficient of variation (CV), is typically below 15% for inter-assay measurements, with many methods achieving CV values below 10% [1] [5].
Table 3: Validation Parameters for this compound SPE Methods
| Validation Parameter | Performance Characteristics | Remarks |
|---|---|---|
| Linearity Range | 2.0-128.0 ng/mL (HPLC-UV) [5] | Covers therapeutic range |
| Limit of Quantification (LOQ) | 1.0-2.0 ng/mL [1] [5] | Suitable for therapeutic drug monitoring |
| Accuracy | 92.5-107.5% [5] | Meets regulatory requirements |
| Precision (CV) | <15% (inter-assay) [5] | Acceptable for bioanalytical methods |
| Recovery | 70-109% (SCX) [3] | Dependent on sorbent type |
| 84.6-99.6% (monolithic) [4] | Excellent for small volumes | |
| Stability | Stable for 12h at 4°C, 4 weeks at -80°C [4] | Three freeze-thaw cycles |
Following solid-phase extraction, this compound and its metabolites require robust chromatographic separation and sensitive detection. Both gas chromatography (GC) and liquid chromatography (LC) platforms have been successfully employed, with the choice often depending on the specific analytical requirements and available instrumentation. For GC-based analysis, this compound typically requires derivatization to improve volatility and chromatographic performance, with detection using mass spectrometry (MS) or nitrogen-phosphorus detection (NPD). The LOQ for this compound using GC-NPD has been reported at approximately 2.0 ng/mL in plasma samples [4].
Liquid chromatography-mass spectrometry has emerged as the preferred technique for the determination of this compound and its metabolites in biological fluids due to its high sensitivity, excellent specificity, and ability to simultaneously quantify multiple analytes without the need for derivatization. The use of monolithic silica columns in HPLC has demonstrated significant advantages for high-throughput analysis of this compound, allowing for operation at high flow rates (e.g., 3.0 mL/min) without excessive back pressure, thereby reducing analysis time while maintaining resolution [2]. A typical mobile phase composition for reversed-phase separation consists of acetonitrile and ammonium acetate buffer (10 mM, pH 4.5) in an approximate ratio of 28:72 (v/v), with the addition of 0.1% triethylamine to improve peak shape for basic compounds [1].
For mass spectrometric detection, electrospray ionization (ESI) in positive mode with selected reaction monitoring (SRM) provides optimal sensitivity and selectivity. Characteristic mass transitions for this compound include m/z 265→208 and m/z 265→210, while its metabolite desmethylthis compound typically shows transitions at m/z 251→194 and m/z 251→196 [1]. The use of stable isotope-labeled internal standards (e.g., this compound-d3) further enhances quantification accuracy by compensating for matrix effects and variations in extraction efficiency.
The optimized SPE methods for this compound extraction have significant applications in therapeutic drug monitoring (TDM), particularly in managing treatment-resistant depression and optimizing dosage regimens in special populations. This compound exhibits a therapeutic range typically between 15-70 ng/mL in plasma, with concentrations above this range associated with increased risk of adverse effects. The validated SPE methods enable accurate quantification within and beyond this range, facilitating appropriate clinical decision-making [5]. For elderly patients or those with renal or hepatic impairment, TDM is particularly valuable as altered metabolism and protein binding may affect drug exposure.
The protein binding characteristics of this compound also warrant consideration during method development and interpretation of results. Studies have demonstrated that this compound is approximately 94.5% bound to plasma proteins, primarily to α1-acid-glycoprotein, with a free fraction of approximately 5.5% in healthy subjects [6]. This protein binding remains relatively consistent across different patient populations, with minor variations observed in elderly depressed patients (5.0 ± 0.8%) and those with rheumatoid arthritis (6.0 ± 1.0%). These findings suggest that SPE methods effectively isolate both free and protein-bound fractions, providing measurements of total drug concentration that correlate well with free concentrations (r = 0.83, P < 0.001) [6].
Beyond conventional therapeutic drug monitoring, this compound SPE methods support various research applications, including pharmacokinetic studies, drug interaction investigations, and novel therapeutic explorations. Recent research has revealed that this compound possesses anti-inflammatory properties that may be independent of its activity on 5-hydroxytryptamine receptors, suggesting potential applications in inflammatory conditions such as rheumatoid arthritis [7]. Structural derivatives of this compound designed to reduce 5-HT receptor binding while retaining anti-inflammatory activity represent an exciting frontier in drug development, requiring robust analytical methods for characterization and quantification [7].
For pharmacokinetic studies, the described SPE methods have been successfully applied to quantify this compound concentrations in human subjects following administration of single 30 mg oral doses, yielding pharmacokinetic parameters consistent with literature values [5]. The ability to simultaneously extract and quantify this compound along with its active metabolites provides comprehensive insight into the pharmacokinetic and pharmacodynamic profile of the drug, enabling more sophisticated modeling of exposure-response relationships.
The following diagram illustrates the complete experimental workflow for this compound solid-phase extraction using the strong cation exchange protocol:
Successful implementation of this compound SPE methods requires attention to potential challenges that may affect analytical performance. Incomplete recovery often results from inappropriate sorbent selection or suboptimal pH conditions during sample loading. For basic compounds like this compound, maintaining the sample pH at least 2 units below the pKa (approximately 7.5) ensures efficient protonation and retention on cation exchange sorbents. If recovery issues persist, consider increasing the ionic strength of the washing solutions gradually, but note that excessive salt concentrations may prematurely elute the analytes.
Matrix effects in LC-MS analysis, particularly ion suppression or enhancement, can significantly impact method accuracy and precision. To mitigate matrix effects:
Column deterioration over time manifests as peak broadening, retention time shifts, or decreased recovery. For SCX cartridges, regeneration with 2 mL of 1 M ammonium hydroxide in methanol followed by reconditioning with water and storage methanol can extend sorbent lifetime. Monolithic tips generally offer longer lifespan due to their robust structure but should be replaced when performance declines.
Storage stability considerations include protecting extracted samples from light, as this compound is susceptible to photodegradation following zero-order kinetics [8]. For long-term storage, maintain plasma samples at -80°C and avoid repeated freeze-thaw cycles (stable through at least three cycles) [4].
The solid-phase extraction protocols detailed in this application note provide robust, reproducible methods for the isolation and concentration of this compound and its metabolites from biological matrices. The strong cation exchange method offers superior recovery for multiple antidepressants, while the monolithic silica tip approach enables rapid processing of small sample volumes with excellent efficiency. When properly validated and implemented, these SPE methods support reliable quantification of this compound across therapeutically relevant concentration ranges, facilitating applications in therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The continuing evolution of sorbent technologies and analytical instrumentation promises further enhancements in the sensitivity, efficiency, and throughput of this compound extraction methods.
Mianserin is a tetracyclic antidepressant with noradrenergic and specific serotonergic activity that is used clinically for the treatment of major depressive disorder. As with many psychotropic medications, this compound exhibits significant pharmacokinetic variability among patients, resulting in substantial individual differences in steady-state blood concentrations even with identical dosing regimens [1]. This variability necessitates precise analytical methods for therapeutic drug monitoring (TDM) to ensure optimal therapeutic outcomes while minimizing adverse effects. Mass spectrometry has emerged as the gold standard technique for antidepressant analysis due to its exceptional sensitivity, specificity, and ability to simultaneously quantify multiple analytes.
The development of robust analytical methods for this compound detection is particularly important in clinical pharmacology and toxicology for several reasons. This compound undergoes extensive hepatic metabolism primarily to 8-hydroxythis compound and desmethylthis compound, with significant interspecies differences in metabolic pathways observed [2]. Additionally, this compound is frequently prescribed in special populations including elderly patients and those with comorbid conditions who may experience altered drug metabolism. This document presents comprehensive application notes and standardized protocols for the detection and quantification of this compound in biological matrices using modern mass spectrometry approaches, with the goal of supporting clinical research and routine therapeutic drug monitoring.
A validated high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS) method has been developed specifically for bioequivalence studies of this compound hydrochloride tablets in human plasma [3]. This method demonstrates excellent sensitivity with a lower limit of quantification (LLOQ) of 1.0 ng/mL, covering a linear range of 1.0-200.0 ng/mL suitable for therapeutic concentration monitoring. The method employs cinnarizine as an internal standard, with this compound and cinnarizine exhibiting retention times of 3.4 and 2.1 minutes, respectively, allowing for rapid analysis suitable for high-throughput applications.
The sample preparation utilizes a liquid-liquid extraction approach with N-hexane:dimethylcarbinol (98:2, v/v) after plasma alkalinization with sodium hydroxide, providing efficient extraction with recovery rates of 81.3-84.1% [3]. Chromatographic separation is achieved using a Thermo Hypersil-Hypurity C18 column (5 μm, 150 mm × 2.1 mm) with a mobile phase consisting of 10mM ammonium acetate (pH 3.4)-methanol-acetonitrile (35:50:15, v/v/v) at a flow rate of 0.22 mL/min. The method validation demonstrated satisfactory precision and accuracy, with intra- and inter-day precision of 9.6-11.4% and accuracy ranging from 97.5-101.2% across quality control concentrations [3].
Recent advances in liquid chromatography-tandem mass spectrometry have enabled the development of multiplexed assays capable of simultaneously quantifying this compound alongside numerous other antidepressants. A modern ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been validated for the simultaneous determination of 20 antidepressants and active metabolites in human serum, including this compound [4]. This approach offers significant advantages for clinical laboratories performing therapeutic drug monitoring by allowing comprehensive antidepressant profiling from a single sample injection.
This method utilizes a simple protein precipitation preparation with a 1:9 protein precipitant of methanol and acetonitrile, requiring only 100 μL of sample volume [4]. Separation is achieved using a Poroshell 120 EC-C18 column (3.0 mm × 50 mm, 2.7 μm) with gradient elution employing 0.01% formic acid aqueous solution (containing 2 mmol/mL ammonium acetate) and methanol as mobile phases at a flow rate of 0.45 mL/min. The total analysis time is just 8 minutes, making it highly efficient for clinical laboratories with high sample throughput requirements. Validation demonstrated excellent performance with accuracy of 90.3-114.3%, intra-day precision of 100.1-112.3%, inter-day precision of 100.4-112.6%, extraction recoveries of 85.5-114.5%, and minimal matrix effects (85.6-98.7%) [4].
Table 1: Comparison of HPLC-ESI/MS and UPLC-MS/MS Methods for this compound Detection
| Parameter | HPLC-ESI/MS Method [3] | UPLC-MS/MS Method [4] |
|---|---|---|
| Application | Bioequivalence studies | Multi-analyte TDM |
| Linear Range | 1.0-200.0 ng/mL | Not specified for this compound specifically |
| LLOQ | 1.0 ng/mL | Not specified for this compound specifically |
| Sample Volume | Not specified | 100 μL |
| Extraction Method | Liquid-liquid extraction | Protein precipitation |
| Extraction Solvent | N-hexane:dimethylcarbinol (98:2, v/v) | Methanol:acetonitrile (1:9, v/v) |
| Column | Thermo Hypersil-Hypurity C18 (150 mm × 2.1 mm, 5 μm) | Poroshell 120 EC-C18 (50 mm × 3.0 mm, 2.7 μm) |
| Run Time | 3.4 minutes (this compound retention) | 8 minutes (total analysis) |
| Precision | Intra-day: 9.6-11.4% | Intra-day: 100.1-112.3% |
| Accuracy | 97.5-101.2% | 90.3-114.3% |
The protein precipitation method offers a rapid, straightforward approach ideal for clinical laboratories processing large sample batches [4]. This protocol begins with the aliquoting of 100 μL of serum or plasma sample into a microcentrifuge tube. Subsequently, 900 μL of ice-cold protein precipitation solvent (methanol:acetonitrile, 1:9, v/v) is added. The mixture is vortexed vigorously for 60 seconds to ensure complete protein precipitation and drug extraction. The samples are then centrifuged at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. The resulting supernatant is carefully transferred to autosampler vials for analysis. For samples with anticipated high concentrations beyond the upper limit of quantification, appropriate dilution with drug-free plasma or mobile phase is recommended prior to precipitation.
For applications requiring maximal sensitivity and reduced matrix effects, the liquid-liquid extraction protocol provides superior sample clean-up [3]. This method involves aliquoting 1 mL of plasma or serum into a glass extraction tube. Following the addition of 50 μL of internal standard working solution (cinnarizine at appropriate concentration), the sample is alkalinized with 100 μL of 0.1 M sodium hydroxide solution. Then, 5 mL of organic extraction solvent (N-hexane:dimethylcarbinol, 98:2, v/v) is added, and the mixture is vortexed for 10 minutes to facilitate complete extraction of the analytes into the organic phase. After centrifugation at 3,500 × g for 5 minutes, the organic layer is quantitatively transferred to a clean evaporation tube and evaporated to dryness under a gentle nitrogen stream at 40°C. The residue is reconstituted in 200 μL of mobile phase, vortexed for 60 seconds, and transferred to autosampler vials for analysis.
The HPLC separation for this compound quantification is performed using a reversed-phase C18 column (Thermo Hypersil-Hypurity, 150 mm × 2.1 mm, 5 μm) maintained at 40°C [3]. The mobile phase consists of 10 mM ammonium acetate (adjusted to pH 3.4 with formic acid), methanol, and acetonitrile in a ratio of 35:50:15 (v/v/v). Isocratic elution is performed at a flow rate of 0.22 mL/min, with a total run time of 6 minutes per sample. The injection volume is typically 10-20 μL. Under these conditions, this compound and the internal standard cinnarizine elute at approximately 3.4 and 2.1 minutes, respectively, with excellent peak symmetry and resolution from potentially interfering endogenous compounds.
For simultaneous analysis of multiple antidepressants, a gradient elution program is necessary to achieve separation of the various compounds with differing polarities [4]. The UPLC separation utilizes a Poroshell 120 EC-C18 column (50 mm × 3.0 mm, 2.7 μm) maintained at 45°C. Mobile phase A consists of 0.01% formic acid in water containing 2 mmol/L ammonium acetate, while mobile phase B is pure methanol. The gradient program is as follows: 0-1.0 min, 30% B; 1.0-4.0 min, 30-90% B; 4.0-5.0 min, 90% B; 5.0-5.1 min, 90-30% B; 5.1-8.0 min, 30% B for column re-equilibration. The flow rate is 0.45 mL/min with an injection volume of 5 μL. This gradient profile provides efficient separation of all 20 antidepressants and metabolites within the 8-minute runtime.
Mass spectrometric detection is performed using electrospray ionization (ESI) in positive ion mode due to the inherent basicity of this compound and most antidepressant compounds [3] [4]. The typical ESI source parameters include: capillary voltage, 3.5 kV; source temperature, 150°C; desolvation temperature, 500°C; cone gas flow, 50 L/hour; and desolvation gas flow, 800 L/hour (nitrogen in both cases). Detection and quantification are performed using multiple reaction monitoring (MRM) to maximize specificity and sensitivity. For this compound, the precursor ion [M+H]⁺ with m/z 265 is selected in the first quadrupole and fragmented to produce characteristic product ions. The most abundant transitions are monitored for quantification, while secondary transitions provide confirmatory data.
Table 2: Mass Spectrometry Parameters for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 265.2 [3] | To be optimized | To be optimized | To be optimized |
| 8-Hydroxythis compound | 281.2 [2] | To be optimized | To be optimized | To be optimized |
| Desmethylthis compound | 251.2 [2] | To be optimized | To be optimized | To be optimized |
| Cinnarizine (IS) | 369.2 [3] | To be optimized | To be optimized | To be optimized |
Regular calibration of the mass spectrometer is essential for maintaining accurate quantification. Calibration should be performed using at least six concentration levels spanning the expected range, plus a blank sample. Quality control samples at low, medium, and high concentrations should be analyzed with each batch of experimental samples to ensure ongoing method validity [3] [4]. The acceptance criteria typically require accuracy within ±15% of the nominal concentration for calibration standards and quality controls (within ±20% at the LLOQ), with at least 75% of standards meeting these criteria. System suitability tests should be performed before each analytical run to verify instrument performance, including retention time stability, peak area reproducibility, and signal-to-noise ratios.
Rigorous validation according to regulatory guidelines is essential to establish the reliability of bioanalytical methods. The validated HPLC-ESI/MS method for this compound demonstrated excellent linearity over the concentration range of 1.0-200.0 ng/mL with a correlation coefficient (r²) typically exceeding 0.995 [3]. The lower limit of quantification (LLOQ) of 1.0 ng/mL provides adequate sensitivity for monitoring therapeutic concentrations, which typically range from 10-70 ng/mL in clinical practice. The precision and accuracy of the method were established at three quality control concentration levels (low, medium, and high), with intra- and inter-day precision not exceeding 11.4% and accuracy ranging from 97.5-101.2%, well within acceptable limits for bioanalytical method validation [3].
The extraction efficiency for this compound using the liquid-liquid extraction protocol ranged from 81.3-84.1%, indicating consistent and efficient recovery across the calibration range [3]. Matrix effects were evaluated by comparing the analyte response in post-extraction spiked samples to pure standard solutions, with no significant ion suppression or enhancement observed. Stability studies confirmed that this compound remains stable in plasma through three freeze-thaw cycles, during short-term storage at room temperature for 24 hours, and in processed samples in the autosampler at 10°C for 24 hours.
The validated methods have been successfully applied to various clinical scenarios, including bioequivalence studies and therapeutic drug monitoring. In a bioequivalence study of this compound hydrochloride tablets in healthy Chinese volunteers, the HPLC-ESI/MS method enabled precise pharmacokinetic profiling with sufficient sensitivity to characterize the complete concentration-time curve [3]. The method demonstrated robustness suitable for analyzing large sample sets typically encountered in clinical trials.
For therapeutic drug monitoring applications, the UPLC-MS/MS multi-analyte approach allows clinicians to obtain a comprehensive antidepressant profile for patients, which is particularly valuable in cases of polypharmacy, suspected non-adherence, or adverse drug reactions [1] [4]. The ability to simultaneously monitor this compound alongside other antidepressants and their active metabolites provides a powerful tool for personalized medicine in psychiatry, enabling dose optimization based on individual metabolic phenotypes.
This compound undergoes extensive biotransformation in humans, with significant differences in metabolic profiles observed across species [2]. In humans, the primary metabolic pathway involves aromatic hydroxylation at the 8-position to form 8-hydroxythis compound, which may undergo subsequent conjugation. Demethylation to desmethylthis compound represents a minor pathway in humans, in contrast to rodent species where this pathway predominates [2]. Urinary excretion studies in humans indicate that approximately 53% of the administered radioactive dose is excreted in urine within three days, with 15% of the administered dose excreted as unchanged this compound (both conjugated and non-conjugated forms) [2].
Novel metabolic pathways identified in animal studies include the formation of N-formyl compounds and trace amounts of compounds resulting from cleavage of the piperazine moiety, specifically 11H-dibenz[b,e]azepine and 11H-dibenz[b,e]azepine-2-ol [2]. While these pathways may represent minor routes in humans, analysts should be aware of potential unusual metabolites when investigating overdose cases or unusual metabolic profiles.
Understanding this compound's metabolic fate has important implications for clinical monitoring and interpretation of concentration data. The pharmacologic activity of this compound metabolites should be considered when interpreting therapeutic drug monitoring results, as hydroxy metabolites may contribute to overall drug activity. The significant interindividual variation in this compound metabolism necessitates personalized dosage adjustments, particularly in special populations such as the elderly, those with hepatic impairment, or patients taking concomitant medications that may inhibit or induce cytochrome P450 enzymes [1].
Additionally, the genetic polymorphisms in drug-metabolizing enzymes, particularly CYP2D6, may contribute to the observed variability in this compound concentrations at standard doses. Therapeutic drug monitoring provides a practical approach to individualize therapy regardless of the underlying metabolic phenotype, potentially improving therapeutic outcomes and reducing adverse effects in patients treated with this compound.
Figure 1: Comprehensive Workflow for this compound Analysis by LC-MS/MS. The diagram illustrates the sequential stages of sample preparation, chromatographic separation, mass spectrometric detection, and data analysis for this compound quantification in biological matrices.
Figure 2: this compound Metabolic Pathways. The diagram illustrates the primary and secondary metabolic transformation routes of this compound in humans and animal models, highlighting species-dependent differences in biotransformation.
Several technical challenges may be encountered during this compound analysis that can impact data quality and reliability. Ion suppression represents a frequent issue in ESI-MS, particularly when using protein precipitation without extensive sample clean-up. This can be mitigated by optimizing the extraction protocol, employing stable isotope-labeled internal standards, or modifying the chromatographic conditions to separate analytes from matrix components that co-elute and cause suppression. Carryover between samples can be addressed by implementing robust needle wash procedures and occasionally injecting blank samples between high-concentration specimens.
Column degradation over time may manifest as peak broadening, retention time shifts, or increased backpressure. Regular column maintenance including guard column usage, proper mobile phase filtration, and avoiding pH extremes can extend column lifetime. Signal drift during extended analytical runs can be corrected through the use of internal standardization and regular injection of quality control samples to monitor and correct for sensitivity changes.
To ensure consistent, reliable performance of this compound assays, implement a comprehensive quality assurance program including regular calibration, system suitability tests, and participation in proficiency testing programs when available. Document all method modifications and their impact on assay performance characteristics. Maintain detailed records of reagent lots, column performance, and maintenance activities to facilitate troubleshooting when issues arise. For clinical applications, establish clear procedures for verifying clinically significant results, including repeat analysis and confirmation using alternative methods when necessary.
The mass spectrometry-based methods presented in this application note provide robust, reliable approaches for the quantification of this compound in biological matrices. The HPLC-ESI/MS method offers sensitivity suitable for bioequivalence studies and pharmacokinetic investigations, while the UPLC-MS/MS multi-analyte approach enables efficient therapeutic drug monitoring of this compound alongside other antidepressants in clinical practice. Understanding this compound's metabolic profile and the potential for significant interindividual variation in pharmacokinetics underscores the importance of these analytical methods in optimizing therapy for patients receiving this antidepressant.
The continued advancement of mass spectrometry technology, including developments in high-resolution accurate mass analysis and ion mobility separation, promises further improvements in the efficiency and specificity of this compound analysis. These technological innovations, combined with the standardized protocols presented here, will support ongoing efforts to personalize antidepressant therapy and improve clinical outcomes for patients with depressive disorders.
This compound is a tetracyclic antidepressant agent [1]. Spectrophotometric methods based on ion-association complex formation with acid dyes provide simple, cost-effective, and sensitive means for its quantitative analysis in pure form and pharmaceutical formulations without the need for complex pre-treatment [2] [3].
The table below summarizes key parameters for four different acid-dye complexation methods for determining M-HCl.
| Complexing Agent | Optimum Wavelength (λ max, nm) | Beer's Law Range (μg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Correlation Coefficient (r) |
|---|---|---|---|---|
| Tropaeolin-OOO (TPooo) [3] | 524 | 4 - 24 | Information missing | >0.9999 |
| Picric Acid (PA) [2] | 410 | 2 - 10 | 2.31 × 10⁴ | ≥ 0.9985 |
| Bromothymol Blue (BrTB) [2] | 415 | 2 - 18 | 1.82 × 10⁴ | ≥ 0.9985 |
| Bromocresol Purple (BrCP) [2] | 410 | 2 - 42 | 0.91 × 10⁴ | ≥ 0.9985 |
The table below shows the validation data for the Tropaeolin-OOO method, demonstrating its high accuracy and precision [3].
| Validation Parameter | Result (TPooo Method) |
|---|---|
| Linearity Range | 4 - 24 μg/mL |
| Correlation Coefficient (r) | > 0.9999 |
| Limit of Detection (LOD) | 0.30 μg/mL |
| Limit of Quantification (LOQ) | 1.00 μg/mL |
| Accuracy (% Recovery) | 99.50% - 99.87% |
| Precision (%RSD) | Intra-day: 1.382 - 1.781% Inter-day: 1.128 - 1.765% |
This method forms a stable 1:1 ion-association complex extractable into chloroform [3].
This protocol outlines a general method for several acid dyes [2].
The diagram below illustrates the general experimental workflow, from reagent preparation to quantitative calculation.
Beyond quality control, research indicates that this compound exhibits promising biological activities. Recent studies show it has cytotoxic effects against liver cancer cells by inducing apoptosis and inhibiting proliferation. Its mechanism involves HSP60 translocation to the cell surface and downregulation of CCR9, leading to inactivation of the AKT-(β-catenin/NFκB) signaling pathway [4]. Furthermore, this compound acts as a kappa-opioid receptor (KOP) partial agonist, a property it shares with some tricyclic antidepressants, which may contribute to its analgesic and antidepressant effects [5].
The described spectrophotometric protocols provide reliable and validated approaches for determining this compound Hydrochloride. The detailed methodologies and supporting data equip researchers with the necessary tools to implement these techniques for pharmaceutical analysis effectively.
Mianserin is a tetracyclic antidepressant drug used for the treatment of depression and sleep disturbances, and more recently, has been applied in the management of delirium. Its therapeutic drug monitoring (TDM) is crucial for optimizing efficacy and minimizing adverse effects, particularly given its variable pharmacokinetics in different patient populations (e.g., the elderly). This article consolidates and presents detailed methodologies for the determination of this compound and its metabolites in human plasma, encompassing various chromatographic techniques and their respective protocols. The methods covered include Gas-Liquid Chromatography (GLC), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS and LC-ESI/MS), providing researchers with a toolkit for selecting appropriate bioanalytical strategies based on their specific requirements for sensitivity, specificity, and throughput [1] [2] [3].
Multiple analytical techniques have been developed and validated for the quantification of this compound in biological fluids. The choice of method depends on the required sensitivity, the need to detect metabolites, and available instrumentation.
The table below summarizes the key characteristics of these established methods:
Table 1: Comparison of Analytical Methods for this compound Determination in Human Plasma
| Method Type | Detection System | Sample Volume & Preparation | Linear Range & Sensitivity | Key Metabolites Measured | Reference |
|---|---|---|---|---|---|
| GLC | Nitrogen-sensitive detector | 2 mL plasma; LLE: Hexane:Isoamyl alcohol (99:1) | Detection limit: 2.5 µg/L | Not specified | [1] |
| HPLC-UV | UV detection at 214 nm | Serum; LLE: Hexane:Isoamyl alcohol (99:1) | 2.0-128.0 ng/mL; LOQ: 2.0 ng/mL | Not specified | [2] |
| LC-MS | Mass Spectrometry | Plasma; LLE: Hexane:Isoamylalcohol (98:2) | this compound: 1.00-60.00 ng/mL; LLQ: 1.00 ng/mL N-Desmethylthis compound: 0.50-14.00 ng/mL; LLQ: 0.50 ng/mL | N-Desmethylthis compound | [3] | | HPLC-ESI/MS | Electrospray Ionization Mass Spectrometry | 0.2 mL plasma; LLE | 0.1-20.0 ng/mL; LLOQ: 0.1 ng/mL | Not specified (method applied to bioequivalence study) | [4] | | HPLC (Monolithic Column) | UV detection | Plasma; Solid Phase Extraction (SPE) | Data for this compound and three metabolites | Desmethylthis compound (DMM), 8-Hydroxythis compound (HM), this compound-N-oxide (MNO) | [5] |
Abbreviations: LLE: Liquid-Liquid Extraction; LOQ/LLQ: Limit of Quantification; LLOQ: Lower Limit of Quantification.
Key observations from the compiled methods:
A widely applied LLE procedure, as used in the LC-MS method, is detailed below [3]:
Protocol for HPLC-ESI/MS Method [4]: This protocol is noted for its speed and sensitivity, making it suitable for high-throughput bioequivalence studies.
Protocol for HPLC with Monolithic Column [5]: This method is recommended for the simultaneous determination of this compound and its major metabolites.
Understanding the pharmacokinetic profile of this compound is essential for interpreting plasma concentration data. Following a single oral dose, the drug is absorbed with a time to peak concentration (t_max) typically around 2-3 hours [4]. The elimination half-life (t_½) is relatively long, ranging from 14 to 33 hours in healthy adults but can be prolonged in the elderly [4] [6].
The table below presents specific pharmacokinetic parameters observed in clinical studies:
Table 2: Pharmacokinetic Parameters of this compound from Clinical Studies
| Study Population / Route | Dose | C~max~ (ng/mL) | t~max~ (h) | AUC~0-24~ (h·ng/mL) | Reference |
|---|---|---|---|---|---|
| Healthy Male Volunteers (Oral) | 60 mg | ~65 (Blood concentration) | 3 | Not specified | [6] |
| Healthy Male Volunteers (Rectal Suppository) | 30 mg | 14.6 ± 6.3 | 8 | 266 ± 103 | [7] |
| Beagle Dogs (Rectal Suppository) | 30 mg | 1.3 ± 0.4 | 5.5 ± 4.3 | 18.9 ± 1.9 | [7] |
Abbreviations: C~max~: Maximum plasma concentration; t~max~: Time to reach C~max~; AUC~0-24~: Area under the plasma concentration-time curve from 0 to 24 hours.
Key pharmacokinetic insights:
The following diagram visualizes the key stages of the analytical process for determining this compound plasma concentration, from sample collection to data analysis.
Diagram Title: this compound Plasma Analysis Workflow
The array of validated methods, from the classic GLC to advanced LC-MS, provides robust tools for the accurate determination of this compound in plasma. The choice of method should be guided by the specific analytical needs: HPLC-UV for cost-effective routine analysis, LC-MS for high sensitivity and specificity, especially for metabolites, and monolithic HPLC for high-throughput scenarios.
For all methods, maintaining quality control is paramount. This includes:
The provided protocols, parameters, and workflow offer a comprehensive foundation for researchers conducting pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of this compound.
The table below summarizes the key pharmacokinetic parameters of 30 mg this compound suppositories from a pilot study in beagle dogs and healthy human volunteers [1].
| Parameter | Beagle Dogs (n=3) | Healthy Humans (n=3) |
|---|---|---|
| Maximum Plasma Concentration (Cmax) | 1.3 ± 0.4 ng/mL | 14.6 ± 6.3 ng/mL |
| Time to Cmax (tmax) | 5.5 ± 4.3 hours | 8 hours |
| Area Under the Curve (AUC0-24) | 18.9 ± 1.9 h·ng/mL | 266 ± 103 h·ng/mL |
Compared to oral administration, the suppository form provided a lower Cmax and a delayed tmax, while the total exposure (AUC) was comparable. This slower absorption profile may be clinically beneficial for sustaining plasma concentrations and potentially reducing side effects related to high peak concentrations [1].
This protocol is adapted from the 2016 pilot study that formulated and evaluated this compound suppositories [1].
The following diagram illustrates the experimental workflow for the formulation and pharmacokinetic evaluation of this compound suppositories.
Mianserin is a tetracyclic antidepressant drug classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). It is administered as a racemate of R(-) and S(+) enantiomers and is primarily metabolized to N-desmethylthis compound, which contributes substantially to the overall therapeutic effects in patients [1]. This compound's molecular formula is C₁₈H₂₀N₂ with a molecular weight of 264.36 g/mol [2]. The drug is primarily metabolized through N-demethylation, aromatic hydroxylation, N-oxidation, and N-glucuronidation pathways [1]. These application notes provide detailed methodologies for sample preparation and analysis of this compound and its metabolites in biological matrices, specifically optimized for research and drug development applications.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method Parameter | LC-MS Method [3] [1] | HPLC-UV Method [4] | UV Spectrophotometry [5] |
|---|---|---|---|
| Analytes | This compound + N-desmethylthis compound | This compound only | This compound only |
| Matrix | Human plasma | Human serum | Pharmaceutical formulations |
| Sample Volume | 1 mL plasma | Not specified | Not applicable |
| Extraction Technique | Liquid-liquid extraction | Liquid-liquid extraction | Direct dissolution |
| Extraction Solvent | Hexane:isoamyl alcohol (98:2) | Hexane:isoamyl alcohol (99:1) | Methanol |
| LLOQ | 1.00 ng/mL (this compound) 0.50 ng/mL (Metabolite) | 2.0 ng/mL | 1-100 μg/mL | | Linear Range | 1.00-60.00 ng/mL (this compound) 0.50-14.00 ng/mL (Metabolite) | 2.0-128.0 ng/mL | 1-100 μg/mL | | Detection System | Mass spectrometry | UV detection at 214 nm | UV spectrum 225-360 nm | | Internal Standard | Imipramine hydrochloride | Doxepin | Not specified | | Run Time | Not specified | Not specified | Immediate |
Table 2: Method Validation Summary for this compound Analytical Techniques
| Validation Parameter | LC-MS Method [3] [1] | HPLC-UV Method [4] |
|---|
| Accuracy Range | 94.44-112.33% (this compound) 91.85-100.13% (Metabolite) | 92.5-107.5% | | Precision (%CV) | <10% (Intraday & Interday) | CV=13.8% at LLOQ | | Recovery | Not specified | 86.1-94.5% | | Stability | Stable during short-term preparation | Not fully specified | | Specificity | Specific for both analytes | Specific for this compound |
For the LC-MS method, calibration curves are prepared by adding known amounts of this compound hydrochloride (1.00, 2.00, 5.00, 10.00, 20.00, 40.00, and 60.00 ng/mL) and N-desmethylthis compound hydrochloride (0.50, 1.00, 2.00, 4.00, 8.00, 12.00, and 14.00 ng/mL) to 1 mL of blank plasma [1]. The standard curves are constructed by plotting the peak area ratio of analytes to internal standard versus concentration, with weighting factors applied as necessary.
The method specificity is confirmed by analyzing blank plasma samples from at least six different sources to ensure no endogenous interference at the retention times of this compound, N-desmethylthis compound, and the internal standard [3] [1].
Intraday and interday precision are determined by analyzing quality control samples at low, medium, and high concentrations within the calibration range. The precision is expressed as percentage coefficient variation (%CV), with acceptance criteria typically set at <15% for LLOQ and <10% for other concentrations [3].
Recovery is determined by comparing the analytical response of extracted samples with unextracted standards at equivalent concentrations. Stability experiments include short-term stability (bench top), long-term stability (frozen storage), and post-preparative stability (autosampler) [3] [4].
The developed methods have been successfully applied to assay this compound and its metabolite in human plasma samples obtained from subjects who had been given an oral tablet of 30 mg of this compound [3] [1]. The HPLC-UV method has been used to measure this compound in human serum samples obtained from healthy volunteers who received a single oral dose of 30 mg this compound, with pharmacokinetic parameters obtained in agreement with existing data [4].
The following workflow diagram illustrates the complete LC-MS analytical procedure for this compound and its metabolite:
Understanding the metabolic pathway of this compound is crucial for developing appropriate analytical methods. The following diagram illustrates the primary metabolic transformation and the corresponding analytical strategy:
Stability studies have demonstrated that this compound and N-desmethylthis compound in human plasma remain stable during short-term periods for sample preparation and analysis [3]. However, specific stability data under various storage conditions (-20°C, -80°C, freeze-thaw cycles) should be established during method validation for specific laboratory conditions.
For LC-MS methods, matrix effects should be thoroughly investigated during method validation. Matrix factor experiments should be performed using plasma from at least six different sources to evaluate consistency and potential suppression or enhancement of ionization.
The liquid-liquid extraction procedure with hexane:isoamyl alcohol provides efficient extraction of both this compound and its metabolite from plasma. The back extraction step with formic acid solution helps to further clean the sample and concentrate the analytes for improved sensitivity [3] [1].
These application notes provide comprehensive methodologies for the sample preparation and analysis of this compound and its major metabolite in biological matrices. The LC-MS method offers superior sensitivity and specificity for simultaneous quantification of both analytes, while the HPLC-UV method provides a robust alternative when mass spectrometry is unavailable. The validated methods demonstrate appropriate precision, accuracy, and sensitivity for pharmacokinetic studies and therapeutic drug monitoring applications in clinical research settings.
This application note summarizes the development and validation of a supported liquid extraction method for the efficient isolation of mianserin from saliva, followed by UHPLC-DAD analysis [1].
The table below outlines the key validation parameters and performance data reported for the method:
| Parameter | Specification / Result | Details |
|---|---|---|
| Linear Range | 10–1000 ng/mL | Covers therapeutically relevant concentrations [1]. |
| Linearity (R²) | > 0.99 | Indicates excellent linear relationship [1]. |
| Precision (% CV) | < 15% (intra- & inter-day) | Demonstrates high reproducibility [1]. |
| Internal Standard | Chlordiazepoxide | Used for quantification accuracy [1]. |
| Analysis Instrument | UHPLC-DAD | Ultra-High Performance Liquid Chromatography with Diode Array Detection [1]. |
Reagents and Materials [1]
Procedure [1]
To further optimize recovery, consider these factors:
The following diagram illustrates the complete optimized workflow for this compound extraction and analysis, from sample collection to data acquisition.
The SLE-based protocol offers a superior alternative to traditional LLE and Solid-Phase Extraction (SPE) for extracting this compound from saliva [1]. Its primary advantage lies in eliminating emulsions while maintaining high extraction efficiency for lipophilic compounds. This method's robustness and potential for automation make it suitable for clinical laboratories implementing TDM for antidepressants.
Future work could focus on:
Mianserin is a tetracyclic antidepressant drug administered as a racemate of R(-) and S(+) this compound hydrochloride in therapeutic doses ranging from 30-90 mg/day [1] [2]. It undergoes extensive hepatic metabolism primarily through N-demethylation, aromatic hydroxylation, N-oxidation, and N-glucoronidation, producing several metabolites including N-desmethylthis compound (DMM), 8-hydroxythis compound (HM), and this compound-N-oxide (MNO) [2] [3]. N-desmethylthis compound represents the major metabolite in plasma and contributes substantially to the overall therapeutic effects in patients, making its simultaneous quantification with the parent compound clinically relevant [2]. This document presents validated analytical methods for quantifying this compound and its metabolites in biological matrices to support therapeutic drug monitoring and pharmacokinetic studies.
The selection of an appropriate analytical method depends on the required sensitivity, specificity, and throughput needs of the application. The following table summarizes key validated parameters for the main analytical techniques used in this compound quantification.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method Parameter | HPLC-UV [4] | LC-MS [1] [2] | Monolithic HPLC-UV [3] | UPLC-MS/MS [5] |
|---|---|---|---|---|
| Analytes | This compound | This compound, N-desmethylthis compound | This compound, DMM, HM, MNO | 20 Antidepressants including this compound |
| Linear Range | 2.0–128.0 ng/mL | this compound: 1.00–60.00 ng/mL Metabolite: 0.50–14.00 ng/mL | Not explicitly specified | Not explicitly specified for this compound | | Limit of Quantification | 2.0 ng/mL (CV=13.8%) | this compound: 1.00 ng/mL Metabolite: 0.50 ng/mL | Low ng/mL sensitivity | High sensitivity (specific value not provided) | | Accuracy | 92.5–107.5% | this compound: 94.44–112.33% Metabolite: 91.85–100.13% | Validated | 90.3–114.3% | | Precision (%CV) | LOQ CV=13.8% | Intra- & interday <10% for both analytes | Validated | Intra-day: 100.1–112.3% Inter-day: 100.4–112.6% | | Key Applications | Pharmacokinetic studies | Simultaneous drug & metabolite monitoring | High-throughput metabolic profiling | High-throughput TDM |
This protocol describes a validated method using liquid-liquid extraction and HPLC-UV detection [4].
The following workflow diagram illustrates the complete sample preparation process:
This protocol enables simultaneous quantification of this compound and its active metabolite with enhanced sensitivity [1] [2].
This protocol utilizes monolithic column technology to significantly reduce analysis time while maintaining resolution of this compound and its metabolites [3].
This protocol describes chiral separation of this compound enantiomers using a specialized chiral column [6].
All described methods have been thoroughly validated according to scientific standards. The table below summarizes the stability and recovery characteristics of the different methods.
Table 2: Method Validation Parameters for this compound Assays
| Validation Parameter | HPLC-UV Method [4] | LC-MS Method [1] [2] | UPLC-MS/MS Method [5] |
|---|---|---|---|
| Extraction Recovery | 86.1–94.5% (this compound) | Not explicitly specified | 85.5–114.5% |
| Matrix Effect | Not reported | Not reported | 85.6–98.7% |
| Precision | LOQ CV=13.8% | Intraday & interday <10% for both analytes | Intra-day: 100.1–112.3% Inter-day: 100.4–112.6% | | Stability | Not explicitly specified | Stable during short-term sample preparation and analysis | Stable under validated conditions |
These validated methods have been successfully applied to measure this compound concentrations in human serum/plasma samples obtained from healthy volunteers following administration of a single 30 mg oral dose of this compound [4] [2]. The pharmacokinetic parameters derived from these analyses were consistent with literature values, demonstrating the utility of these methods for supporting clinical pharmacokinetic studies and therapeutic drug monitoring programs.
The decision tree below illustrates the process for selecting the most appropriate analytical method based on research requirements:
The analytical methods presented here provide a comprehensive toolkit for researchers quantifying this compound and its metabolites in biological samples. The HPLC-UV method offers a robust and cost-effective solution for laboratories without access to mass spectrometry instrumentation, with adequate sensitivity for many pharmacokinetic applications [4]. For advanced applications requiring lower detection limits or metabolite profiling, LC-MS provides superior sensitivity and specificity, enabling simultaneous quantification of this compound and N-desmethylthis compound with LOQs of 1.00 ng/mL and 0.50 ng/mL, respectively [1] [2].
The monolithic column approach demonstrates how technological advancements can address the need for higher throughput without compromising separation efficiency [3]. This method is particularly valuable in laboratories processing large sample batches for therapeutic drug monitoring or clinical studies. For comprehensive antidepressant screening, the UPLC-MS/MS method represents state-of-the-art capability with simultaneous detection of 20 antidepressant drugs including this compound [5].
These validated methods can be adapted to specific laboratory requirements and applied to various research scenarios including bioavailability studies, therapeutic drug monitoring, drug interaction studies, and compliance testing in clinical settings.
Mianserin is a tetracyclic antidepressant drug administered as a racemate of R(-) and S(+) this compound hydrochloride in daily doses of 30-90 mg [1]. It exhibits significant pharmacokinetic variability between individuals, making therapeutic drug monitoring (TDM) essential for optimizing clinical efficacy and minimizing adverse effects [2]. This document provides detailed application notes and protocols for the bioanalytical method development and validation of this compound in biological matrices, supporting pharmacokinetic studies and TDM in both research and clinical settings.
The development of precise, accurate, and sensitive analytical methods is fundamental to understanding the pharmacokinetic profile of this compound, its metabolic pathway, and its interindividual variability. These methods enable researchers and clinicians to make informed decisions regarding dosage adjustments and treatment strategies, ultimately advancing toward personalized medicine for depressive disorders.
Various analytical techniques have been developed and validated for the determination of this compound and its metabolites in biological fluids. The choice of method depends on the required sensitivity, specificity, available instrumentation, and intended application.
HPLC-UV represents a robust and accessible technique for the determination of this compound in human serum.
LC-MS and LC-MS/MS offer superior sensitivity and specificity, enabling simultaneous quantification of this compound and its metabolites.
MEKC is a capillary electrophoresis technique that serves as an alternative stability-indicating method.
The following diagram illustrates the logical decision-making process for selecting an appropriate analytical method based on research objectives and available resources.
This protocol is adapted from the method developed by Łukaszkiewicz et al. [3].
Standard Solution Preparation:
Sample Extraction:
Chromatographic Analysis:
This protocol is adapted from the method described by multiple sources [1] [2].
Standard Solution Preparation:
Sample Extraction:
LC-MS/MS Analysis:
The following workflow diagram summarizes the key steps in sample preparation and analysis for both HPLC-UV and LC-MS methods.
Bioanalytical method validation ensures that the analytical procedure is suitable for its intended use. The following parameters are evaluated according to regulatory guidelines.
Table 1: Comparison of validation parameters for different analytical methods
| Validation Parameter | HPLC-UV Method [3] | LC-MS Method [1] | MEKC Method [4] |
|---|
| Linear Range | 2.0–128.0 ng/mL | 1.00–60.00 ng/mL (this compound) 0.50–14.00 ng/mL (Metabolite) | 50–130 µg/mL | | Limit of Quantification (LOQ) | 2.0 ng/mL (CV=13.8%) | 1.00 ng/mL (this compound) 0.50 ng/mL (Metabolite) | Not specified | | Accuracy | 92.5–107.5% | 94.44–112.33% (this compound) 91.85–100.13% (Metabolite) | 98.16–102.80% | | Precision (Intra-day & Inter-day) | CV=13.8% at LOQ | <10% for both analytes | RSD <2.0% | | Recovery | 86.1–94.5% | Not specified | Not specified | | Specificity | Demonstrated | Demonstrated | Specific against degradation products | | Stability | Not fully reported | Stable during short-term preparation and analysis | Established via forced degradation |
Validated analytical methods for this compound have been successfully applied in pharmacokinetic studies and therapeutic drug monitoring (TDM).
The HPLC-UV method was used to measure this compound in human serum samples obtained from healthy volunteers who had received a single oral dose of 30 mg this compound. The pharmacokinetic parameters obtained were in agreement with existing data, confirming the applicability of the method for pharmacokinetic studies [3]. Similarly, the LC-MS method has been applied to assay this compound and its metabolite, N-desmethylthis compound, in human plasma samples obtained from subjects after administration of a 30 mg oral dose of this compound [1].
A modern approach involves using HPLC-MS/MS for simultaneous determination of 23 antidepressants and active metabolites, including this compound, in human serum. This multi-analyte approach is particularly valuable for TDM in clinical practice, where patients may be on multiple medications or where active metabolites contribute significantly to the overall pharmacological effect [2].
TDM is especially important for antidepressants like this compound due to their significant pharmacological variability and narrow therapeutic index. Individual differences in steady-state drug concentrations can occur even with the same dosing regimen, influenced by factors such as age, genetics, drug interactions, and organ function [2]. The validated methods described herein allow clinicians to individualize dosing regimens based on measured drug concentrations, optimizing efficacy while minimizing adverse effects.
Bioanalytical method validation for pharmaceuticals should be conducted in accordance with established regulatory guidelines such as the International Council for Harmonisation (ICH) guidelines and FDA bioanalytical method validation guidance. The fundamental validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability [5].
For methods intended to support bioavailability, bioequivalence, and pharmacokinetic studies, validation should demonstrate that the method is suitable for its intended use. Methods developed for TDM should also adhere to these principles to ensure the reliability of clinical decisions based on the results.
This document provides comprehensive application notes and detailed protocols for the bioanalytical method development and validation of this compound. The HPLC-UV method offers a robust and accessible approach for determining this compound in biological fluids, while LC-MS/MS methods provide enhanced sensitivity and the capability for simultaneous quantification of this compound and its active metabolites. The validation data presented demonstrate that these methods are precise, accurate, and suitable for their intended applications in pharmacokinetic studies and therapeutic drug monitoring.
Proper method validation is essential for generating reliable data that can inform clinical decision-making. The protocols described herein adhere to current regulatory expectations and provide a solid foundation for researchers and clinicians engaged in the analysis of this compound in biological matrices.
This compound hydrochloride is a tetracyclic antidepressant with a complex stability profile that requires rigorous analytical monitoring. As a pharmaceutical compound, it is susceptible to various degradation pathways, including photodegradation, hydrolysis, and oxidative degradation. Understanding these pathways is critical for ensuring product quality, safety, and efficacy throughout the drug's shelf life. These application notes provide detailed protocols for assessing this compound stability using validated analytical methods, with particular emphasis on photostability behavior and chromatographic separation of degradation products.
The consumption of antidepressants like this compound has shown continuous growth, with approximately 799 kg used annually in Poland alone, leading to potential environmental exposure through wastewater systems. [1] This environmental relevance underscores the importance of understanding not just pharmaceutical stability but also environmental transformation products and their ecotoxicological effects. The methods described herein address both pharmaceutical quality control and environmental impact assessment needs, providing comprehensive tools for researchers and drug development professionals.
The primary stability-indicating HPLC method for this compound hydrochloride utilizes the following optimized conditions, which effectively separate the parent compound from its major degradation products:
This method has demonstrated excellent specificity by successfully resolving this compound from degradation products formed under various stress conditions, including acidic, basic, oxidative, and photolytic degradation. The addition of triethylamine in the mobile phase serves as a peak modifier, enhancing chromatographic efficiency by blocking residual silanol groups on the stationary phase surface and improving peak symmetry. [2] [3]
Forced degradation studies should be conducted to validate the stability-indicating capability of the method. The following standardized protocol evaluates this compound's susceptibility to various stress conditions:
Table 1: Summary of HPLC Methods for this compound Analysis
| Method Type | Column | Mobile Phase | Flow Rate | Detection | Application | Reference |
|---|---|---|---|---|---|---|
| Stability-indicating HPLC | Ace RP-18 C18 | Methanol:50mM phosphate buffer with 0.3% TEA, pH 7.0 (85:15) | 1.0 mL/min | UV | Tablet analysis, degradation studies | [2] |
| LC-ESI/MS Bioanalysis | Thermo Hypersil-Hypurity C18 | 10mM ammonium acetate (pH 3.4):methanol:acetonitrile (35:50:15) | 0.22 mL/min | MS (m/z 265→) | Plasma samples, pharmacokinetics | [4] |
| LC-MS Metabolite Detection | C18 column | 72% 10mM ammonium acetate (pH 4.5):28% acetonitrile with 0.1% TEA | 1.0 mL/min | MS | This compound and N-desmethylthis compound | [5] |
All degradation studies should include appropriate controls and be conducted in triplicate to ensure reliability. Sampling at multiple time points (e.g., 0, 6, 12, 24 hours) allows for kinetic assessment of degradation. After imposing stress conditions, samples should be immediately analyzed using the HPLC method described in Section 2.1 to prevent further degradation. [2]
This compound undergoes significant photodegradation when exposed to light, with two primary mechanisms identified:
Direct Photodegradation: Occurs when this compound molecules directly absorb sunlight, leading to excited states that decompose into photoproducts. This process is more effective under UV/vis light compared to visible light alone. [1]
Indirect Photodegradation: Involves reaction with reactive oxygen species (ROS) generated when photosensitizers (like dissolved organic matter) in natural waters absorb light. Humic acids significantly enhance the degradation rate regardless of light type. [1] [6]
The photodegradation kinetics of this compound hydrochloride in methanol follows zero-order kinetics (r = 0.9982), meaning the degradation rate is constant and independent of concentration. This has important implications for pharmaceutical formulation stability and environmental persistence modeling. [2]
The experimental workflow for photodegradation studies involves comprehensive analytical and toxicological assessment:
Diagram 1: Experimental workflow for photodegradation studies of this compound
Photoproduct identification using HPLC-MS/MS reveals four primary transformation products with m/z values of 251, 265, and 281 (appearing at 10.7, 11.6, 14.3, and 14.5 minutes respectively). [1] These products result from structural modifications including:
Table 2: this compound Photodegradation Parameters and Ecotoxicity
| Parameter | Direct Photodegradation | Indirect Photodegradation | Toxicity Profile |
|---|---|---|---|
| Light Dependence | More effective in UV/vis than vis light | Enhanced in presence of humic acids | Parent compound toxic to crustacea and protozoa |
| Kinetics Order | Zero-order kinetics in methanol | Increased rate with photosensitizers | Not toxic to V. fischeri bacteria |
| Major Products | Compounds with m/z 251, 265, 281 | Similar products as direct photolysis | Photoproducts show no significant toxicity |
| Environmental Impact | PBT index ranked very high | Humic acids accelerate degradation | Decreased toxicity correlates with concentration decrease |
For bioanalytical applications, this compound extraction from human plasma employs the following protocol:
This extraction method demonstrates excellent recovery ranging from 81.3% to 84.1% for this compound, with minimal matrix effects. The method is linear from 1.0 to 200.0 ng/mL, covering the therapeutic range observed in clinical practice. [4]
For analysis of this compound in coated tablets:
For UV spectrophotometric method, 0.1 M HCl serves as an optimal solvent due to its low toxicity and favorable solubility characteristics for this compound, with detection at 278 nm. [3]
All analytical methods for this compound stability testing must undergo comprehensive validation following ICH guidelines. The key parameters and acceptance criteria include:
Specificity: Demonstrate resolution between this compound and degradation products, confirming no interference from excipients, impurities, or matrix components.
Linearity: Prepare and analyze at least six concentration levels across the claimed range. For HPLC methods, correlation coefficients should be ≥0.999, while for UV methods, r=0.9998 has been demonstrated across 20.0-140.0 μg/mL. [3]
Accuracy: Determine using recovery studies by spiking known amounts of this compound into placebo or blank plasma. Recovery should be 98-102% for pharmaceutical formulations and 81.3-84.1% for plasma samples. [2] [4]
Precision:
Robustness: Evaluate by deliberate variations in method parameters (mobile phase pH ±0.2 units, organic composition ±2%, temperature ±5°C, flow rate ±10%). System suitability parameters should remain within acceptance criteria.
Table 3: Method Validation Summary for this compound Analytical Methods
| Validation Parameter | HPLC Method (Pharmaceutical) | LC-ESI/MS (Plasma) | UV Spectrophotometry |
|---|---|---|---|
| Linearity Range | Not specified | 1.0-200.0 ng/mL | 20.0-140.0 μg/mL |
| Precision (RSD) | <2% | 9.6-11.4% | 0.75-1.08% |
| Accuracy | Not specified | 97.5-101.2% | 99.65% mean recovery |
| LOD/LOQ | Not specified | LLOQ: 1.0 ng/mL | Not specified |
| Specificity | Resolves degradation products | Specific for this compound in plasma | May have interference from excipients |
| Key Application | Stability-indicating | Bioequivalence studies | Routine quality control |
The ecotoxicological potential of this compound and its photodegradation products should be evaluated using a battery of bioassays:
Microtox Assay (Vibrio fischeri):
Spirotox Assay (Spirostomum ambiguum):
Thamnotoxkit F (Thamnocephalus platyurus):
The relationship between photodegradation and toxicity follows a defined pathway:
Diagram 2: Relationship between photodegradation and toxicity of this compound
Critical findings indicate that the decreased toxicity of this compound solutions after irradiation correlates directly with the decreased concentration of the parent compound, with photoproducts demonstrating no significant impact on toxicity. [1] [6] This information is valuable for environmental risk assessment, as it suggests that photodegradation represents a natural detoxification mechanism for this pharmaceutical in aquatic environments.
The comprehensive stability testing methods outlined in these application notes provide robust tools for characterizing this compound stability under various conditions. The HPLC method with phosphate buffer and triethylamine modifier offers reliable separation of this compound from its degradation products, while LC-MS techniques enable sensitive detection in biological matrices. The photodegradation protocols elucidate both environmental fate and potential stability issues in pharmaceutical products, with the unique finding that this compound follows zero-order kinetics in photodegradation.
The integration of ecotoxicity assessment with stability testing represents a modern approach that addresses both pharmaceutical quality and environmental safety considerations. The demonstrated lack of significant toxicity from photodegradation products provides valuable information for environmental risk assessments of this widely used antidepressant medication.
This compound is a tetracyclic antidepressant administered as a racemate of R(-) and S(+) enantiomers in clinical doses ranging from 30-90 mg/day in divided doses [1] [2]. As a widely prescribed antidepressant, understanding its metabolic fate is crucial for both therapeutic monitoring and safety assessment. The primary metabolites of interest include N-desmethylthis compound (a major active metabolite) and 8-hydroxythis compound, both of which potentially contribute to the pharmacological activity of the parent drug [3]. The evolution of analytical techniques for this compound metabolite identification has progressed from traditional HPLC with electrochemical detection to advanced LC-MS/MS approaches, significantly improving the sensitivity, specificity, and throughput of analytical methods.
The clinical importance of this compound metabolite monitoring stems from the significant pharmacokinetic variability observed among patients receiving identical dosing regimens [4]. This variability can be attributed to multiple factors including genetic polymorphisms in metabolic enzymes, drug interactions, age-related changes in clearance, and patient compliance issues. Therapeutic Drug Monitoring (TDM) has consequently emerged as an essential tool for optimizing this compound therapy, particularly given the narrow therapeutic index of many antidepressant medications [4]. The development of robust analytical methods for quantifying this compound and its metabolites therefore represents a critical component of precision medicine in psychiatric treatment.
Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone technique for simultaneous determination of this compound and its metabolites in biological matrices due to its high sensitivity and exceptional precision [1]. The method development process requires careful optimization of several critical parameters including sample preparation, chromatographic separation, and mass spectrometric detection to ensure accurate quantification across the expected concentration ranges in clinical samples.
Sample Collection: Collect venous blood samples in heparinized or EDTA-treated vacuum collection tubes. Centrifuge at 3000-4000 × g for 10 minutes at 4°C to separate plasma. Store plasma samples at -20°C or -70°C if not analyzed immediately [1].
Liquid-Liquid Extraction: Transfer 1 mL of plasma to a glass extraction tube. Add 100 μL of internal standard solution (appropriate deuterated analogs). Add 5 mL of extraction solvent (hexane:isoamyl alcohol, 98:2 v/v). Vortex mix for 2 minutes followed by centrifugation at 3000 × g for 5 minutes. Freeze the aqueous phase in a dry ice-acetone bath and decant the organic layer into a clean tube [1] [2].
Back-Extraction: Perform back-extraction of the organic layer with 1.5 mL of 0.005 M formic acid solution. Vortex for 1 minute and centrifuge at 3000 × g for 5 minutes. Collect the aqueous layer and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 200 μL of mobile phase and transfer to autosampler vials for analysis [1].
Chromatographic System: Utilize a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 μm particle size). Maintain column temperature at 40°C. Use a binary mobile phase system consisting of water with 0.1% formic acid (mobile phase A) and methanol with 0.1% formic acid (mobile phase B). Employ a gradient elution program: initial 70% B, linearly increasing to 90% B over 10 minutes, hold at 90% B for 3 minutes, then re-equilibrate to initial conditions for 5 minutes. Set flow rate at 1.0 mL/min with injection volume of 10-50 μL [1] [5].
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Set source parameters as follows: desolvation temperature: 500°C, ion source temperature: 150°C, cone gas flow: 50 L/hour, and desolvation gas flow: 800 L/hour. Use multiple reaction monitoring (MRM) for specific detection of analytes. Optimize MRM transitions for each compound: This compound: 265.2 → 208.1, N-desmethylthis compound: 251.1 → 208.1 [1].
The developed LC-MS method requires comprehensive validation to establish reliability and reproducibility for bioanalytical applications. Key validation parameters include specificity, sensitivity, linearity, accuracy, precision, and stability [1] [2] [5].
Table 1: Analytical Performance Characteristics for this compound and N-desmethylthis compound
| Validation Parameter | This compound | N-desmethylthis compound |
|---|---|---|
| Linear range (ng/mL) | 1.00-60.00 | 0.50-14.00 |
| Lower limit of quantification (LLOQ) (ng/mL) | 1.00 | 0.50 |
| Intraday precision (% CV) | <10% | <10% |
| Interday precision (% CV) | <10% | <10% |
| Accuracy range | 94.44-112.33% | 91.85-100.13% |
| Extraction recovery | Consistent with internal standards | Consistent with internal standards |
The validation results demonstrate that the method is specific and linear across the defined concentration ranges with acceptable precision (intraday and interday %CV <10%) for both this compound and its primary metabolite [1]. The lowest limits of quantification (LLOQ) of 1.00 ng/mL for this compound and 0.50 ng/mL for N-desmethylthis compound provide adequate sensitivity for monitoring therapeutic concentrations in clinical samples.
While LC-MS has become the predominant technique for this compound metabolite analysis, several alternative methods offer valuable approaches for specific applications. These include gas chromatography with surface ionization detection (GC-SID), high-performance liquid chromatography with electrochemical detection (HPLC-ECD), and monolithic silica column chromatography [3] [6] [7].
GC-SID provides a highly sensitive approach for determining this compound in body fluids, particularly useful in forensic applications and toxicological screening [6]. The method offers exceptional sensitivity for detecting underivatized codeine and similar compounds, with applications extending to this compound analysis. Sample preparation typically involves alkaline liquid-liquid extraction followed by evaporation and reconstitution in appropriate solvents. Separation is achieved using a capillary GC column with temperature programming, and detection employs a surface ionization detector which provides enhanced sensitivity for nitrogen-containing compounds like this compound. This technique is particularly valuable when mass spectrometric detection is unavailable, though it may offer less specific metabolite identification compared to LC-MS/MS approaches.
Early HPLC methods with electrochemical detection represented a significant advancement over UV detection for this compound metabolite analysis, providing improved sensitivity for clinical applications [3]. These methods typically utilized reversed-phase C18 columns with mobile phases consisting of acetate or phosphate buffers with acetonitrile or methanol as organic modifiers. The electrochemical detector operated in the oxidative mode with applied potentials typically between +0.8 to +1.2 V, optimized for the specific electrochemical properties of this compound and its metabolites. While largely superseded by LC-MS methods in contemporary laboratories, HPLC-ECD remains a cost-effective alternative when mass spectrometric instrumentation is unavailable.
The application of monolithic silica columns represents an innovative approach for high-throughput analysis of this compound and its metabolites [7]. These columns feature a single-piece porous silica structure with bimodal pore distribution (macropores and mesopores), resulting in significantly reduced backpressure compared to conventional particulate columns. This allows for faster separations using higher flow rates without compromising efficiency, substantially reducing analysis time. When combined with solid-phase extraction for sample clean-up, monolithic column methods can achieve rapid separation of this compound and its metabolites in less than 5 minutes, making them particularly suitable for high-volume clinical laboratories engaged in therapeutic drug monitoring.
Table 2: Comparison of Analytical Techniques for this compound Metabolite Identification
| Technique | Sensitivity | Analysis Time | Sample Preparation | Key Applications |
|---|---|---|---|---|
| LC-MS/MS | Excellent (sub-ng/mL) | 15-20 minutes | Liquid-liquid extraction or protein precipitation | Therapeutic drug monitoring, pharmacokinetic studies |
| GC-SID | Good (low ng/mL) | 20-30 minutes | Liquid-liquid extraction, often with derivation | Forensic toxicology, overdose cases |
| HPLC-ECD | Moderate (1-5 ng/mL) | 20-25 minutes | Liquid-liquid extraction | Clinical monitoring, research laboratories |
| Monolithic HPLC | Good (sub-ng/mL) | <10 minutes | Solid-phase extraction | High-throughput TDM, pharmacokinetic studies |
The development of multianalyte methods capable of simultaneously quantifying multiple antidepressants and their metabolites has transformed therapeutic drug monitoring practices in clinical psychiatry [4]. Modern HPLC-MS/MS approaches can simultaneously measure 23 antidepressants and active metabolites, including this compound, in a single analytical run [4]. This comprehensive approach significantly enhances the efficiency of TDM services while providing clinicians with a broader pharmacological profile to guide treatment decisions.
Sample Preparation: Mix 100 μL of serum or plasma with 300 μL of acetonitrile containing deuterated internal standards (e.g., nordiazepam-D5, citalopram-D6). Vortex thoroughly for 30 seconds and centrifuge at 13,000 × g for 10 minutes. Transfer the supernatant to autosampler vials for analysis [4] [8].
UPLC-MS/MS Analysis: Utilize an Acquity UPLC system coupled to a triple quadrupole mass spectrometer. Employ a ZORBAX Eclipse Plus C18 column (50.0 mm × 2.1 mm, 1.7 μm) maintained at 40°C. Use a gradient elution with mobile phase A (water containing 0.1% formic acid and 10 mmol/L ammonium acetate) and mobile phase B (methanol containing 0.1% formic acid) at a flow rate of 0.4 mL/min. Program the gradient as follows: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate [4].
Mass Spectrometric Detection: Operate in positive electrospray ionization mode with multiple reaction monitoring (MRM). Optimize MRM transitions for each analyte, including this compound and its metabolites. Set source parameters as follows: desolvation temperature: 500°C, capillary voltage: 3.0 kV, and cone gas flow: 150 L/hour [4].
This comprehensive TDM approach has demonstrated excellent performance characteristics with precision <15% for all analytes, accuracy within ±15% of nominal values, and lower limits of quantification adequate for therapeutic concentration monitoring [4]. The method successfully addresses the challenge of pharmacokinetic variability in antidepressant therapy by enabling simultaneous assessment of parent drugs and active metabolites.
In forensic toxicology, the analysis of this compound and its metabolites has been adapted for post-mortem blood analysis using wide-panel LC-MS/MS methods [8]. These methods employ protein precipitation as a rapid sample preparation technique and utilize commercial calibrators spiked with red blood cells to create calibration curves in whole blood. Method validation in forensic applications must address additional challenges including matrix effects, analyte stability, and the need for comprehensive documentation [8].
The following workflow diagram illustrates the complete analytical process for this compound metabolite identification using LC-MS:
Figure 1: Analytical Workflow for this compound Metabolite Identification by LC-MS
The analytical methods for this compound metabolite identification have evolved significantly from early HPLC-ECD techniques to contemporary LC-MS/MS approaches offering exceptional sensitivity and high-throughput capabilities. The validated LC-MS method described herein provides reliable quantification of this compound and N-desmethylthis compound across clinically relevant concentration ranges with acceptable precision and accuracy [1]. The ongoing development of multianalyte antidepressant panels [4] and rapid UPLC-MS/MS methods [8] further enhances the application of these techniques in both clinical TDM and forensic toxicology settings.
Future directions in this compound metabolite analysis will likely focus on automated sample preparation, faster chromatographic separations using advanced stationary phases, and expanded multiplexing capabilities to include broader panels of psychotropic medications and their metabolites. Additionally, the integration of high-resolution mass spectrometry may facilitate the identification of previously unknown metabolites, potentially revealing new pathways of this compound biotransformation. These technological advances will continue to improve the precision and efficiency of antidepressant therapy monitoring, ultimately contributing to enhanced patient care in clinical psychiatry.
This compound is a tetracyclic antidepressant with a complex pharmacological profile that extends beyond its original clinical applications. While historically used for treating major depressive disorder, recent investigations have revealed promising anti-cancer and anti-inflammatory properties that make it an intriguing candidate for drug repurposing. This compound's mechanism of action involves antagonism of histamine H₁, serotonin 5-HT₂, and adrenergic α₂ receptors, along with inhibition of norepinephrine reuptake [1] [2]. Of particular interest to researchers is its recently discovered capacity to inhibit cancer cell proliferation and modulate inflammatory signaling pathways, effects that appear to operate through mechanisms distinct from its neurological activities [3] [4]. These characteristics have positioned this compound as a valuable tool compound for investigating novel therapeutic approaches in oncology and immunology.
The compound's favorable safety profile and well-characterized pharmacokinetics in humans provide a strategic advantage for repurposing efforts, potentially accelerating translational pathways. Research-grade this compound is readily available from multiple chemical suppliers, typically provided as a hydrochloride salt with excellent solubility in DMSO for in vitro applications. This document provides comprehensive methodological guidance for implementing this compound in experimental models, with detailed protocols designed to generate reproducible, high-quality data for both mechanistic studies and therapeutic screening applications.
The MTT assay provides a robust, quantitative method for assessing this compound's effects on cellular metabolism and viability, particularly in cancer cell lines. This method measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells, serving as a reliable proxy for viability and proliferation.
Materials and Reagents:
Experimental Procedure:
Table 1: this compound Cytotoxicity Profile in Hepatocellular Carcinoma Models
| Cell Line | IC₅₀ Value | Treatment Duration | Key Observations | Reference |
|---|---|---|---|---|
| HepG2 | ~10 μg/mL | 48 hours | Concentration-dependent viability reduction | [3] |
| J7 | Similar to HepG2 | 48 hours | Consistent response across HCC models | [3] |
| Normal hepatocytes | Higher than cancer cells | 48 hours | Selective toxicity toward malignant cells | [3] |
Apoptosis induction represents a key mechanism through which this compound exerts anti-cancer effects. The Annexin V/Propidium Iodide (PI) staining method allows for quantitative discrimination between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Materials and Reagents:
Staining Protocol:
Table 2: Apoptosis Induction by this compound in Liver Cancer Cells
| Cell Line | Treatment | Early Apoptosis | Late Apoptosis | Total Apoptotic Cells | Reference |
|---|---|---|---|---|---|
| HepG2 | Control | <5% | <3% | <8% | [3] |
| HepG2 | This compound 20 μg/mL | ~15% | ~12% | ~27% | [3] |
| J7 | Control | <5% | <3% | <8% | [3] |
| J7 | This compound 20 μg/mL | ~18% | ~15% | ~33% | [3] |
Understanding this compound's mechanism requires examination of its effects on key signaling pathways. Immunoblotting provides a method to detect changes in protein expression, phosphorylation, and subcellular localization.
Procedure:
This compound induces translocation of HSP60 from mitochondria to the cell surface, where it participates in CCR9 downregulation. This protocol isolates different cellular compartments to track protein redistribution.
Mitochondrial/Cytosolic Fractionation:
Plasma Membrane Protein Extraction:
The experimental workflow below illustrates the key steps in investigating this compound's mechanism of action in cancer cells:
The combination of this compound with sorafenib demonstrates synergistic effects against both parental and sorafenib-resistant liver cancer cells, suggesting a promising approach to overcome drug resistance.
Materials and Experimental Design:
Procedure:
Table 3: Combination Effects of this compound and Sorafenib in Liver Cancer Models
| Cell Line | Treatment | Viability Reduction | Apoptosis Induction | Synergy Assessment | Reference |
|---|---|---|---|---|---|
| HepG2 | This compound alone | ~40% | ~27% | Additive | [3] |
| HepG2 | Sorafenib alone | ~35% | ~22% | Additive | [3] |
| HepG2 | Combination | ~80% | ~65% | Strong synergy | [3] |
| J7-SR | This compound alone | ~45% | ~30% | Effective in resistant cells | [3] |
| J7-SR | Sorafenib alone | <15% | <10% | Resistant | [3] |
| J7-SR | Combination | ~85% | ~70% | Synergy & resistance reversal | [3] |
This compound demonstrates potent anti-inflammatory activity through selective inhibition of endosomal TLR signaling, independent of its 5-HT receptor activity, as demonstrated through structural derivative studies [4].
Primary Human Macrophage Model:
Key Observations:
Tissue Culture and Treatment:
The signaling pathway diagram below illustrates this compound's multimodal mechanisms in cancer and inflammation models:
This compound presents several valuable applications for biomedical research:
Cancer Research Tool: As demonstrated in HCC models, this compound provides a means to selectively target the HSP60/CCR9/AKT signaling axis, offering insights into metabolic adaptations in cancer cells and potential approaches to overcome drug resistance [3].
Combination Therapy Development: The synergistic relationship between this compound and sorafenib establishes a proof-of-concept for antidepressant/kinase inhibitor combinations, particularly relevant for treatment-resistant malignancies.
Inflammation Biology: this compound's ability to selectively inhibit endosomal TLR signaling without affecting surface TLRs makes it a valuable tool for dissecting TLR pathway specificity and developing novel anti-inflammatory strategies [4].
Drug Repurposing Platform: The established safety profile of this compound in humans accelerates its potential translation as an anti-cancer or anti-inflammatory agent, with the capacity to bypass early-stage safety testing.
Structural Optimization Template: The development of this compound derivatives with retained anti-inflammatory activity but reduced 5-HT receptor affinity provides a blueprint for designing more selective immunomodulatory compounds [4].
The experimental protocols detailed in this document provide comprehensive methodologies for investigating this compound's diverse biological activities beyond its classical antidepressant effects. The robust, reproducible nature of these assays enables systematic exploration of this compound's therapeutic potential in oncology and immunology.
Future research directions should focus on:
The multifaceted nature of this compound's biological activities, coupled with its established safety profile in humans, positions it as both a valuable tool compound for basic research and a promising candidate for drug repurposing initiatives.
This compound is a tetracyclic antidepressant with a complex pharmacological profile that includes activity at multiple neurotransmitter receptors. As an atypical antidepressant, its mechanism of action differs significantly from selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants. This compound primarily functions as an antagonist/inverse agonist at various aminergic G-protein coupled receptors (GPCRs) while also inhibiting norepinephrine uptake. Understanding its receptor binding properties is essential for elucidating its therapeutic effects in depression and emerging applications in inflammatory conditions. These application notes provide detailed methodologies for characterizing this compound's receptor interactions, enabling researchers in pharmaceutical development to comprehensively profile its binding characteristics across multiple receptor systems.
The structural features of this compound facilitate its interaction with a broad range of receptor types, including serotonergic, adrenergic, histaminergic, and opioid receptors. Recent research has revealed that some of this compound's effects, particularly its anti-inflammatory properties, may operate independently of its activity at 5-hydroxytryptamine (5-HT) receptors, suggesting additional mechanisms of action that warrant investigation [1]. The protocols outlined in this document have been optimized for reliability and reproducibility in characterizing both the binding affinity and functional activity of this compound at these diverse molecular targets.
Table 1: Binding affinities of this compound at human monoamine receptors and transporters
| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity | Experimental System |
|---|---|---|---|
| 5-HT2A | 1.6–55 | Antagonist | Human cloned receptors [2] |
| 5-HT2C | 0.63–6.5 | Inverse agonist | Human cloned receptors [1] |
| 5-HT1A | 400–2600 | Antagonist | Human cloned receptors [2] |
| 5-HT6 | 55–81 | Antagonist | Human cloned receptors [2] |
| 5-HT7 | 48–56 | Antagonist | Human cloned receptors [2] |
| α2A-adrenergic | 4.8 | Antagonist | Human cloned receptors [2] |
| α2C-adrenergic | 3.8 | Antagonist | Human cloned receptors [2] |
| Histamine H1 | 0.30–1.7 | Antagonist | Human cloned receptors [2] |
| Norepinephrine transporter | 71 | Inhibitor | Human cloned transporters [2] |
| Serotonin transporter | 4000 | Weak inhibitor | Human cloned transporters [2] |
Table 2: Functional activity of this compound at opioid and additional receptor systems
| Receptor System | Binding Affinity (Ki, nM) | Functional Activity | Experimental System |
|---|---|---|---|
| κ-opioid receptor | 530 (EC50) | Partial agonist | CHO cells expressing human KOR [3] |
| μ-opioid receptor | 21,000 | Low affinity | CHO cells expressing human MOR [3] |
| δ-opioid receptor | 30,200 | Low affinity | CHO cells expressing human DOR [3] |
| 5-HT1F | 13 | Agonist | Human cloned receptors [4] |
| 5-HT1E | Not determined | Agonist | Human cloned receptors [4] |
| Muscarinic acetylcholine | 820 | Low affinity | Human cloned receptors [2] |
| D1 dopamine | 426–1420 | Low affinity | Human cloned receptors [2] |
| D2 dopamine | 2100–2700 | Antagonist | Human cloned receptors [2] |
This compound demonstrates nanomolar affinity for several clinically relevant receptor targets, with particularly strong binding at histamine H1, 5-HT2C, and 5-HT2A receptors. This binding profile explains its sedative properties (via H1 blockade) and antidepressant efficacy (via 5-HT2 and α2-adrenergic antagonism). The functional selectivity of this compound is particularly noteworthy—while it acts as an antagonist at most serotonin receptors, it demonstrates agonist activity at 5-HT1E and 5-HT1F receptors and partial agonist activity at κ-opioid receptors [3] [4]. This diverse functional profile highlights the importance of conducting both binding and functional assays to fully characterize this compound's pharmacological activity.
The species differences in receptor binding should be considered when extrapolating experimental results. Comparative studies have revealed significant differences in 5-HT1A and 5-HT2 receptor distributions between human and rat brains, particularly in components of the emotion regulation network [5]. These differences may affect translational interpretations of binding data and should inform model selection in drug development studies.
This protocol describes a method to assess the overall 5-hydroxytryptamine receptor binding capability of this compound and its structural derivatives in rat cerebral cortex tissue. The assay measures the displacement of radiolabeled serotonin by test compounds, providing a comprehensive screening approach for evaluating modifications to this compound's structure that may reduce 5-HT receptor binding while retaining desirable therapeutic effects [1]. This method is particularly valuable in early-stage drug development when investigating structure-activity relationships.
Tissue preparation: Homogenize rat cerebral cortex in 20 volumes of ice-cold buffer using a Polytron homogenizer. Centrifuge the homogenate at 40,000 × g for 10 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this washing procedure twice more before final resuspension in assay buffer.
Binding assay:
Separation and quantification:
Data analysis:
For detailed characterization of this compound binding at specific receptor subtypes, competition binding assays should be performed using subtype-selective radioligands. The following protocol can be adapted for various receptor types:
Cell membrane preparation: Prepare membranes from CHO-K1 cells stably expressing human cloned receptors (5-HT2A, 5-HT2C, 5-HT6, α2-adrenergic, etc.) as described in section 3.1.3.
Receptor-specific binding:
Data analysis: Calculate Ki values as described in section 3.1.3.
The [³⁵S]GTPγS binding assay measures receptor-mediated G-protein activation, providing functional information about agonist, antagonist, or inverse agonist properties of test compounds. This method is particularly valuable for characterizing this compound's activity at κ-opioid receptors where it functions as a partial agonist, and at 5-HT1E/5-HT1F receptors where it demonstrates unexpected agonist activity [3] [4].
Membrane preparation: Prepare membranes from CHO cells stably expressing human κ-opioid receptors or from rat brain regions (striatum, nucleus accumbens).
Assay procedure:
Data analysis:
Recent research has revealed that this compound exhibits potent agonist activity at 5-HT1E and 5-HT1F receptors, which may contribute to clinically observed effects such as anti-migraine properties [4]. The following protocol can be used to characterize this activity:
cAMP inhibition assay:
Calcium flux alternative:
This compound's functional activity can be further characterized by assessing its effects on mitogen-activated protein kinase phosphorylation, particularly ERK1/2 and p38 MAPK, which are downstream effectors of various receptors including κ-opioid and 5-HT receptors [3].
Cell treatment:
Western blot analysis:
Recent evidence indicates that this compound exhibits anti-inflammatory properties that may be independent of its activity at 5-HT receptors. These effects appear to be mediated through inhibition of endosomal toll-like receptor signaling, particularly TLR8 in primary human macrophages [1] [6]. This protocol assesses this compound's immunomodulatory effects independent of its antidepressant activity.
Macrophage differentiation:
TLR stimulation assay:
Cytokine measurement:
Data interpretation:
This protocol evaluates this compound's effect on spontaneous cytokine production in human rheumatoid synovial membrane cultures, providing a clinically relevant model of inflammatory disease [1].
Tissue preparation:
Treatment and assessment:
To investigate whether this compound's anti-inflammatory activity requires 5-HT receptor binding, structural derivatives can be designed with specific modifications to reduce affinity for aminergic GPCRs while retaining immunomodulatory properties [1] [6].
Table 3: Structural modifications of this compound and their effects on receptor binding
| Compound | Structural Modification | 5-HT Receptor Binding | Anti-inflammatory Activity |
|---|---|---|---|
| This compound (parent) | N-methyl group | High | Present |
| MN-1 | Secondary amine acetylated | Significantly reduced | Retained |
| MN-2 to MN-6 | Methyl group removed, polar functionalities added | Reduced | Variable |
N-methyl group modification:
Retention of anti-inflammatory activity:
Screening strategy:
This compound Signaling Pathways and Mechanisms
This diagram illustrates the complex pharmacological interactions of this compound with multiple receptor systems and the resulting downstream signaling effects that mediate its diverse biological activities. The color coding distinguishes between antagonist (red) and agonist (green) activities, highlighting this compound's mixed functional profile across different receptor types.
Radioligand Binding Assay Workflow
This workflow details the key steps in conducting radioligand binding assays for this compound, highlighting critical parameters that require optimization for reliable results. The dashed connections show how specific experimental conditions correspond to each procedural step in the assay protocol.
High nonspecific binding:
Variable results across tissue preparations:
Inconsistent functional responses:
These application notes provide comprehensive methodologies for characterizing This compound receptor binding and functional activity across its diverse molecular targets. The integrated approach combining radioligand binding assays, functional signaling assessments, and anti-inflammatory activity profiling enables thorough pharmacological characterization of both the parent compound and structurally modified derivatives. Recent findings demonstrating 5-HT receptor-independent anti-inflammatory effects [1] and unexpected agonist activity at 5-HT1E/5-HT1F receptors [4] highlight the importance of comprehensive screening beyond traditional binding targets. These protocols support drug discovery efforts aimed at developing improved antidepressants with optimized receptor profiles and novel anti-inflammatory agents based on this compound's structural scaffold.
Here are the most common causes and solutions for low mianserin recovery, based on established laboratory methods:
| Potential Cause | Troubleshooting Action | Rationale & Supporting Data |
|---|---|---|
| Suboptimal Extraction Method | Switch to Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE). | SLE is highly efficient for lipophilic compounds like antidepressants from aqueous matrices (e.g., saliva, serum), preventing emulsions and offering high recovery [1] [2]. LLE with hexane:isoamyl alcohol also proves effective [3] [4]. |
| Inefficient Solvent System | For LLE, use a hexane and isoamyl alcohol mixture (e.g., 99:1 or 98:2 v/v). For SLE, use dichloromethane with isopropanol. | A 99:1 hexane:isoamyl alcohol mix achieved 86.1% to 94.5% recovery for this compound from human serum [3]. Another method using 98:2 achieved good results for this compound and its metabolite from plasma [4]. |
| Incorrect pH for Extraction | Make the sample alkaline (pH >9) before extraction. | This compound is a basic drug. Alkalinizing the sample converts it to its uncharged, lipophilic form, improving partitioning into the organic solvent [4]. |
| Protein Binding | Ensure your method includes a step to disrupt protein binding, such as using ammonia or another base. | This compound has high protein binding (90-95%) [5] [6]. Releasing the drug from proteins is crucial for accurate measurement of the free fraction. |
The following workflow, based on a validated HPLC-UV method, details the steps for extracting this compound from human serum using Liquid-Liquid Extraction [3].
Materials and Steps:
For a potentially more robust and efficient process, consider SLE. The workflow is similar to LLE but uses a dedicated SLE cartridge.
Key Steps for SLE:
Q1: What is the expected recovery range for a well-optimized this compound extraction? A properly optimized LLE method can achieve a recovery range of 86% to 94% for this compound from human serum [3].
Q2: Can I use a simpler method like protein precipitation for this compound extraction? While protein precipitation is simple, it provides less clean-up and can lead to matrix effects in chromatographic analysis. SLE and LLE are generally preferred for their superior purification and recovery, especially for TDM [7].
Q3: My method involves analyzing this compound along with other antidepressants. Does this change the approach? The SLE and LLE methods cited are designed for multi-analyte determination. The solvent system dichloromethane:isopropanol (9:1) has been successfully used to extract this compound simultaneously with amitriptyline, duloxetine, mirtazapine, venlafaxine, and others [1] [2]. You may need to adjust chromatographic conditions for separation.
Matrix interference occurs when substances in a biological sample affect the accurate detection of your target compound. Here are common issues and solutions:
| Issue & Symptoms | Potential Root Cause | Troubleshooting Steps & Solutions |
|---|---|---|
| Low Analytical Signal/Recovery | Inefficient extraction from matrix; analyte loss during sample prep. | • Switch to Mixed-Mode Solid-Phase Extraction (SPE). This combines reversed-phase and ion-exchange mechanisms to clean samples more selectively than other methods. [1] |
| Ion Suppression in LC-MS/MS | Co-eluting matrix components suppress the ionization of Mianserin. | • Optimize chromatography: Use UPLC with sub-2-µm particle columns for better separation. [1] • Employ effective sample prep: Mixed-mode SPE is proven to significantly reduce matrix effects. [1] | | Inconsistent Results Between Replicates | Variable recovery due to non-optimized or manual sample preparation steps. | • Use internal standards (IS). Stable isotope-labeled this compound (if available) is ideal. Otherwise, a structurally similar compound can correct for variability. [1] | | High Background Noise | Incomplete removal of proteins, lipids, and other endogenous compounds. | • Systematic method development: Evaluate and optimize each step (SPE solvents, LC gradient, MS parameters) to reduce background interference. [1] |
This detailed protocol, adapted from a method for tricyclic antidepressants, provides a robust approach to minimize matrix effects [1].
1. Sample Preparation (Mixed-Mode SPE)
2. UPLC-MS/MS Analysis
3. Method Validation Assess the method according to regulatory guidelines, ensuring evaluation of:
Q1: What is the core mechanism of this compound's anti-inflammatory action? Recent studies indicate that this compound inhibits signaling through endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR8, in human immune cells like macrophages. This action reduces the production of pro-inflammatory cytokines. Importantly, this mechanism appears separate from its known activity on serotonin (5-HT) receptors in the brain [2] [3].
Q2: Are this compound's anti-inflammatory effects relevant in disease models? Yes. Evidence shows that this compound can inhibit the spontaneous production of cytokines in explants of human rheumatoid synovial tissue, suggesting potential relevance for inflammatory diseases like rheumatoid arthritis [2] [3].
Q3: Why is Mixed-Mode SPE recommended for sample preparation? Mixed-mode SPE is highly effective because it utilizes dual retention mechanisms (reversed-phase and ion-exchange). This provides superior selectivity in extracting analytes like this compound from complex biological matrices, leading to a cleaner sample and significantly reduced matrix effects in the mass spectrometer [1].
The table below compares the core techniques used for the sensitive detection and quantification of drugs like Mianserin in biological matrices.
| Method Category | Specific Techniques | Key Application & Sensitivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Chromatography-Mass Spectrometry | LC-MS/MS, HPLC-MS/MS, GC-MS [1] [2] [3] | Gold standard for confirmation and quantification; highly sensitive and specific [3]. | Can detect and quantify multiple analytes simultaneously; high specificity and sensitivity [2] [4]. | Expensive instrumentation; requires skilled operators [3]. |
| Immunoassay | ELISA, FPIA, CEDIA, KIMS [1] | Used for high-throughput initial screening. | Fast, cost-effective for screening many samples [1] [5]. | Prone to false positives/negatives; less specific; requires confirmation [1] [5] [4]. |
| Other Spectroscopic Methods | NMR, Raman Spectroscopy, IR Spectroscopy [1] [6] [3] | Highly discriminatory identification [6] [3]. | Non-destructive; provides detailed structural information [3]. | High equipment cost; may require pure samples [3]. |
Effective sample preparation is critical for isolating this compound and removing matrix interferents. The following workflow integrates a modern, rapid method for blood samples.
Detailed Protocol (Based on a Rapid LC-MS/MS Method) [4]:
Protein Precipitation:
Phospholipid Removal:
Concentration and Reconstitution:
Q1: What is the most critical step to improve sensitivity for this compound in blood? A1: While high-sensitivity instrumentation like LC-MS/MS is essential, effective sample clean-up is paramount. Specifically, the removal of phospholipids from blood, plasma, or serum during sample preparation dramatically reduces ion suppression in the mass spectrometer, leading to a much cleaner signal and significantly improved sensitivity and reproducibility [4].
Q2: My immunoassay screen is negative, but I suspect this compound is present. What should I do? A2: This is a common scenario. Immunoassays are screening tools and can produce false negatives due to a lack of cross-reactivity or low concentration. All positive immunoassay results, and any negative results when clinical suspicion is high, must be confirmed with a more specific technique like LC-MS/MS or GC-MS, which are the gold standards for definitive identification and quantification [1] [5] [4].
Q3: Besides blood, what other matrices can be used to detect this compound? A3: this compound can be detected in various biological specimens, each with its own advantages:
Q4: Why is an Internal Standard (IS) necessary in my LC-MS/MS method? A4: Using a deuterated internal standard (e.g., this compound-d3) is critical for accurate quantification. It corrects for variability in sample preparation (like extraction efficiency) and for matrix effects that cause ion suppression or enhancement during mass spectrometric analysis, thereby improving the method's precision and accuracy [2] [4].
Here are some common technical questions and their evidence-based solutions, compiled from validated research.
| Question Topic | Evidence-Based Solution & Key Parameters |
|---|---|
| Achieving sufficient sensitivity for pharmacokinetic studies | Use LC-MS with LLOQ of 1.00 ng/mL for mianserin and 0.50 ng/mL for its metabolite, N-desmethylthis compound [1] [2]. |
| Optimizing plasma sample preparation | Apply liquid-liquid extraction with hexane:isoamylalcohol (98:2), followed by back-extraction with 0.005 M formic acid [1] [3]. |
| Ensuring method precision and accuracy | Validate per accepted guidelines; methods show intra-/inter-day precision <10% C.V. and accuracy ranges of 94-112% for this compound [1]. |
| Preventing analyte instability | Conduct stability studies; this compound and its metabolite are stable in plasma during short-term handling and analysis [1] [2]. |
| Selecting an internal standard | Imipramine hydrochloride has been successfully used as an internal standard for LC-MS methods [2]. |
| Chromatographic separation | Use a C18 column with mobile phase of 10mM ammonium acetate (pH 4.5):acetonitrile (72:28) with 0.1% triethylamine [2]. |
For researchers developing their own methods, here is a detailed protocol based on a validated LC-MS method for the simultaneous determination of this compound and N-desmethylthis compound in human plasma [1] [2] [4].
Sample Preparation (Liquid-Liquid Extraction)
Liquid Chromatography Conditions
Mass Spectrometry Detection
Recent research points to this compound's potential as an anti-cancer agent. The diagram below illustrates its mechanism of action in liver cancer cells, based on a 2025 study [5].
This mechanism is particularly significant for its synergistic effect with sorafenib, a standard liver cancer drug. This combination has shown efficacy in both parental and sorafenib-resistant liver cancer cells, offering a promising strategy to overcome drug resistance [5].
The provided information and FAQs are highly specific to bioanalytical method validation using LC-MS. Your technical support center can be expanded by:
For a quick reference, here are the key properties of Mianserin:
| Property | Description |
|---|---|
| Chemical Classification | Tetracyclic antidepressant [1] [2] |
| Primary Mechanism of Action | Antagonist at alpha-2 adrenergic, histamine H1, and several serotonin receptors (e.g., 5-HT2A, 5-HT2C) [2] |
| Protein Binding | 90% [2] |
| Metabolism | Hepatic [2] |
| Elimination Half-life | 10-17 hours [2] |
| Validated Analytical Method | HPLC-ESI/MS [3] |
| Reported Bioanalytical Range | 1.0–200.0 ng/mL in human plasma [3] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL [3] |
Q1: What is a validated method for quantifying this compound in a biological matrix like human plasma?
A1: A detailed method using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI/MS) has been published and validated for a bioequivalence study [3].
Q2: My research involves this compound's potential anti-cancer effects. What is a key mechanistic pathway recently identified?
A2: Recent research (2025) has elucidated that this compound inhibits liver cancer cell growth by inducing the translocation of cytosolic HSP60 to the cell surface. This surface HSP60 participates in the downregulation of the receptor CCR9, leading to the inactivation of the pro-survival AKT-(β-catenin/NFκB) signaling pathway. This mechanism was demonstrated both in vitro and in vivo using a xenograft model [4].
Q3: Are there known drug-drug interactions that could interfere with this compound's activity or analysis?
A3: Yes, based on its pharmacology and metabolic profile:
Detailed HPLC-ESI/MS Protocol for this compound Quantification [3]
This protocol provides a step-by-step guide for the method summarized in FAQ A1.
The following workflow diagram outlines the key stages of this analytical method:
As referenced in FAQ A2, the diagram below illustrates the signaling pathway by which this compound exerts inhibitory effects on liver cancer cells, based on the 2025 study [4].
The information from the search results is robust for pharmacology and analytical chemistry. However, for a comprehensive "analytical interference resolution" guide, you may need to consult more specialized analytical chemistry resources for topics like:
The table below summarizes key extraction techniques suitable for this compound, primarily from biological matrices, along with their performance characteristics.
| Method | Principle | Optimal Sorbent/Solvent | Efficiency/Recovery Notes | Application Context |
|---|---|---|---|---|
| Supported Liquid Extraction (SLE) [1] | Aqueous sample absorption on diatomaceous earth; analytes desorbed with organic solvent [1]. | Loading: Sample diluted with water/ACN (90:10 v/v). Elution: Dichloromethane/Isopropanol (9:1 v/v) [1]. | Efficient for lipophilic compounds; avoids emulsions; high recovery for saliva samples [1]. | Sample: Human saliva. Analysis: UHPLC-DAD. Ideal for non-invasive TDM [1]. |
| Fabric Phase Sorptive Extraction (FPSE) [2] | Sol-gel sorbent coated on fabric media directly extracts analytes from sample [2]. | Sorbent: Sol-gel Carbowax (CW 20 M) on cellulose [2]. | Low organic solvent use; no sample pre-treatment; reduced preparation time [2]. | Sample: Human whole blood, urine, saliva. Analysis: HPLC-PDA [2]. |
| Protein Precipitation [3] | Organic solvent (e.g., acetonitrile) denatures and precipitates proteins in the sample [3]. | Acetonitrile [3]. | Simple and fast. Potential for matrix effects in MS analysis; less clean-up than SLE/FPSE [3]. | Sample: Human serum. Analysis: HPLC-MS/MS. Suitable for high-throughput TDM [3]. |
This protocol, adapted from a 2023 study, provides a robust method for isolating this compound from human saliva using Supported Liquid Extraction (SLE) [1].
1. Sample Preparation
2. Supported Liquid Extraction (SLE) Procedure
3. UHPLC-DAD Analysis Conditions
Here are solutions to common problems encountered during this compound extraction and analysis:
Low Recovery
Matrix Effects in MS Detection
Inconsistent or Variable Results
For a visual overview of the method selection process and experimental workflow, please refer to the diagrams below.
A primary stability concern for Mianserin is its susceptibility to photodegradation. A stability-indicating HPLC method has been developed to accurately measure this compound even in the presence of its degradation products, which is crucial for any stability study [1].
The table below summarizes key stability information and the recommended control method:
| Aspect | Details |
|---|---|
| Primary Degradation Factor | Exposure to UV-C light; also degrades under acid, base, and oxidative conditions [1]. |
| Degradation Kinetics | Photodegradation in methanol follows zero-order kinetics (r = 0.9982) [1]. |
| Key Solution | Use a stability-indicating HPLC method to accurately quantify this compound hydrochloride, unaffected by degradation products [1]. |
Recommended Protocol: Stability-Indicating HPLC Analysis This method allows you to monitor the integrity of this compound in your samples [1].
The following diagram outlines a core workflow for assessing and controlling this compound stability in your experiments, integrating the HPLC method.
Q1: What is the most critical factor to control for this compound stability in solution? Available data indicates that protection from light is paramount. Research shows that this compound undergoes photodegradation, and its degradation kinetics under UV light have been studied. Using amber glassware and working under low-light conditions is a fundamental precaution [1].
Q2: Are there any known cytotoxic effects of degraded this compound that I should consider for cell-based assays? Preliminary investigation of UV-C degraded this compound samples included in vitro cytotoxicity assays against mononuclear cells [1]. A full understanding of the cytotoxicity of degradation products requires further study, but this finding suggests that degradation could significantly impact experimental outcomes in biological systems.
Q3: Beyond antidepressant research, what are the emerging experimental uses of this compound? Recent studies have explored its potential for drug repurposing, revealing novel mechanisms of action that are independent of its antidepressant effects. Key areas include:
The search results detail two established analytical techniques for mianserin. The key optimization parameters for each method are summarized below.
Table 1: Spectrophotometric Method (Acid-Dye Complexation)
This method uses ion-association complex formation with acid dyes, extracted into chloroform for measurement [1].
| Parameter | Optimization Detail & Value |
|---|---|
| Reagents | Picric acid (PA), Chlorophenol red (ClPR), Bromthymol blue (BrTB), Bromcresol purple (BrCP) [1] |
| pH Range | 5-6 (Acetate buffer) [1] |
| Extraction Solvent | Chloroform [1] |
| Wavelength (λmax) | 406-410 nm, depending on dye [1] |
| Beer's Law Range | 1-42 µg/mL, depending on dye [1] |
| Stability | Solutions stable for 18-22 hours at 60-70°C [1] |
Table 2: Potentiometric Method (Ion-Selective Electrode)
This method uses a PVC membrane electrode for direct measurement [2].
| Parameter | Optimization Detail & Value |
|---|---|
| Electrode Membrane | This compound-Dinonylnaphthalenesulphonate ion-pair in PVC matrix [2] |
| Linear Response Range | 10⁻² to 5 × 10⁻⁶ M [2] |
| Slope | Near-Nernstian [2] |
| Applications | Content uniformity testing, dissolution rate studies [2] |
Here are the step-by-step workflows for the two analytical methods.
This procedure is adaptable for pure or pharmaceutical preparations [1].
This method is suitable for determining content uniformity and dissolution rates [2].
Q1: What is the most critical parameter for optimizing the spectrophotometric acid-dye method? The pH of the buffer solution is crucial. The ion-association complex only forms completely within the optimal pH 5-6 range [1]. Outside this range, complex formation is incomplete, leading to low absorbance values and inaccurate results.
Q2: My acid-dye assay shows low absorbance and poor reproducibility. What should I check?
Q3: What are the advantages of using a potentiometric electrode over other methods? The ion-selective electrode allows for rapid analysis (content uniformity can be tested in ~10 minutes), does not require sample pre-treatment or extraction steps, and is well-suited for automated and continuous monitoring systems like dissolution testing [2].
Q4: Can these methods distinguish between this compound and its metabolites? The described methods measure the total drug content and are not selective for the parent compound. Techniques like HPLC or capillary electrophoresis are required to specifically quantify this compound in the presence of its primary metabolite, desmethylthis compound [3] [1].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Absorbance (Spectro.) | Incorrect pH; Incomplete extraction; Old dye reagent | Check and adjust buffer pH to 5-6; ensure full 2-min shaking; prepare fresh dye solutions [1]. |
| Unstable Potentiometric Signal | Damaged electrode membrane; Slow electrode response | Recondition electrode in standard solution; allow more time for signal stabilization [2]. |
| High Background/Noise | Contaminated solvents; Impure reagents | Use analytical grade chloroform; ensure high-purity water and reagents [1]. |
| Non-Linear Calibration | Electrode failure; Outside linear range | Check electrode calibration; ensure standards are within 10⁻² to 5×10⁻⁶ M [2]. |
Most highly relevant technical data comes from older, foundational analytical studies [1] [2]. Current research focuses more on clinical pharmacology [4] [5] and novel biological activities like anti-inflammatory effects [6], rather than new analytical method development.
For your technical support hub, I suggest incorporating more recent techniques like UHPLC-MS/MS, which would offer superior specificity and sensitivity for separating and quantifying this compound from its metabolites in complex biological matrices.
Personalizing Mianserin treatment based on a patient's genetic profile can significantly improve outcomes and reduce adverse effects by predicting how they will metabolize the drug [1].
The workflow below illustrates the step-by-step process for implementing pharmacogenomics-guided this compound therapy.
Methodology:
Key Quantitative Data for Interpretation: The table below summarizes the dosing recommendations based on CYP metabolizer status.
| Metabolic Phenotype | Implications for this compound | Dosing Recommendation |
|---|---|---|
| Poor Metabolizer (PM) | Greatly reduced drug clearance, highest risk of toxicity [1] | Start with a lower-than-standard dose; titrate slowly. |
| Intermediate Metabolizer (IM) | Reduced drug clearance, increased risk of side effects [1] | Consider a moderate starting dose; monitor closely. |
| Normal Metabolizer (EM) | Standard drug clearance [1] | Initiate therapy with standard recommended dosing. |
| Ultrarapid Metabolizer (UM) | Rapid drug clearance, potential for therapeutic failure [1] | May require a higher dose or an alternative drug. |
Accurately measuring this compound and its metabolite concentrations in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring.
The following diagram outlines the key steps in the sample preparation and analysis process.
Q1: Beyond depression, what are the current researched uses for this compound that I should consider for my drug repurposing project? Recent research indicates several promising avenues:
Q2: The patient's pharmacogenomic test suggests they are a CYP2C19 Intermediate Metabolizer. What is the primary clinical concern? The main concern is reduced clearance of drugs that are substrates of CYP2C19. This leads to higher-than-expected drug levels in the bloodstream at standard doses, increasing the risk of dose-related adverse effects and toxicity [1]. For such a patient, a "start low and go slow" dosing strategy is prudent.
Q3: Our LC-MS/MS results for this compound are inconsistent. What are the first things to check? Begin with the fundamentals of your analytical method:
To summarize, enhancing precision in this compound research hinges on two pillars:
The following table summarizes two specific cleanup methods developed for the analysis of mianserin and its metabolites in human plasma.
| Cleanup Technique | Analytical Method | Sample Matrix | Analytes | Key Performance Data | Source Reference |
|---|---|---|---|---|---|
| Solid Phase Extraction (SPE) [1] | HPLC with monolithic silica column | Human plasma | This compound (MIAN), Desmethylthis compound (DMM), 8-Hydroxythis compound (HM), this compound-N-oxide (MNO) | Recovery: 88-95%; Sensitivity: ~2 ng/mL [1] | [1] |
| Liquid-Liquid Extraction (LLE) [2] | LC-MS | Human plasma | This compound, N-desmethylthis compound | Recovery: 76-80%; Linear Range: 1-60 ng/mL (this compound), 0.5-14 ng/mL (Metabolite); LLQ: 1.0 ng/mL (this compound), 0.5 ng/mL (Metabolite) [2] | [2] |
Here are the detailed step-by-step methodologies for the two cleanup techniques.
This protocol uses a monolithic silica HPLC column, which allows for high flow rates and significantly reduced analysis time without compromising resolution.
This method was developed and validated for the simultaneous determination of this compound and its metabolite, N-desmethylthis compound.
To help select the appropriate technique, the following diagram outlines a decision-making workflow based on the objectives of your analysis.
Q: What is a key advantage of using a monolithic column for the HPLC analysis of this compound? A: The monolithic silica column possesses a biporous structure that allows for analyses at high linear flow velocities (e.g., 4.0 mL/min) without a significant loss in separation efficiency. This results in a dramatic reduction in analysis time compared to conventional columns packed with particles, making it ideal for high-throughput bioanalysis [1].
Q: I am working with a low sample volume. Is there a modern method that requires less plasma? A: Yes. While the specific methods above use 1 mL of plasma, more recent UPLC-MS/MS methods for multi-analyte antidepressant screening have been successfully developed using sample volumes as low as 250 µL of serum [3]. Transferring your method to a more sensitive UPLC-MS/MS system could allow for significant volume reduction.
Q: Are there any stability concerns I should be aware of during sample preparation? A: The developed LLE LC-MS method includes stability studies, which showed that this compound and its metabolite in human plasma are stable during the short-term period required for sample preparation and analysis [2]. Nevertheless, it is always good practice to establish stability under your specific laboratory conditions.
The core strategy for enhancing Mianserin's selectivity is to modify its structure to reduce its affinity for aminergic G-protein coupled receptors (GPCRs), particularly 5-HT receptors, which is hypothesized to separate these actions from other biological activities [1].
The table below summarizes the design hypotheses for different derivatives based on this approach [1].
| Compound | Structural Modification | Design Hypothesis & Outcome |
|---|---|---|
| MN-1 | Acetylation of the secondary amine. | Reduce basicity of the nitrogen, a key pharmacophore for aminergic receptor binding. |
| MN-2 to MN-6 | Removal of the N-methyl group; attachment of a polar group via an alkyl linker. | Retain basic nitrogen but add polarity to reduce CNS penetration and GPCR binding. |
| Lead Compound | Combination of the above strategies. | Significantly reduced 5-HT receptor binding (confirmed via radioligand binding assay in rat cerebral cortex). Retained anti-inflammatory activity (inhibition of endosomal TLR signaling in human macrophages). |
To assess the success of selectivity enhancement, the following key experiments from the literature can be employed.
This protocol is used to measure the affinity of this compound derivatives for various receptors, confirming the reduction in 5-HT receptor binding [1].
[³H]-serotonin for non-selective 5-HT receptor binding).This protocol tests whether the derivative retains its intended off-target (anti-inflammatory) efficacy, using primary human cell models [1].
FAQ 1: The derivative shows reduced 5-HT binding but also loses its desired anti-inflammatory effect. What could be the reason?
FAQ 2: How can I confirm that the anti-inflammatory effect is truly independent of 5-HT receptor activity?
FAQ 3: The derivative has poor solubility, affecting in vitro assay performance. How can this be improved?
The following diagram visualizes the logical workflow for a this compound selectivity enhancement project.
What is the validated linearity range for mianserin and its metabolite in human plasma? A validated LC-MS method demonstrates the following linearity ranges for this compound and its primary metabolite [1]:
| Analyte | Linearity Range | Lowest Limit of Quantification (LLQ) |
|---|---|---|
| This compound | 1.00 - 60.00 ng/mL | 1.00 ng/mL |
| N-desmethylthis compound | 0.50 - 14.00 ng/mL | 0.50 ng/mL |
The method was found to be precise, with intra-day and inter-day precision of <10% for both compounds, and accurate within the specified ranges [1].
What should I do if my method fails the linearity requirement? Linearity failure indicates that the instrument's response is not proportional to the analyte concentration. You should investigate the following areas [2]:
Here is the detailed methodology for the simultaneous determination of this compound and N-desmethylthis compound in human plasma, as referenced in the FAQ [1].
Sample Preparation: Liquid-Liquid Extraction
Instrumental Analysis
Validation Parameters
This workflow can be visualized in the following diagram:
Achieving a good linear range is critical for accurate quantification. The relationship between concentration and response can be affected by several factors.
Key Factors Affecting Linearity The following factors are known to influence linearity and detector response in HPLC-based methods, which should be considered during method development for this compound [3]:
| Factor | Impact on Linearity & Response |
|---|---|
| Mobile Phase Composition | The organic content can drastically change transport efficiency in a nebulizer, varying the response factor for a constant analyte amount by as much as 10x during a gradient. |
| Particle Size & Peak Shape | Broad or asymmetric peaks can lead to a decreased response factor. Sharp peaks from sub-2-μm columns generally improve sensitivity and linearity. |
| Detector Flow Rates | The response is sensitive to mobile phase and gas flow rates, which influence initial droplet size in detectors like ELSD. |
Systematic Optimization Workflow A logical approach to diagnosing and fixing linearity issues is outlined below. You can follow this decision path to identify the root cause.
The table below summarizes the primary factors contributing to mianserin recovery variability, which you should investigate in your experiments.
| Factor | Description & Impact | Key Evidence |
|---|---|---|
| Saturable Elimination | Non-linear kinetics at higher doses/concentrations; leads to disproportionately high plasma levels and prolonged half-life [1]. | 50% of patients with high concentrations showed elimination profiles suggesting saturable kinetics; half-lives ranged from 2.5 to 6 days (mean ~6 days) [1]. |
| Metabolic Phenotype | Metabolism via CYP2D6; activity varies genetically ("poor" vs. "extensive" metabolizers) [1] [2]. | No strong concordance found between slow this compound elimination and sparteine (a CYP2D6 marker) poor oxidizer status [1]. |
| Patient Age | Elimination significantly altered in elderly patients [1]. | Marked variability in oral clearance of this compound observed at steady-state in elderly patients [1]. |
| Protein Binding | Approximately 95% protein bound [2]. High binding can influence free drug concentration and recovery in assays [3]. | - |
This section provides direct answers to specific experimental challenges.
This is likely due to saturable elimination kinetics. At higher doses or concentrations, the metabolic pathways of this compound become saturated. This means a small increase in dose can lead to a large, non-proportional increase in plasma concentration and a significantly prolonged elimination half-life [1].
While CYP2D6 is a key enzyme, its phenotype may not perfectly predict this compound's elimination profile [1]. Other pathways (N-oxidation, N-demethylation) and active metabolites (desmethylthis compound) also play a role [3] [2].
Recent research indicates that this compound's anti-inflammatory effects may be an off-target effect independent of its 5-HT receptor activity [4]. These effects are linked to the inhibition of endosomal Toll-like Receptor (TLR) 7/8/9 signaling in human macrophages [4].
This workflow investigates non-linear pharmacokinetics:
Detailed Methodology [1]:
This method helps account for metabolic variability:
Detailed Methodology (based on [1] and general principles):
For your reference, the tables below consolidate critical quantitative data on this compound.
Table 1: Key Pharmacokinetic Parameters of this compound [3] [2]
| Parameter | Value | Note |
|---|---|---|
| Bioavailability | 20 - 30% | Significant first-pass metabolism |
| Protein Binding | ~95% | High; can impact free drug concentration |
| Elimination Half-life | 21 - 61 hours | Can extend to 6 days (150 hours) with saturable kinetics [1] |
| Primary Metabolism | Liver (CYP2D6) | Via aromatic hydroxylation, N-oxidation, N-demethylation |
| Active Metabolite | Desmethylthis compound | Should be monitored in assays |
Table 2: Documented Ranges of Elimination Half-life in Different Populations [1]
| Population Context | Observed Half-life Range | Key Implication |
|---|---|---|
| Standard Range | 21 - 61 hours | Baseline for most patients [2] |
| Elderly with High\nPlasma Concentrations | 6 ± 2.8 days (Mean ± SD) | Clear evidence of prolonged elimination in specific sub-populations; crucial for study design in the elderly. |
When peaks are not fully separated, you cannot use the standard resolution (Rs) calculation because you cannot accurately measure the individual peak widths at the baseline. In these cases, you can use the valley-to-peak height ratio to estimate the resolution [1].
The method involves comparing the height of the valley between the two peaks ((h_v)) to the height of the smaller peak ((h_2)). The table below shows how this ratio correlates with resolution for different peak size ratios [1].
| Resolution (Rs) | Valley Height for 1:1 Peak Ratio | Valley Height for 2:1 Peak Ratio | Valley Height for 4:1 Peak Ratio |
|---|---|---|---|
| 1.3 | ~10% | ~10% | - |
| 1.0 | ~32% | ~22% | ~12% |
| 0.9 | ~50% | ~54% | ~42% |
| 0.8 | ~66% | ~75% | ~68% |
| 0.7 | ~80% | ~96% | ~88% |
| 0.6 | ~91% | - | - |
How to Apply this Table:
Limitations: This technique is most reliable when the valley height is between about 10% and 90%. It works best for symmetric (Gaussian) peaks and can be less accurate with severely tailing peaks [1].
If your resolution is insufficient, you can adjust various HPLC parameters to achieve better separation. The following diagram outlines a systematic workflow for troubleshooting.
Here is a detailed explanation of the steps in the workflow:
Adjust the Mobile Phase [2] [3]
Change the Stationary Phase [2] [3]
Optimize System Parameters [2]
The following table summarizes specific conditions from published methods that have successfully resolved this compound from its metabolites and other compounds.
| Analysis Target | Column | Mobile Phase | Key Parameters | Detection | Citation |
|---|---|---|---|---|---|
| This compound & N-desmethylthis compound | C18 | 10mM Ammonium Acetate (pH 4.5) / ACN (72:28, v/v) + 0.1% Triethylamine | Flow Rate: 1.0 mL/min | UV | [4] |
| This compound Enantiomers | Astec Cellulose DMP (Chiral) | Methanol / 100mM Ammonium Formate (100:0.1, v/v) | Flow Rate: 0.5 mL/min, Temp: 25°C | UV, 230 nm | [5] |
| 24 Antidepressants (incl. This compound) | BEH C18 | 10mM Ammonium Acetate (pH 3.0) / Acetonitrile (Gradient) | +ESI MS/MS | MS/MS | [6] |
| This compound in Human Plasma | C18 | Formic Acid / Acetonitrile (Gradient) | Liquid-Liquid Extraction | MS | [7] |
What should I do if my this compound peak is tailing badly? Peak tailing can be caused by secondary interactions with the stationary phase. Try using a mobile phase with a lower pH, adding a competing base like triethylamine (as shown in one method above) [4], or using a column specifically designed for basic compounds.
My method was working but resolution has degraded over time. What is the cause? This typically indicates column aging or a system issue. Check the column performance with a test mixture. Also, look for system leaks, a clogged frit, or a loss of buffer concentration due to evaporation, all of which can affect retention times and peak shape [2].
The table below summarizes the key quantitative data relevant to understanding this compound's first-pass metabolism [1] [2] [3].
| Parameter | Value | Details / Notes |
|---|---|---|
| Bioavailability | 20-30% [1] | Indicates significant first-pass effect. |
| Protein Binding | 90-95% [1] [3] | High level of plasma protein binding. |
| Primary Metabolism Site | Liver [1] [3] | - |
| Key Metabolizing Enzymes | CYP2D6 (primary) [1] | Aromatic hydroxylation, N-oxidation, N-demethylation. |
| Elimination Half-life | 21-61 hours (adults) [1] | Significantly prolonged in the elderly (e.g., 27 ± 13.1 h) [2]. |
| Apparent Oral Clearance | 87.1 ± 32 L/h (young subjects) [2] | Reduced in the elderly (38.1 ± 14.8 L/h) [2]. |
| Excretion | Urine: 4-7%; Feces: 14-28% [1] | - |
The metabolism of this compound is complex and can lead to the formation of reactive intermediates, which is a critical consideration in drug development.
The following diagram illustrates the metabolic pathways of this compound and the associated bioactivation risk.
Based on the literature, here are methodologies for investigating this compound's metabolism and bioactivation.
1. In Vitro Metabolic Stability and Metabolite Profiling
2. Enzyme Phenotyping and Inhibition Studies
The table below summarizes the core characteristics of the primary administration routes for mianserin as found in the literature.
| Route | Primary Usage Context | Key Characteristics & Considerations |
|---|
| Oral (PO) [1] [2] [3] | First-line route for human therapeutic use (depression). | • Formulations: Tablets (e.g., 10 mg, 30 mg, 60 mg) [1] [2]. • Bioavailability: Reported to be 20-30% [3]. • Protein Binding: High (90-95%) [1] [3]. • Half-life: Differs by population; 9.6±1.9 hours in young volunteers vs. 27±13.1 hours in elderly patients [4]. | | Intraperitoneal (IP) [5] | Preclinical research (rat models). | • Not recommended for studying 5-HT receptor antagonism in rats [5]. • The liver extensively metabolizes IP-administered this compound on its first pass, reducing its efficacy at blocking peripheral 5-HT receptors [5]. • Co-administration with the metabolic inhibitor SKF-525-A can potentiate its effect [5]. | | Intravenous (IV) [4] | Pharmacokinetic research (human volunteers). | • Used in clinical studies to determine fundamental pharmacokinetic parameters without the variable of absorption [4]. | | Intratumoral (IT) [6] | Preclinical cancer research (mouse xenograft models). | • Used in experimental anti-cancer studies to deliver the drug directly into the tumor [6]. • A solution of 0.05 mg/mL in PBS was used in one study [6]. |
Here are details of critical experiments investigating this compound administration.
This protocol is based on a study that demonstrated why the intraperitoneal route is suboptimal for certain research objectives [5].
This summarizes the established clinical dosing regimen [2].
Q1: Why is my intraperitoneally administered this compound not producing the expected antagonistic effect in my rat model? A: This is a recognized issue. When administered via the intraperitoneal route, this compound undergoes significant first-pass metabolism in the liver before reaching the systemic circulation. This metabolizes it into compounds with reduced potency for blocking peripheral 5-HT receptors. To address this, consider using the subcutaneous route or employing a metabolic inhibitor like SKF-525-A in your experimental design [5].
Q2: What is the recommended posology for oral this compound in elderly patients? A: Pharmacokinetic studies show that the elimination half-life of this compound is significantly prolonged in the elderly (mean of 27 hours) compared to young subjects (mean of 9.6 hours). Therefore, a conservative dosing approach is required [4]. The recommended regimen is to start with no more than 30 mg per day, and a lower maintenance dose may be sufficient for a clinical response. A single nightly dose is preferable to divided doses in this population [2].
Q3: Are there any critical drug interactions to consider in experimental designs? A: Yes. Based on clinical data, several key interactions should be considered when designing studies [2]:
The following diagram illustrates the key signaling pathway implicated in this compound's recently investigated anti-tumor effects in liver cancer cells, which may be relevant for certain research applications [6].
The table below summarizes key pharmacokinetic and pharmacodynamic interactions of mianserin, crucial for anticipating outcomes in combined therapy experiments.
| Interacting Drug/Class | Type of Interaction | Observed Effect & Proposed Mechanism | Clinical/Research Implications |
|---|
| Centrally-acting Antihypertensives (Clonidine, Methyldopa) [1] [2] | Pharmacodynamic | No significant impairment of antihypertensive effect. • Possible attenuation of clonidine-induced bradycardia. • Mechanism: Potential alpha-2 adrenoceptor activity of this compound. | Blood pressure control is maintained during co-administration. Monitor heart rate as a secondary parameter. | | Enzyme Inducers (Carbamazepine) [2] | Pharmacokinetic | Marked reduction in plasma concentrations of this compound. • Mechanism: CYP450 enzyme induction by carbamazepine, accelerating this compound metabolism. | A higher dosage of this compound may be required to maintain efficacy. Monitor plasma levels if possible. | | Sorafenib (in liver cancer models) [3] | Pharmacodynamic (Synergistic) | Significant synergistic cytotoxicity and apoptosis. • Mechanism: this compound-induced surface HSP60 leads to CCR9 downregulation, inactivating AKT-(β-catenin/NFκB) pathway. | Promising combination for oncological research. Effective against both parental and sorafenib-resistant cells. | | Alcohol & CNS Depressants [4] [5] | Pharmacodynamic (Additive) | Increased sedative effects and cognitive/motor impairment. • Mechanism: Additive sedation. | A strong precaution against concurrent use is warranted in experimental protocols. |
Here are detailed methodologies for key experiments, which can be adapted for in vitro and in vivo interaction studies.
This protocol is based on research investigating the combined effect of this compound and sorafenib on liver cancer cell viability [3].
This protocol outlines the evaluation of drug interactions in an animal model of cancer [3].
In Vivo Xenograft Study Workflow
Q: What is the most serious safety concern associated with this compound that should be monitored in preclinical studies? A: The most serious documented adverse effect is agranulocytosis (a severe drop in white blood cell count) [6] [2]. It is recommended to:
Q: How does this compound's cardiovascular safety profile compare to classic tricyclic antidepressants (TCAs) in experimental models? A: this compound demonstrates a more favorable cardiovascular profile compared to TCAs. Studies indicate it has minimal anticholinergic effects and lower cardiotoxic potential [7] [2]. Unlike TCAs, it is not associated with significant effects on electrocardiography (ECG parameters like PR interval) or a strong negative inotropic effect, making it a safer candidate for research involving subjects with or modeling cardiac conditions [2].
Q: Are there specific pharmacodynamic interactions that can be leveraged for therapeutic benefit? A: Yes, recent oncology research has revealed a highly synergistic interaction between this compound and the chemotherapeutic agent sorafenib. This combination has shown efficacy in inhibiting tumor growth both in vitro and in vivo, even in sorafenib-resistant cell lines, presenting a promising avenue for drug repurposing and combination therapy development [3].
The diagram below illustrates how mianserin's receptor interactions lead to both therapeutic and adverse effects.
The table below summarizes the frequency, manifestations, and mitigation strategies for this compound's side effects, synthesized from current literature [1] [2] [3].
| Side Effect | Frequency & Onset | Clinical Manifestation | Proposed Mechanism | Monitoring & Mitigation Strategies |
|---|
| Sedation & Drowsiness | Very Common (>10%), early treatment [2] | Daytime sleepiness, impaired daily functioning [1] | Potent H1 receptor blockade [2] [4] | Dosing: Administer single daily dose at bedtime [5]. Counselling: Warn about driving/operating machinery; avoid CNS depressants (alcohol) [1]. | | Weight Gain & Increased Appetite | Common to Uncommon [2] | Increased appetite leading to weight gain [1] | H1 receptor & 5-HT2C receptor antagonism [2] [6] | Monitoring: Track weight/BMI baseline and periodically. Lifestyle: Recommend dietary counseling & physical activity [1]. | | Blood Dyscrasias | Rare but Serious [1] | Agranulocytosis, neutropenia; signs: fever, sore throat, infection [1] [3] | Idiosyncratic; mechanism not fully defined [3] | Mandatory Monitoring: Baseline blood count; monthly for first 3 months [3]. Action: Discontinue drug immediately if symptoms/signs occur [6]. | | Anticholinergic Effects | Less common than with TCAs [3] [6] | Dry mouth, constipation [1] | Low affinity for muscarinic receptors [2] | Management: Sugar-free gum/lozenges for dry mouth; high-fiber diet/hydration for constipation [1]. | | Dizziness & Orthostatic Effects | Common (1-10%) [2] | Lightheadedness, risk of falls (especially elderly) [1] | α1-adrenergic receptor blockade [2] | Counselling: Advise rising slowly from sitting/lying position. Risk Assessment: Caution in elderly and frail patients [1]. | | Seizure Threshold | Rare [1] | Increased risk of seizures [1] | Noradrenergic activity? [6] | Precautions: Use with caution in patients with personal/family history of epilepsy or predisposing conditions [2]. | | Withdrawal Syndrome | Upon abrupt discontinuation [2] | Insomnia, anxiety, panic attacks, flu-like symptoms [2] | Neuroadaptation | Protocol: Avoid abrupt cessation; gradual tapering recommended [2]. |
For researchers designing preclinical and clinical studies, here are core methodologies for investigating this compound's adverse effects.
This compound presents a distinct side effect profile characterized by significant sedation and a risk of weight gain, linked to its potent H1 receptor antagonism, but with a favorable cardiac and anticholinergic side effect profile compared to older antidepressants [3] [6]. The most critical risk requiring a structured monitoring protocol is hematological toxicity [1] [3].
Although mirtazapine and mianserin are structurally related tetracyclic antidepressants, a single atomic substitution leads to significant differences in their physical and chemical behaviors, which in turn influence their biological interactions.
The table below summarizes the key physicochemical differences:
| Property | Mirtazapine | This compound | Experimental Method/Evidence |
|---|---|---|---|
| Core Structural Difference | Nitrogen (N) atom in aromatic A-ring | Carbon (CH) group in aromatic A-ring | Synthetic chemistry analysis [1] |
| Dipole Moment | Approximately 3x larger [1] | Smaller | Calculated by semi-empirical quantum mechanics [1] |
| Molecular Polarity | More polar [1] | Less polar | evidenced by a lower retention index in chromatographic analysis [1] |
| Basicity (pKa) | Lower [1] | Higher | Measured pKa values [1] |
| Charge Distribution | Less negative charge on the N5 atom [1] | More negative charge on the N5 atom | Indicated by NMR and quantum mechanics calculations [1] |
| Oxidation Potential | Significantly higher [1] | Lower | Electrochemical measurement [1] |
Both drugs are classified as Noradrenergic and Specific Serotonergic Antidepressants (NaSSAs). They share a core mechanism of action but differ critically in their affinity for various receptors, leading to distinct clinical effects.
The diagram below illustrates the shared and differing pathways of their action.
The table below provides a comparative summary of their receptor interactions and resulting clinical effects:
| Pharmacological Aspect | Mirtazapine | This compound | Clinical Correlation |
|---|---|---|---|
| Noradrenergic Effect | Potent α₂-antagonism enhances NE release [2] [3] | Potent α₂-antagonism enhances NE release; weak NET inhibition [4] | Increased noradrenergic activity contributes to antidepressant effect. |
| Serotonergic Effect | Enhanced 5-HT1A transmission via specific 5-HT2/5-HT3 blockade [2] [3] | General serotonin receptor antagonism (5-HT2A, 5-HT2C) [4] | Mirtazapine's specific action may reduce serotonergic side effects like nausea and anxiety [3]. |
| Histaminergic Effect | Potent H1 receptor antagonism [2] | H1 receptor antagonism [4] | Both cause sedation. Mirtazapine's strong affinity is linked to significant sedation and weight gain, especially at lower doses [2] [3]. |
| Adrenergic & Muscarinic | Moderate α1-adrenergic antagonism; very weak muscarinic effect [2] [3] | α1-adrenergic and muscarinic antagonism [4] | Mirtazapine has a lower risk of anticholinergic side effects (e.g., dry mouth, constipation) and cardiovascular issues compared to older TCAs and this compound [2] [3]. |
Clinical studies and meta-analyses have established the efficacy of both drugs for major depression, but direct head-to-head comparisons of their modern clinical use are limited, as this compound has been largely phased out in favor of mirtazapine in many markets [4].
| Aspect | Mirtazapine | This compound |
|---|---|---|
| Overall Efficacy in MDD | Equivalent to TCAs (amitriptyline, clomipramine) and SSRIs (fluoxetine, paroxetine) [3] [5] [6]. | Established efficacy for depression, similar to amitriptyline and other TCAs [4]. |
| Onset of Action | Some evidence of faster onset vs. SSRIs, with significant benefits as early as 1-2 weeks [3] [6]. | Not well-documented in the available literature. |
| Anxiolytic & Sleep Effects | Demonstrated significant anxiolytic and sleep-improving effects from the start of therapy [3]. | Sedative effect due to antihistaminic activity [4]. |
| Use after SSRI Failure | Effective and safe alternative for patients who fail to respond to or tolerate SSRIs [7]. | Information not available in the provided search results. |
| Augmentation Therapy | Effective and safe for short-term augmentation of other antidepressants [8]. | Information not available in the provided search results. |
This is a key area of differentiation, influencing their clinical utility and safety monitoring requirements.
| Adverse Event | Mirtazapine | This compound | Comparative Risk & Notes |
|---|---|---|---|
| Sedation/Somnolence | Very Common (Transient, often dose-related) [7] [2] [3] | Common (Hypnosedative effect) [4] | Both common, linked to H1 blockade. |
| Weight Gain/Appetite | Very Common [7] [9] [2] | Not specifically highlighted | Mirtazapine carries a significantly higher risk than SSRIs [9]. |
| Sexual Dysfunction | Uncommon [9] [10] [3] | Not specifically highlighted | Mirtazapine is associated with significantly less risk than SSRIs and is often a preferred option for patients concerned about this side effect [9]. |
| Nausea/Vomiting | Less Common [9] | Not specifically highlighted | Mirtazapine is significantly less likely to cause nausea than SSRIs [9]. |
| Anticholinergic Effects | Low incidence [2] [3] | Information not available | Mirtazapine's weak muscarinic affinity results in a favorable profile. |
| Cardiovascular Effects | No significant issues at therapeutic doses [3] | Information not available | Mirtazapine is considered to have a good cardiovascular safety profile. |
| Hematological Effects | Not a prominent concern in clinical trials | Risk of blood disorders [4] | This is a critical differentiator. This compound's risk of agranulocytosis and other blood dyscrasias is a primary reason for its market withdrawal in favor of mirtazapine [4]. |
The fundamental difference in how Mianserin and SSRIs work leads to their distinct side effect profiles.
| Feature | This compound (Tetracyclic Antidepressant) | SSRIs (Selective Serotonin Reuptake Inhibitors) |
|---|---|---|
| Primary Mechanism of Action | Alpha-2 adrenergic receptor antagonist; histamine H1 and several serotonin receptor antagonist [1] [2]. | Inhibits presynaptic serotonin reuptake transporter (SERT), increasing serotonin in synaptic cleft [3] [4]. |
| Key Pharmacological Targets | Strong antagonist/inverse agonist at H1 and α2-adrenergic receptors; moderate antagonist at 5-HT2A, 5-HT2C, and α1-adrenergic receptors [1]. | High affinity for SERT; low affinity for noradrenaline transporter and neurotransmitter receptors [3]. |
| Common Side Effects | >10%: Drowsiness/sedation, dry mouth, constipation [1]. 1-10%: Drowsiness (maintenance), dizziness, tremor, headache [1]. | Nausea, vomiting, dizziness, drowsiness, sexual dysfunction, "emotional blunting" (not quantified in large 2025 analysis) [5]. | | Weight Change Profile | Uncommon (0.1-1% incidence); can cause weight gain. Appetite-stimulating effects can be used beneficially in certain patients [6] [1]. | Varies by specific drug. A 2025 large-scale analysis found expected weight changes can range from 4 lbs gained to 4 lbs lost depending on the SSRI [5]. | | Cardiovascular Effects | Generally considered cardiac-safe; less cardiotoxic than tricyclic antidepressants. Overdose can cause bradycardia and hypotension [2] [1]. | Generally quite safe on cardiovascular parameters. Some SSRIs (e.g., paroxetine) are associated with a lower risk of myocardial infarction in patients with depression [4]. | | Anticholinergic Effects | Low affinity for muscarinic receptors, thus minimal anticholinergic effects [1] [2]. | Typically have minimal to no significant anticholinergic effects. |
The diagram below illustrates the core signaling pathways through which this compound and SSRIs exert their effects, highlighting the origins of their different side effect profiles.
The pharmacological differences are reflected in clinical study outcomes and inform potential research applications.
For researchers aiming to validate or explore these profiles, here are outlines of key methodologies from the cited literature.
Protocol 1: Clinical Trial for Insomnia (Mirtazapine Analog)
Protocol 2: In Vitro Anti-inflammatory Screening
| Receptor / Target | Affinity (Ki, nM) | Functional Activity & Notes |
|---|---|---|
| 5-HT2A | 1.6 - 55 [1] | Antagonist [1] |
| 5-HT2C | 0.63 - 6.5 [1] | Inverse Agonist [1] |
| 5-HT1F | 13 [1] | Agonist (EC₅₀ = 47.5 nM in G protein assay) [2] |
| 5-HT1E | Not Determined (ND) [1] | Agonist (EC₅₀ = 123.3 nM in G protein assay) [2] |
| 5-HT3 | 5.8 - 300 [1] | Antagonist [1] |
| 5-HT7 | 48 - 56 [1] | Antagonist [1] |
| Histamine H₁ | 0.30 - 1.7 [1] | Antagonist / Inverse Agonist [1] |
| α2A-Adrenergic | 4.8 [1] | Antagonist [1] |
| α2C-Adrenergic | 3.8 [1] | Antagonist [1] |
| Norepinephrine Transporter (NET) | 71 [1] | Uptake Inhibitor [1] |
| κ-Opioid (KOP) | 530 (EC₅₀) [1] | Partial Agonist [3] |
The data in the table above is derived from several key experimental techniques that are standard in receptor pharmacology.
This compound's complex pharmacology can be better understood by visualizing its impact on two key signaling pathways.
This diagram illustrates this compound's long-established mechanisms, which primarily involve blocking receptors and the norepinephrine transporter.
Recent research has revealed this compound's unexpected role as an agonist at certain receptors, which may explain some of its clinical effects.
The table below summarizes the key pharmacological activities of mianserin, its enantiomers, and its primary metabolites based on experimental data.
| Compound | Antidepressant-like Effect (Behavioral Model) | Noradrenaline Uptake Inhibition (IC₅₀) | Serotonin Uptake Inhibition (IC₅₀) | Presynaptic α-Receptor Blockade | Antihistamine (H₁) Properties | Key Findings and Notes |
|---|---|---|---|---|---|---|
| This compound (Racemate) | Effective (5-10 mg/kg) [1] [2] | 30 nM [3] | Weak/None [3] | Potent [3] | Potent [3] | - |
| (+)-Mianserin (Enantiomer) | More potent (beginning at 0.6 mg/kg) [1] [2] | Information Missing | Information Missing | Stereoselective blockade [3] | Information Missing | Higher affinity for 5-HT₂ receptor; primary contributor to parent drug's effect [1] [2] |
| (-)-Mianserin (Enantiomer) | Less potent (beginning at 2.5 mg/kg) [1] [2] | Information Missing | Information Missing | Stereoselective blockade [3] | Information Missing | - |
| Desmethylthis compound (Metabolite) | No clear dose-related effect (up to 10 mg/kg) [1] [2] | 60 nM [3] | 6 μM [3] | Active, but less potent than parent [3] | 10x less potent than this compound [3] | "Primary active metabolite" [4]; may contribute to overall therapeutic effects [5] |
| 8-Hydroxythis compound (Metabolite) | No clear dose-related effect (up to 10 mg/kg) [1] [2] | Much less active [3] | 9 μM [3] | Active [3] | 30x less potent than this compound [3] | Retains some pharmacological properties but is less active [5] |
| This compound-N-oxide (Metabolite) | Information Missing | Inactive/Weak [3] | Inactive/Weak [3] | Inactive [3] | Inactive [3] | Lacks significant pharmacological activity in most tests [5] [3] |
The comparative data primarily comes from two types of studies: behavioral tests for antidepressant activity and in vitro assays for receptor and uptake activity.
[3H]dihydroergocryptine for α-adrenoceptors, [3H]mepyramine for H₁ histamine receptors). The test compound's ability to displace the bound radioligand indicates its affinity for that receptor.The following diagram illustrates the metabolic fate of this compound and the primary activity of its derivatives, integrating the data from the tables above.
Please note that the core comparative pharmacological data is derived from animal and in vitro studies published in the 1980s and 1990s [1] [3]. While this forms the foundational understanding, modern pharmacokinetic and pharmacodynamic studies in humans could provide a more updated and clinically relevant comparison.
The core study describes the development and validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the simultaneous determination of Mianserin and its major metabolite, N-desmethylthis compound, in human plasma [1] [2].
The methodology and key experimental protocols are summarized below:
The quantitative performance data from the validation study is summarized in the table below.
| Validation Parameter | This compound | N-desmethylthis compound |
|---|---|---|
| Linear Range | 1.00 - 60.00 ng/mL | 0.50 - 14.00 ng/mL [1] [2] |
| Lowest Limit of Quantification (LLOQ) | 1.00 ng/mL | 0.50 ng/mL [1] [2] |
| Intra-day Precision (% C.V.) | < 10% | < 10% [2] |
| Inter-day Precision (% C.V.) | < 10% | < 10% [2] |
| Accuracy | 94.44 - 112.33% | 91.85 - 100.13% [2] |
The developed LC-MS method was directly compared to an HPLC method with a UV-visible detector [1].
The following diagram illustrates the experimental workflow and the key advantage of the LC-MS method over the HPLC-UV method.
| Method | Key Objective / Application | Sample Matrix | Linear Range | Key Performance Highlights | Reference |
|---|---|---|---|---|---|
| HPLC-ESI/MS | Bioequivalence study | Human Plasma | 1.0-200.0 ng/mL | LLOQ: 1.0 ng/mL; Recovery: 81.3-84.1% | [1] |
| LC-MS | Simultaneous determination of drug & metabolite | Human Plasma | Mianserin: 1.00-60.00 ng/mL; Metabolite: 0.50-14.00 ng/mL | LLOQ: 1.00 ng/mL (this compound), 0.50 ng/mL (Metabolite) | [2] |
| MEKC | Stability-indicating analysis of tablets | Coated Tablets | 50-130 µg/mL | Accurate (98.16-102.80% recovery); Robust | [3] |
| UPLC-MS/MS (Multi-drug panel) | Therapeutic Drug Monitoring (TDM) | Human Serum | Not specified for this compound | Fast (8 min); Simultaneous detection of 20 antidepressants | [4] |
Here is a closer look at the methodologies for the key techniques:
Below is a general workflow for developing and validating a bioanalytical method for this compound, synthesizing the protocols from the search results.
While not specific to Mianserin, recent studies provide insights into extraction techniques applicable to a range of antidepressant drugs, which can inform methods for this compound.
The table below summarizes two modern sample preparation techniques for antidepressants from biological matrices.
| Technique | Key Principle | Applicable Analytes | Reported Advantages | Reference |
|---|---|---|---|---|
| Electromembrane Extraction (EME) | Application of an electric field across a supported liquid membrane to extract charged analytes [1]. | Basic substances (log P 2.0-4.0); polar bases with carrier mediation [1]. | Faster kinetics; higher recoveries for many substances; effective for polar bases [1]. | [1] |
| Fabric Phase Sorptive Extraction (FPSE) | Sorptive membrane (e.g., sol-gel Carbowax 20M) extracts analytes directly from complex samples [2]. | Venlafaxine, Citalopram, Paroxetine, Fluoxetine, Sertraline, Amitriptyline, Clomipramine [2]. | Low solvent use; no sample pre-treatment; reduced preparation time [2]. | [2] |
The following workflow is adapted from a comprehensive comparison of EME and LPME [1]. You can adapt this general protocol for this compound.
Key Experimental Details:
The table below summarizes key properties of this compound relevant to extraction and analysis, compiled from general drug databases [3] [4].
| Property | Description / Value |
|---|---|
| Drug Class | Tetracyclic antidepressant (TeCA) [3] [4]. |
| Chemical Formula | C₁₈H₂₀N₂ [3] [4]. |
| Protein Binding | High (90-95%) [3] [4]. |
| Metabolism | Primarily hepatic, via CYP2D6 (via aromatic hydroxylation, N-oxidation, N-demethylation) [4]. |
| Elimination Half-Life | 21-61 hours [4]. |
| pKa (Estimated) | Not explicitly stated in search results. The amine groups suggest it is a basic compound. |
| Antidepressant | SERT (Ki, nM) | NET (Ki, nM) | H1 (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | α2-Adrenergic (Ki, nM) | MACH (Ki, nM) |
|---|---|---|---|---|---|---|---|
| Mianserin | 4,000 [1] [2] | 71 [1] [2] | 0.30-1.7 [1] [2] | 1.6-55 [1] [2] | 0.63-6.5 [1] [2] | 3.8-73 [1] [2] | 820 [1] [2] |
| Mirtazapine | >10,000 [1] | ≥4,600 [1] | 0.14-1.6 [1] | 6.3-69 [1] | 8.9-39 [1] | 18-88 [1] | 670 [1] |
| Maprotiline | 5,800 [1] | 11-12 [1] | 0.79-2.0 [1] | 51 [1] | 122 [1] | 9,400 [1] | 570 [1] |
| Amoxapine | 58 [1] | 16 [1] | 7.9-25 [1] | 0.5 [1] | 2.0 [1] | 2,600 [1] | 1,000 [1] |
The data in the comparison table primarily comes from in vitro binding assays that determine a compound's affinity for various receptors and transporters.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki Determination)
This methodology is used to generate the Ki values for receptor targets like H1, 5-HT2A, and α2-adrenergic receptors [1] [2].
[3H]Ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).Protocol 2: Neurotransmitter Uptake Inhibition Assay in Synaptosomes
This method assesses a compound's ability to inhibit the reuptake of neurotransmitters like norepinephrine and serotonin, providing data for NET and SERT affinity [6].
[3H]noradrenaline or [3H]5-HT).The following diagram illustrates the key presynaptic and postsynaptic mechanisms of this compound.
Diagram Title: this compound's Multimodal Mechanism of Action
This diagram shows that this compound's therapeutic and side effects arise from multiple actions [2] [3]:
This compound serves as a historical and pharmacological cornerstone for the TeCA class. Its value for researchers lies in its distinct profile:
While its clinical use has declined, understanding its mechanism provides a foundation for developing newer agents like Mirtazapine and for exploring multimodal antidepressant strategies.
The table below summarizes key findings from clinical studies comparing Mianserin with other antidepressants.
| Comparator | Study Population & Design | Efficacy Findings | Key Safety & Tolerability Findings |
|---|---|---|---|
| Imipramine (Tricyclic) | 47 hospitalized depressed patients [1] [2] | Equivalent improvement among this compound, Imipramine, and placebo groups [1] [2]. | Drowsiness was more frequent with this compound on day 4; no other side-effects distinguished the treatments [1] [2]. |
| Citalopram (SSRI) | 336 elderly depressed patients with or without mild dementia; 12-week, double-blind study [3] | Equivalent efficacy; both treatment groups showed a significant and comparable decrease in depression scores [3]. | Fatigue and somnolence more frequent with This compound; insomnia more frequent with Citalopram [3]. |
| Phenelzine (MAOI) & Imipramine | Review of RCTs on patients with interpersonal sensitivity (atypical depression) [4] | This compound did not appear to be effective for interpersonal sensitivity in two trials, whereas Phenelzine and SSRIs showed efficacy [4]. | Information not specified in the context. |
| Not Applicable (Open Study) | 277 depressed patients; open-label study [5] | Positive results in 65% of patients based on global clinical judgment; improvement in depressive mood, anxiety, and sleep from the first week [5]. | Generally good tolerance; only 5 drop-outs due to adverse effects [5]. |
To evaluate the credibility and applicability of this data, it is helpful to understand the methodologies used in these studies.
Clinical Efficacy Trials: Standard clinical trial methodologies were employed. For example, the comparison of this compound and Citalopram was a randomized, double-blind study conducted over 12 weeks [3]. Efficacy was primarily measured using standardized depression rating scales, such as the Montgomery-Asberg Depression Rating Scale (MADRS) [3] and the Hamilton Rating Scale (HDRS) [1] [5]. The studies involved statistical analysis of score changes to determine significant differences between treatment groups.
Pharmacokinetic Study: A study with eight healthy male volunteers evaluated this compound's kinetics after a single 60 mg oral dose [6]. Plasma and blood concentrations were measured using gas chromatography-mass fragmentography to determine parameters like half-life (21 hours on average) and volume of distribution [6].
Recent Mechanistic Study (2024): This study used a combination of advanced techniques to uncover a novel mechanism of action for this compound [7]:
A 2024 study revealed that this compound and related tetracyclic antidepressants act as unexpected agonists at the understudied 5-HT1eR and 5-HT1FR serotonin receptors, which may explain clinically observed effects like efficacy in migraine [7]. The diagram below illustrates this proposed signaling pathway.
Mianserin is classified as a tetracyclic antidepressant (TeCA). Its complex mechanism differs from typical SSRIs or tricyclics, primarily acting through receptor antagonism and reuptake inhibition rather than a single primary pathway [1] [2].
The table below summarizes its key molecular targets and actions:
| Molecular Target | Action | Affinity (Ki value) | Functional Consequence |
|---|---|---|---|
| Histamine H1 Receptor | Antagonist / Inverse Agonist [2] | 0.30–1.7 nM [2] | Sedation, drowsiness, weight gain [1] [2]. |
| α2-Adrenergic Receptors | Antagonist [1] [2] | 4–73 nM (various subtypes) [2] | Disinhibition of norepinephrine, dopamine, and serotonin release [2]. |
| 5-HT2A Receptor | Antagonist [1] [2] | 1.6–55 nM [2] | Potential augmentation of antidepressant action, possibly by affecting prefrontal-subcortical circuits [3]. |
| 5-HT2C Receptor | Antagonist [1] [2] | 0.63–6.5 nM [2] | May contribute to increased norepinephrine and dopamine release in certain brain areas. |
| Norepinephrine Transporter (NET) | Inhibitor [1] [2] | 71 nM [2] | Increases synaptic levels of norepinephrine. |
| κ-Opioid Receptor (KOR) | Partial Agonist [4] [2] | EC₅₀ = 530 nM [2] | Direct activation, but with lower efficacy than full agonists; may contribute to analgesic and antidepressant effects [4]. |
| Muscarinic Acetylcholine Receptors | Low Affinity [1] [2] | Ki = 820 nM [2] | Notably lacks significant anticholinergic side effects [1] [2]. |
| Serotonin Transporter (SERT) | Very Weak Inhibitor [2] | 4000 nM [2] | Minimal direct serotonergic activity via reuptake blockade. |
The following diagram illustrates the core mechanism of action of this compound, based on its pharmacodynamic profile:
The table below compares this compound with other antidepressant classes based on clinical studies and pharmacological data.
| Drug / Class | Mechanism Highlights | Clinical Efficacy & Safety Notes |
|---|---|---|
| This compound | Antagonist: H1, α2, 5-HT2A/2C. Weak NET inhibitor. KOR partial agonist. | Similar efficacy to TCAs and SSRIs [5] [6]. Superior tolerability vs. Amitriptyline, with fewer anticholinergic effects like dry mouth [5]. |
| Tricyclics (Amitriptyline) | Strong NET/SERT inhibitor. Antagonist: mACh, H1, α1. | Similar antidepressant efficacy to this compound [5]. Higher incidence of anticholinergic side effects (e.g., dry mouth) and cardiovascular toxicity [5] [2]. |
| SSRIs (Fluoxetine, Fluvoxamine) | Potent SERT inhibitor. | Similar antidepressant efficacy to this compound [6]. One analysis suggested this compound may have a slight overall advantage in treatment effect over SSRIs [6]. |
| Mirtazapine | Structurally similar to this compound. Antagonist: H1, α2, 5-HT2A/2C. | Considered a successor to this compound with a very similar pharmacological and clinical profile [1] [2]. |
The following experimental data underpins this compound's profile, particularly its action on the κ-opioid receptor.
The workflow of this key experiment is visualized below:
| Antidepressant | Class | Key Tolerability Findings | Comparative Evidence |
|---|---|---|---|
| Mianserin | Tetracyclic antidepressant | Lower incidence of sexual dysfunction; less anticholinergic effect; sedative profile; risk of agranulocytosis (rare) [1] [2]. | Fewer side effects than paroxetine in the elderly; comparable GI tolerability to SSRIs [1]. |
| SSRIs (e.g., Paroxetine, Sertraline) | Selective Serotonin Reuptake Inhibitors | High rates of treatment-emergent sexual dysfunction (50-70%); GI effects like nausea common [3]. | This compound had fewer overall adverse events (41.9% vs. 31.5%) and lower dropout due to side effects than paroxetine in one study [1]. |
| TCAs (e.g., Imipramine) | Tricyclic Antidepressants | Significant anticholinergic effects (dry mouth, constipation), cardiovascular effects, and sedation [2]. | This compound has "minimal anticholinergic effect and less action on the cardiovascular system" [2]. |
| Bupropion, Mirtazapine, Agomelatine | Atypical / Non-SSRIs | Generally lower risk of sexual dysfunction [3]. | Along with this compound, these are considered to have a lower prevalence of TESD than serotonergic antidepressants [3]. |
This compound's tolerability profile is directly linked to its unique receptor interaction mechanism, which differs significantly from SSRIs and TCAs.
This compound primarily functions as an antagonist at various aminergic G-protein coupled receptors. The table below details its key receptor activities, which explain its clinical effects [4]:
| Receptor / Transporter | This compound's Activity | Clinical Correlation |
|---|---|---|
| 5-HT2A, 5-HT2C, 5-HT7 | Antagonist / Inverse Agonist | Lower incidence of sexual dysfunction (vs. SSRIs); sleep improvement [3] [4]. |
| Histamine H1 | Antagonist | Sedative effects [4]. |
| α1-adrenoreceptor | Antagonist | Potential for dizziness and orthostatic hypotension [5]. |
| Noradrenaline Transporter | Uptake Inhibitor | Contributes to antidepressant efficacy [4]. |
| Muscarinic Cholinergic | Minimal affinity | Low incidence of anticholinergic side effects (e.g., dry mouth, constipation) [2]. |
Researchers use specific models to elucidate this compound's anti-inflammatory and signaling effects.
Experimental Model for Anti-inflammatory Activity:
Experimental Model for α1-Adrenergic Receptor Signaling:
The following diagram illustrates this compound's primary molecular targets and downstream effects related to its efficacy and tolerability.
The experimental workflow for characterizing this compound's anti-inflammatory activity is shown below.
The table below summarizes key pharmacokinetic parameters for a 30 mg this compound dose from a pilot study comparing oral tablets and rectal suppositories [1].
| Parameter | Dogs (Rectal Suppository) | Humans (Rectal Suppository) | Humans (Oral Tablet - Reference) |
|---|---|---|---|
| Cmax (maximum plasma concentration) | 1.3 ± 0.4 ng/mL | 14.6 ± 6.3 ng/mL | Not fully detailed in results, but Cmax was higher than suppository |
| tmax (time to Cmax) | 5.5 ± 4.3 hours | 8 hours | Not fully detailed, but tmax was shorter than suppository |
| AUC0-24 (area under the curve) | 18.9 ± 1.9 h・ng/mL | 266 ± 103 h・ng/mL | Comparable to the suppository |
| Key Findings | - | Compared to oral, the suppository had a lower Cmax and a delayed tmax, but a similar AUC. | - |
This data illustrates that the route of administration significantly affects how the drug is absorbed, even if the overall exposure (AUC) is similar [1].
The pharmacokinetic data in the table above was generated through the following experimental protocols [1]:
This compound's therapeutic effects are mediated through a complex mechanism, and its biotransformation involves several pathways, as visualized below.
*this compound's Core Pharmacological Profile [2] [3]:
| Safety Aspect | Profile Summary & Comparative Risk | Key Supporting Data |
|---|
| Common Adverse Effects | High incidence of sedation; low anticholinergic activity [1] [2]. | Very common (>10%): Drowsiness (especially early treatment), dry mouth, constipation [1]. Low anticholinergic activity: Supported by studies showing it tends to increase or only slightly reduce saliva flow [2]. | | Hematologic Effects | Risk of agranulocytosis, leukopenia, and neutropenia; requires monitoring [2]. | this compound has been associated with an increased risk of agranulocytosis. Patients should report sore throat, fever, or stomatitis [2]. | | Neurological Effects | Seizure risk similar to tricyclic antidepressants (TCAs); can cause restless legs syndrome [3] [2]. | Seizures: Significant pharmacovigilance signal (Reporting Odds Ratio, ROR: 2.52) for antidepressants used for insomnia [3]. Therapeutic dose seizures: Most likely in first 2 weeks or after dosage increase [2]. | | Cardiovascular Safety | Relatively low cardiotoxicity; safer in overdose than TCAs [2]. | Overdose: Data show minimal cardiovascular toxicity (no profound coma, dysrhythmias, or deaths from this compound-alone overdose) [2]. Therapeutic dose: Studies show no consistent negative effects on ECG, blood pressure, or pulse [2]. | | Drug-Drug Interactions | Lower risk of severe CYP450-mediated interactions than some SSRIs [4] [2]. | Enzyme Inducers: Carbamazepine markedly reduces this compound plasma concentrations via CYP induction [2]. Central Nervous System Depressants: Co-administration with alcohol, anxiolytics, or hypnotics can enhance sedation [1]. |
The safety data in the table above are derived from several types of experimental and observational studies.
This compound's safety profile is directly linked to its unique receptor binding properties, which differ significantly from those of tricyclic antidepressants (TCAs) and SSRIs. The diagram below illustrates the primary receptor interactions responsible for its main effects and adverse events.
This mechanism explains this compound's favorable aspects: minimal anticholinergic effects (reducing dry mouth, constipation, and cardiac risks) and a lower incidence of serotonin-related side effects like nausea and sexual dysfunction. However, its potent H1 blockade causes significant sedation, and its complex noradrenergic and serotonergic activity underlies the risk of seizures [1] [2].
Mianserin's distinct pharmacological profile is the foundation for its interaction potential. Unlike many tricyclic antidepressants (TCAs) or Selective Serotonin Reuptake Inhibitors (SSRIs), its primary mechanism does not involve monoamine reuptake inhibition. The table below summarizes its key receptor interactions and the resulting clinical implications.
| Receptor / System | Type of Interaction | Experimental Evidence & Affinity | Clinical / Interaction Implications |
|---|---|---|---|
| Presynaptic α₂-Adrenoceptors | Antagonist | Functional in vivo and ex vivo studies [1]. | Increases noradrenergic and serotonergic neurotransmission; a key antidepressant mechanism. |
| Serotonin 5-HT₇ Receptors | Competitive Antagonist | pA2 = 8.1 ± 0.6 (guinea-pig ileum) [2]. Rank affinity order: this compound > Maprotiline > Imipramine > Amitriptyline [2]. | Role in antidepressant action is not fully defined; functional impact in the enteric nervous system. |
| κ-Opioid Receptors | Partial Agonist | pKi at KOR: ~8.0; 12- and 18-fold higher affinity for κ- than μ- and δ-opioid receptors. Stimulates [³⁵S]GTPγS binding [3]. | May contribute to analgesic and antidepressant effects; can antagonize effects of full κ-agonists [3]. |
| Histamine H₁ Receptors | High-affinity Antagonist | Radioligand binding studies [3]. | Sedation is a common side effect. |
| Adrenergic Antihypertensives | Limited Interaction | Clinical study: Did not antagonize the hypotensive action of guanethidine or bethanidine [4]. | Favorable profile compared to TCAs, which can block the therapeutic effect of these drugs. |
| Cardiovascular Parameters | QT Interval Prolongation | Prolonged corrected Q-T interval at 1 week, returned to baseline by 2 weeks (volunteer/patient studies) [4]. | Lower cardiotoxic risk in overdose compared to classic TCAs [4]. |
The following diagram synthesizes this compound's multi-receptor profile and its primary downstream effects, illustrating the basis for its therapeutic and side effects.
Clinical studies and meta-analyses have positioned this compound relative to other antidepressant classes, particularly concerning efficacy and interactions in combination therapies.
A 2022 meta-analysis of 39 randomized clinical trials found that combining a reuptake inhibitor (SSRI, SNRI, or TCA) with an antagonist of presynaptic α₂-autoreceptors (this compound, mirtazapine, or trazodone) was superior to antidepressant monotherapy (SMD = 0.37; 95% CI, 0.19-0.55) [1]. This combination strategy was effective both as a first-line treatment and for non-responders, without a significant increase in dropout rates [1].
The tables below summarize findings from head-to-head clinical trials comparing this compound with SSRIs.
Table: Efficacy and Safety in General Adult Population
| Comparison | Study Design & Duration | Key Efficacy Findings | Key Tolerability Findings |
|---|---|---|---|
| This compound vs. Fluoxetine | Double-blind, 6 weeks [5] | Significantly more patients on fluoxetine improved vs. placebo. For this compound, no significant difference vs. placebo was found [5]. | This compound: Drowsiness, weight gain. Fluoxetine: Nausea, vomiting, weight loss [5]. |
| This compound vs. SSRIs (Pooled) | Two double-blind studies, 8 weeks [6] | No difference in responder/non-responder status. However, quantitative analysis (ANOVA) showed a significant treatment effect favoring this compound [6]. | Early improvement (by day 14) was the best predictor of response for both this compound and SSRIs [6]. |
Table: Special Focus on Geriatric Patients
| Comparison | Study Design & Duration | Key Efficacy Findings | Key Tolerability Findings |
|---|---|---|---|
| This compound vs. Paroxetine | Double-blind, 6 weeks [7] | Marked improvement in both; a consistent tendency favoring paroxetine, significant for anxiety reduction [7]. | Adverse events: Paroxetine 31.5%, this compound 41.9%. Withdrawals due to AE were similar [7]. |
| This compound vs. Citalopram | Double-blind, 12 weeks [8] | Treatments were equivalent in reducing MADRS scores [8]. | Fatigue/Somnolence: More frequent with this compound. Insomnia: More frequent with Citalopram [8]. |
To facilitate your critical appraisal and potential replication efforts, here are the core methodologies from the pivotal studies cited.
Cardiovascular Response Studies (PMC1429203) [4]
Functional Interaction with Enteric 5-HT₇ Receptors (10997731) [2]
κ-Opioid Receptor Agonist Activity (PMC3504997) [3]
The evidence shows that this compound possesses a unique multi-receptor profile that distinguishes it from TCAs and SSRIs. Its low risk of anticholinergic effects and lower cardiotoxicity, combined with evidence supporting its use in combination therapy, makes it a valuable agent, particularly in specific clinical scenarios like geriatric depression or treatment-resistant depression.
A primary research gap is the lack of very recent large-scale clinical trials directly comparing this compound with modern antidepressants. Future research could focus on:
The tables below summarize the available data on Mianserin's context within the antidepressant market.
Table 1: Antidepressant Prescribing Trends in England (2010-2023)
| Antidepressant | Percentage Change in Prescriptions (2010-2023) | Total Prescriptions (2010-2023) |
|---|---|---|
| Sertraline | +685% | 174.4 million |
| Duloxetine | +545% | 28.8 million |
| Mirtazapine | +269% | 110.2 million |
| This compound | Information Not Specified | 60,130 |
Source: [1]
Table 2: Reported Manufacturing Cost Components for this compound
| Cost Component | Details |
|---|---|
| Major Raw Materials | 2-Benzylaniline, Pyridine, Chloroacetyl Chloride [2]. |
| Key Manufacturing Costs | Costs of raw materials, utilities, labor requirements and wages, maintenance charges, land and infrastructure, machinery and technology [2] [3]. |
Recent research has explored this compound's potential as an anti-cancer agent. The following diagram and details summarize the key experimental findings and protocols from a 2024 study.
The following protocols are adapted from the 2024 study that investigated this compound's effects on liver cancer cells, both alone and in combination with Sorafenib [4].
Cell Viability Assay (MTT Assay)
Apoptosis Assay (Flow Cytometry)
In Vivo Efficacy Model (Subcutaneous Xenograft)
Mechanism Probes (Immunoblot and Co-immunoprecipitation)
The following table summarizes key data on how mianserin compares to other antidepressants in terms of efficacy and patient tolerability.
| Antidepressant | Efficacy vs. Placebo (SMD [1]) | Efficacy Notes | Tolerability vs. Placebo (Dropout RR [1]) | Tolerability Notes |
|---|---|---|---|---|
| This compound | -0.34 to -1.01 (class range) | Effective for MDD; less effective for interpersonal sensitivity [2]. | Data not specific | Better tolerability than TCAs (e.g., amitriptyline); fewer anticholinergic effects [3]. |
| Sertraline | Effective | Effective for 4/7 ICD-11 physical condition subgroups [1]. | 1.47 (worse) | Lower real-world tolerability vs. fluoxetine (aOR 1.12) [4]. |
| Amitriptyline | Effective | Comparable efficacy to this compound [3]. | Data not specific | Poorer tolerability than this compound; more anticholinergic effects [3]. |
| Imipramine | -1.01 (most effective) | Highly effective [1]. | >1 (worse) | Less tolerated than placebo and SSRIs [1]. |
| Nortriptyline | Effective | Highly effective [1]. | 3.41 (worse) | Less tolerated than placebo and SSRIs [1]. |
| SSRIs (as a class) | Effective (e.g., Paroxetine, Citalopram, Escitalopram) | Favorable benefit-risk profile; suitable as first-line [1]. | Comparable to placebo | Real-world: Citalopram had better acceptability; Citalopram/Sertraline had lower safety vs. fluoxetine [4]. |
| Placebo | -- (Baseline) | -- | 1.00 (Baseline) | -- |
Abbreviations: SMD: Standardized Mean Difference (a negative value indicates improvement over placebo); RR: Relative Risk (a value >1 indicates a higher dropout rate vs. placebo); aOR: Adjusted Odds Ratio (a value >1 indicates higher likelihood of event vs. fluoxetine); MDD: Major Depressive Disorder; TCA: Tricyclic Antidepressant.
This table provides a comparison of standard dosing and key pharmacological mechanisms.
| Antidepressant | Dose Equivalent to Fluoxetine 40 mg [5] | Primary Mechanism of Action | Key Receptor Interactions |
|---|---|---|---|
| This compound | 101.1 mg | Tetracyclic (TeCA); Noradrenaline reuptake inhibitor; antagonist of α2-adrenoceptors, 5-HT2A, 5-HT2C, and H1 receptors [6]. | Strong H1 blockade (sedation); low muscarinic affinity (few anticholinergic effects); κ-opioid partial agonist [7] [6]. |
| Amitriptyline | 122.3 mg | Tricyclic (TCA); Serotonin and Noradrenaline Reuptake Inhibitor. | Antagonist at muscarinic, histamine H1, and α1-adrenergic receptors [6]. |
| Sertraline | 98.5 mg | Selective Serotonin Reuptake Inhibitor (SSRI). | High selectivity for serotonin transporter [1]. |
| Fluoxetine | 40 mg (Reference) | Selective Serotonin Reuptake Inhibitor (SSRI). | High selectivity for serotonin transporter [1]. |
For researchers, the methodologies and key findings from pivotal studies are detailed below.
Source: Pichot et al. (1983), "A double-blind comparative trial with this compound and amitriptyline" [3].
Objective: To compare the safety and efficacy of this compound and amitriptyline.
Methodology:
Key Findings:
Source: Olianas et al. (2012), "The atypical antidepressant this compound exhibits agonist activity..." [7].
Objective: To investigate the effect of this compound on cloned and native opioid receptors.
Methodology:
Key Findings:
This compound's therapeutic and side effects stem from its complex receptor interaction profile, visualized below.
Diagram of this compound's Key Receptor Interactions and Effects
Irritant